molecular formula C15H17KNaO10- B1204171 Foncitril 4000 CAS No. 77610-44-7

Foncitril 4000

Cat. No.: B1204171
CAS No.: 77610-44-7
M. Wt: 419.38 g/mol
InChI Key: RWFAARARVXACLW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Foncitril 4000, also known as this compound, is a useful research compound. Its molecular formula is C15H17KNaO10- and its molecular weight is 419.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

77610-44-7

Molecular Formula

C15H17KNaO10-

Molecular Weight

419.38 g/mol

IUPAC Name

potassium;sodium;2-hydroxypropane-1,2,3-tricarboxylate;1,2,3-trimethoxybenzene

InChI

InChI=1S/C9H12O3.C6H8O7.K.Na/c1-10-7-5-4-6-8(11-2)9(7)12-3;7-3(8)1-6(13,5(11)12)2-4(9)10;;/h4-6H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;;2*+1/p-3

InChI Key

RWFAARARVXACLW-UHFFFAOYSA-K

SMILES

COC1=C(C(=CC=C1)OC)OC.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[K+]

Canonical SMILES

COC1=C(C(=CC=C1)OC)OC.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[K+]

Synonyms

foncitril 4000

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Foncitril 4000 in the Renal Tubule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foncitril 4000 is a therapeutic agent primarily utilized for the alkalinization of urine. Its core function is to modulate the biochemical environment of the renal tubules to prevent the formation and recurrence of specific types of kidney stones, namely those composed of uric acid and cystine.[1][2] The therapeutic efficacy of this compound is derived from its active components: citric acid, monopotassium citrate (B86180), and monosodium citrate.[1][3][4] This guide provides a detailed examination of the molecular and physiological mechanisms by which this compound exerts its effects within the renal tubules, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying pathways.

Core Mechanism of Action in the Renal Tubule

The mechanism of action of this compound is multifaceted, primarily revolving around the physiological effects of its active ingredient, citrate, and the alkaline load it provides upon metabolism. The key processes occur predominantly in the proximal tubule of the nephron.

Urinary Alkalinization and pH Modulation

Upon administration, the citrate components of this compound are metabolized in the body to bicarbonate.[5][6] This metabolic conversion results in an alkaline load, which effectively increases the pH of the blood and, consequently, the urine.[7][8] The goal of therapy is to maintain a urinary pH between 6.5 and 7.4.[1] This elevation in urinary pH is critical for the prevention of uric acid and cystine stones, as their solubility is significantly increased in an alkaline environment.[1][2][9]

Hypocitraturia Correction and Inhibition of Calcium Stone Formation

Hypocitraturia, or low urinary citrate, is a significant risk factor for the formation of calcium oxalate (B1200264) and calcium phosphate (B84403) stones.[10][11] this compound directly addresses this by increasing the concentration of citrate in the urine.[11] The mechanism for this is twofold:

  • Direct Supplementation: The formulation directly provides citrate, which is filtered by the glomerulus into the renal tubule.

  • Altered Renal Handling: The systemic alkalinization induced by citrate metabolism modifies the renal handling of citrate. Specifically, it reduces the reabsorption of filtered citrate in the proximal tubule, leading to increased urinary citrate excretion.[8][12]

The increased urinary citrate concentration inhibits calcium stone formation through several mechanisms:

  • Chelation of Urinary Calcium: Citrate binds with free urinary calcium to form a soluble calcium-citrate complex.[10][11][13] This reduces the concentration of free calcium available to bind with oxalate or phosphate, thereby lowering the supersaturation of calcium oxalate and calcium phosphate.[11][13]

  • Inhibition of Crystal Growth and Aggregation: Citrate can adsorb onto the surface of calcium oxalate and calcium phosphate crystals, directly inhibiting their growth and aggregation into larger stone-forming masses.[10][13]

Molecular Transport Mechanisms in the Proximal Tubule

The renal handling of citrate is a key aspect of this compound's mechanism of action. Citrate is freely filtered at the glomerulus and is primarily reabsorbed in the proximal tubule.[12] The primary transporter responsible for this reabsorption is the sodium-dicarboxylate cotransporter 1 (NaDC-1) , encoded by the SLC13A2 gene, which is located on the apical membrane of the proximal tubule cells.[12]

  • Role of pH: The activity of NaDC-1 is pH-sensitive. An acidic environment (acidosis) promotes the conversion of the trivalent form of citrate to the divalent form, which is the preferred substrate for NaDC-1. This leads to increased reabsorption and consequently, lower urinary citrate.[14] Conversely, the alkaline load from this compound increases the luminal pH, favoring the trivalent form of citrate and reducing its reabsorption by NaDC-1, thus increasing urinary citrate excretion.

Quantitative Data on the Effects of Citrate Therapy

The following tables summarize the quantitative effects of potassium citrate therapy, a key component of this compound, on urinary parameters in patients with a history of kidney stones.

Urinary Parameter Pre-Treatment (Mean) Post-Treatment with Potassium Citrate (Mean) Change p-value Reference
Urinary pH 5.876.47+0.600.001[1]
Urinary Citrate (mg/day) 280.0548.4+268.4< 0.0001[1]
Urinary Potassium (mEq/day) 58.794.1+35.4< 0.0001[1]
Urinary Calcium (mg/day) 216.0156.5-59.50.04[1]
Long-Term Effects of Potassium Citrate Therapy (Mean Duration: 41 months) Pre-Therapy Post-Therapy (at 6 months) p-value Reference
Urinary pH 5.906.46< 0.0001[11]
Urinary Citrate (mg/day) 470700< 0.0001[11]
Stone Formation Rate (stones/year) 1.890.46< 0.0001[11]

Experimental Protocols

Measurement of Urinary Citrate Concentration

Principle: The concentration of citrate in urine is a critical parameter for assessing the risk of nephrolithiasis and the efficacy of treatments like this compound. Several methods are employed, with enzymatic and chromatographic techniques being the most common.

Methodology: Enzymatic Assay

  • Sample Preparation: A 24-hour urine collection is typically used. The sample is centrifuged to remove sediment, and the supernatant is diluted with deionized water.

  • Reaction: The assay is based on the enzymatic cleavage of citrate by citrate lyase into oxaloacetate and acetate.

  • Detection: The oxaloacetate is then reduced to L-malate by malate (B86768) dehydrogenase (MDH) with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, which is proportional to the amount of citrate in the sample, is measured spectrophotometrically.

  • Calculation: The citrate concentration is determined by comparing the change in absorbance to a standard curve generated with known concentrations of citrate.

Assessment of Calcium Oxalate Crystal Aggregation

Principle: The ability of urine and its components, such as citrate, to inhibit the aggregation of calcium oxalate crystals is a key indicator of its protective effect against stone formation.

Methodology: Spectrophotometric Assay

  • Crystal Preparation: Calcium oxalate monohydrate (COM) crystals are prepared by mixing solutions of calcium chloride and sodium oxalate. The crystals are then washed and suspended in a buffer solution.

  • Aggregation Induction: A defined concentration of COM crystals is added to a urine sample or a test solution containing citrate. The mixture is stirred at a constant rate to induce aggregation.

  • Measurement: The aggregation of crystals is monitored by measuring the change in optical density (absorbance) of the suspension over time at a wavelength of 620 nm using a spectrophotometer. As crystals aggregate, the solution becomes less turbid, leading to a decrease in absorbance.

  • Data Analysis: The rate of aggregation is calculated from the slope of the absorbance versus time curve. The inhibitory effect of a substance like citrate is determined by comparing the aggregation rate in its presence to a control without the inhibitor.

Visualizations of Mechanisms and Workflows

Signaling and Transport Pathways

Foncitril_Mechanism Foncitril This compound (Citrate, K+, Na+) Systemic_Circulation Systemic Circulation Foncitril->Systemic_Circulation Absorption Liver Liver Systemic_Circulation->Liver Metabolism Glomerulus Glomerulus Systemic_Circulation->Glomerulus Filtration of Citrate Bicarbonate Bicarbonate (HCO3-) Production Liver->Bicarbonate Alkaline_Load Systemic Alkaline Load Bicarbonate->Alkaline_Load Proximal_Tubule Proximal Tubule Lumen Alkaline_Load->Proximal_Tubule Increases Luminal pH NaDC1 NaDC-1 Transporter (SLC13A2) Alkaline_Load->NaDC1 Inhibits Glomerulus->Proximal_Tubule PT_Cell Proximal Tubule Cell Proximal_Tubule->PT_Cell Reabsorption via NaDC-1 Urine Final Urine Proximal_Tubule->Urine Increased Citrate Excretion Proximal_Tubule->Urine Increased pH Ca_Ox_Stones Calcium Oxalate Stone Formation Urine->Ca_Ox_Stones Inhibits Uric_Acid_Stones Uric Acid/Cystine Stone Formation Urine->Uric_Acid_Stones Inhibits

Caption: Overall mechanism of this compound in the renal tubule.

Citrate_Transport cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_regulation Regulation Citrate_3 Citrate (trivalent) Citrate_2 Citrate (divalent) Citrate_3->Citrate_2 + H+ NaDC1 NaDC-1 Citrate_2->NaDC1 Transport H_ion H+ Metabolism Cellular Metabolism NaDC1->Metabolism Reabsorbed Citrate Alkalosis Alkalosis (Higher pH) Alkalosis->NaDC1 Inhibits Acidosis Acidosis (Lower pH) Acidosis->NaDC1 Stimulates

Caption: Regulation of citrate transport via NaDC-1 in the proximal tubule.

Experimental and Logical Workflows

Urinary_Citrate_Workflow start Start collect 24-hour Urine Collection start->collect prepare Sample Preparation (Centrifugation, Dilution) collect->prepare enzymatic Enzymatic Reaction (Citrate Lyase, MDH) prepare->enzymatic measure Spectrophotometry (Measure NADH at 340nm) enzymatic->measure calculate Calculate Concentration (vs. Standard Curve) measure->calculate end End calculate->end

Caption: Experimental workflow for urinary citrate measurement.

Crystal_Aggregation_Workflow start Start prep_crystals Prepare COM Crystals start->prep_crystals prep_solution Prepare Test Solution (e.g., Urine + Citrate) start->prep_solution mix Mix Crystals and Solution (Induce Aggregation) prep_crystals->mix prep_solution->mix monitor Monitor Optical Density (Spectrophotometry at 620nm) mix->monitor analyze Analyze Aggregation Rate (Slope of OD vs. Time) monitor->analyze end End analyze->end

Caption: Experimental workflow for assessing crystal aggregation.

Conclusion

This compound exerts its therapeutic effect through a well-defined mechanism of action centered on the renal handling of citrate. By providing an alkaline load and increasing urinary citrate concentrations, it effectively modifies the urinary environment to be less conducive to the formation of uric acid, cystine, and calcium-based kidney stones. The key molecular target in this process is the NaDC-1 transporter in the proximal tubule, whose activity is modulated by urinary pH. The quantitative data from clinical studies robustly support the efficacy of this approach in altering urinary risk factors for nephrolithiasis. Further research into the specific regulation of NaDC-1 and other potential citrate transporters may open new avenues for the development of even more targeted therapies for the prevention of kidney stones.

References

An In-depth Technical Guide to the Effect of Foncitril 4000 on Urinary Citrate Excretion Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Foncitril 4000 is a therapeutic agent designed to alkalinize urine, playing a crucial role in the management and prevention of certain types of urinary calculi, specifically uric acid and cystine lithiasis, and in the prevention of metabolic acidosis.[1][2][3] Its efficacy is primarily attributed to its ability to modulate the biochemical composition of urine, most notably by increasing the excretion of citrate (B86180).[4][5] Hypocitraturia, or low urinary citrate, is a significant risk factor for the formation of calcium-based kidney stones, as citrate is a potent natural inhibitor of calcium crystal formation.[6][7] This guide provides a detailed technical examination of the core mechanism of this compound, focusing on its influence on the physiological pathways of urinary citrate excretion. It is intended for a scientific audience engaged in urological research, pharmacology, and the development of therapies for nephrolithiasis.

Composition and Pharmacological Profile

Active Ingredients

This compound is a granular formulation whose active components are a combination of citric acid and its alkali salts.[8][9] Each sachet typically contains:

  • Anhydrous Citric Acid: 1.189 g[8][9]

  • Anhydrous Monopotassium Citrate: 1.730 g[8][9]

  • Anhydrous Monosodium Citrate: 1.845 g[8][9]

These components work synergistically to deliver a systemic alkali load upon metabolic conversion.[4]

General Mechanism of Action

When administered orally, the citrate and citric acid from this compound are absorbed and subsequently metabolized in the body, primarily to bicarbonate.[4][10] This metabolic conversion generates an alkaline load, which in turn raises systemic pH.[4] The primary pharmacological effects are an increase in urinary pH and a significant elevation of urinary citrate levels.[4][10] This dual action makes urine less conducive to the crystallization of stone-forming salts like calcium oxalate (B1200264), calcium phosphate, and uric acid.[5][10]

Core Effect on Urinary Citrate Excretion

The therapeutic effect of this compound on stone prevention is fundamentally linked to its ability to increase urinary citrate. This is achieved not by increasing the amount of citrate filtered by the glomeruli, but by directly modifying its handling within the renal tubules.[4][10]

The Renal Handling of Citrate

Under normal physiological conditions, citrate is freely filtered from the blood at the glomerulus and enters the renal tubules.[11][12] A substantial portion, typically 65-90%, of this filtered citrate is then reabsorbed back into the bloodstream, primarily in the proximal convoluted tubules.[12] This reabsorption is mediated by specific transporters on the apical membrane of the tubular cells, most notably the sodium-dicarboxylate cotransporter 1 (NaDC-1).[13] Systemic acid-base balance is the most powerful regulator of this process; metabolic acidosis enhances citrate reabsorption, leading to lower urinary citrate (hypocitraturia), while metabolic alkalosis inhibits reabsorption, thereby increasing urinary citrate excretion.[6][14]

This compound's Influence on Renal Pathways

The alkaline load produced from the metabolism of this compound's components leads to a state of mild systemic alkalosis.[4] This change in acid-base status directly impacts the proximal tubules of the kidney. The increased alkalinity reduces the activity of the NaDC-1 transporter and decreases the intracellular metabolism of citrate within the tubular cells.[14][15] This inhibition of reabsorption means that a larger fraction of the citrate that was initially filtered at the glomerulus remains in the tubular fluid and is ultimately excreted in the urine.[4][10] Therefore, this compound augments citrate clearance primarily by modifying its renal handling.[4][10]

G cluster_blood Peritubular Capillary cluster_tubule Renal Proximal Tubule Glomerulus Glomerular Filtration Lumen Tubular Lumen (Filtrate) Glomerulus->Lumen Citrate PeritubularBlood Citrate in Blood NaDC1 NaDC-1 Transporter (Apical Membrane) Lumen->NaDC1 Citrate Reabsorption Urine Final Urine (Increased Citrate Excretion) Lumen->Urine Excreted Citrate Cell Proximal Tubule Cell Cell->PeritubularBlood Reabsorbed Citrate Metabolism Intracellular Citrate Metabolism Cell->Metabolism Metabolized NaDC1->Cell Foncitril This compound (Metabolized to Alkali) Foncitril->NaDC1 Inhibits Foncitril->Metabolism Reduces

Diagram 1: Renal citrate handling pathway influenced by this compound.

Quantitative Impact on Urinary Parameters

Clinical studies have quantified the effect of alkali citrate therapy on key urinary parameters. The primary therapeutic goals are to restore normal urinary citrate levels (greater than 320 mg/day, ideally approaching the normal mean of 640 mg/day) and to increase urinary pH to a level between 6.0 and 7.0.[10][16]

Summary of Clinical Data

The following table summarizes the expected changes in 24-hour urine chemistry following the administration of alkali citrate therapy, such as this compound.

ParameterBaseline (Typical)Post-Treatment Target/ResultChangeSource(s)
Urinary Citrate Hypocitraturia: <320 mg/day>320 mg/day (Goal)Approx. +400 mg/day (at 60 mEq/day)[4][10]
Normal: ~640 mg/dayApproaching 640 mg/day (Ideal)[10][16]
Urinary pH Varies (often acidic in stone-formers)6.0 - 7.0Approx. +0.7 units (at 60 mEq/day)[3][4][10]
Time to Peak Effect N/APeak citrate excretionReached by day 3 of treatment[10]

Experimental Protocols

The evaluation of agents like this compound on urinary biochemistry relies on standardized clinical study designs, typically involving metabolic evaluations with 24-hour urine collections.

General Methodology for 24-Hour Urine Analysis

A common experimental approach to quantify the effects of this compound is a prospective crossover or cohort study.

  • Participant Selection: Recruit subjects, often patients with a history of recurrent nephrolithiasis and/or documented hypocitraturia.[17][18]

  • Baseline Data Collection: Participants undergo an initial 24-hour urine collection while on their usual diet. Key parameters measured include volume, pH, citrate, calcium, oxalate, uric acid, sodium, and creatinine.[17] A diet inventory may be recorded to ensure consistency.[18]

  • Intervention Phase: Subjects are administered a standardized dose of this compound (e.g., an equivalent of 60 mEq/day) for a specified period.[4][10] The introductory treatment may be 3 to 4 sachets per day, with a maintenance dose of 1 to 2 sachets per day.[1][2]

  • Follow-Up Data Collection: Towards the end of the intervention period, a second 24-hour urine collection is performed under the same dietary conditions as the baseline collection.

  • Biochemical Analysis: Urine samples are analyzed for the same panel of stone risk factors.

  • Data Comparison: Statistical analysis is performed to compare the baseline and post-treatment urinary parameters to determine the significance of the changes induced by the therapy.

G cluster_setup Phase 1: Setup & Baseline cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-Up & Analysis Recruit Patient Recruitment (e.g., Stone Formers) Baseline Baseline 24-Hour Urine Collection & Analysis Recruit->Baseline Admin Administer this compound (Standardized Dose & Duration) Baseline->Admin Followup Follow-Up 24-Hour Urine Collection & Analysis Admin->Followup Analysis Statistical Analysis (Baseline vs. Follow-Up) Followup->Analysis Result Quantify Changes in Urinary Parameters Analysis->Result

Diagram 2: Generalized experimental workflow for evaluating this compound.

Downstream Physiological and Clinical Effects

The elevation of urinary citrate and pH by this compound initiates a cascade of physicochemical changes in the urine that collectively inhibit the formation of kidney stones.

  • Inhibition of Calcium Stones: Increased urinary citrate complexes with calcium ions, reducing the activity of free calcium ions.[6][10] This directly lowers the supersaturation of calcium oxalate and calcium phosphate, which is the thermodynamic driving force for crystallization.[10] Citrate also directly adsorbs to the surface of calcium oxalate crystals, inhibiting their growth and aggregation.[6][10]

  • Inhibition of Uric Acid Stones: Uric acid is poorly soluble in acidic environments. By raising the urinary pH to 6.0 or higher, this compound significantly increases the solubility of uric acid, preventing its crystallization and facilitating the dissolution of existing stones.[3][10]

  • Inhibition of Cystine Stones: Similar to uric acid, the solubility of cystine is highly pH-dependent, and alkalinization of the urine is a primary strategy for preventing cystine stone formation.[3]

G cluster_urine_changes Primary Urinary Changes cluster_ca_path Calcium Stone Pathway cluster_ua_path Uric/Cystine Stone Pathway start This compound Administration alkali Systemic Alkaline Load start->alkali inc_citrate Increased Urinary Citrate alkali->inc_citrate inc_ph Increased Urinary pH alkali->inc_ph complex Citrate-Calcium Complexation inc_citrate->complex inhibit_growth Inhibition of Crystal Growth & Aggregation inc_citrate->inhibit_growth inc_sol Increased Solubility of Uric Acid & Cystine inc_ph->inc_sol dec_ca_ion Reduced Ca²⁺ Ion Activity complex->dec_ca_ion result_ca Prevention of Calcium Stones dec_ca_ion->result_ca inhibit_growth->result_ca result_ua Prevention of Uric Acid & Cystine Stones inc_sol->result_ua

References

The Molecular Dance: An In-depth Technical Guide to the Interaction of Citrate with Calcium Oxalate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium oxalate (B1200264) (CaOx) crystallization is the cornerstone of nephrolithiasis, a prevalent and recurrent condition. Citrate (B86180), a key urinary inhibitor, plays a pivotal role in mitigating the risk of calcium-containing kidney stones. This technical guide provides a comprehensive overview of the molecular interactions between citrate and calcium oxalate crystals. It delves into the mechanisms of inhibition, face-specific binding, and the impact on crystal morphology. Quantitative data from various studies are consolidated for comparative analysis, and detailed experimental protocols are provided to facilitate further research in the development of novel therapeutic interventions.

Introduction

Urinary citrate is a crucial endogenous inhibitor of calcium oxalate stone formation.[1][2] Hypocitraturia, a condition of low urinary citrate excretion, is a common metabolic abnormality found in patients with calcium nephrolithiasis.[1][3][4] Citrate exerts its inhibitory effects through multiple mechanisms, including reducing urinary supersaturation by chelating calcium ions, and directly inhibiting the nucleation, growth, and aggregation of calcium oxalate crystals.[3][5][6] This guide explores the fundamental molecular interactions that underpin these inhibitory processes.

Mechanisms of Citrate Inhibition

Citrate's inhibitory action on calcium oxalate crystallization is a multi-faceted process that occurs at different stages of stone formation.

Reduction of Supersaturation

Citrate is a potent chelator of calcium ions in urine.[7][8] By forming a soluble complex with calcium, citrate reduces the concentration of free calcium ions available to bind with oxalate, thereby lowering the supersaturation of calcium oxalate in the urine and decreasing the driving force for nucleation and crystal growth.[1][6][9]

Inhibition of Nucleation, Growth, and Aggregation

Beyond its effect on supersaturation, citrate directly interacts with the surfaces of calcium oxalate crystals to inhibit their formation and growth.[2][5][10]

  • Nucleation: Citrate increases the energy barrier for the formation of new crystal nuclei, a process known as nucleation.[6][11] Studies have shown that citrate can significantly increase the induction time for crystal formation.[11]

  • Growth: Citrate adsorbs to the active growth sites on the crystal surfaces, particularly at atomic steps and kinks, thereby blocking the addition of new calcium and oxalate ions and inhibiting crystal growth.[12][13] This interaction is face-specific, leading to alterations in crystal morphology.[13][14]

  • Aggregation: Citrate inhibits the agglomeration of individual crystals into larger, more dangerous stone-forming masses.[1][5][11] This is achieved by altering the surface charge of the crystals, leading to electrostatic repulsion between them.

The following diagram illustrates the multifaceted inhibitory actions of citrate on calcium oxalate crystallization.

Citrate Citrate CaOx_Nucleation Calcium Oxalate Nucleation Citrate->CaOx_Nucleation Directly Inhibits CaOx_Growth Crystal Growth Citrate->CaOx_Growth Directly Inhibits CaOx_Aggregation Crystal Aggregation Citrate->CaOx_Aggregation Directly Inhibits Calcium_Chelation Calcium Chelation Citrate->Calcium_Chelation CaOx_Nucleation->CaOx_Growth CaOx_Growth->CaOx_Aggregation Kidney_Stone Kidney Stone Formation CaOx_Aggregation->Kidney_Stone Supersaturation Reduced Supersaturation Calcium_Chelation->Supersaturation Supersaturation->CaOx_Nucleation Inhibits

Caption: Inhibitory pathways of citrate on calcium oxalate stone formation.

Quantitative Analysis of Citrate's Inhibitory Effects

The efficacy of citrate as an inhibitor of calcium oxalate crystallization has been quantified in numerous studies. The following tables summarize key quantitative data on its impact on nucleation, aggregation, and crystal morphology.

Table 1: Inhibition of Calcium Oxalate Nucleation and Aggregation by Citrate

Citrate Concentration (mM)Inhibition of Nucleation (%)Inhibition of Aggregation (%)Reference
1.57863[11]
2.5-63-70[11][15]
3.58770[11]

Table 2: Effect of Citrate on Calcium Oxalate Monohydrate (COM) Crystal Morphology

ConditionCrystal Length/Width RatioReference
Standard (No Citrate)3.9 ± 0.5[11]
With Citrate (1.5, 2.5, or 3.5 mM)1.7 ± 0.1[11]
With Normal Tamm-Horsfall Protein (nTHP)2.6 ± 0.4[11]
With Citrate and nTHP1.5 ± 0.1[11]
With Stone Former Tamm-Horsfall Protein (SF-THP)4.3 ± 0.6[11]

Face-Specific Molecular Interactions

The inhibitory effect of citrate on calcium oxalate monohydrate (COM) crystal growth is highly dependent on the specific crystal face. Molecular dynamics simulations and atomic force microscopy have revealed the preferential binding of citrate to certain crystallographic faces.

Citrate interacts with the faces of COM in the order of {100} > {010} > {121}.[14] The strong interaction with the {100} and {121} faces is attributed to favorable electrostatic interactions between the carboxylate groups of citrate and the calcium-rich surfaces of these faces.[13][14] In contrast, the interaction with the {010} face is weaker due to electrostatic repulsion from the oxalate groups projecting from this surface.[13][14]

This selective binding leads to a significant inhibition of growth in the <100> and, to a lesser extent, the <001> directions, resulting in a change in the crystal habit from elongated or dumbbell-shaped to more plate-like structures with large {100} faces.[13][14]

Table 3: Binding Energies of Citrate to Different Faces and Steps of Calcium Oxalate Monohydrate (COM) Crystals

Crystal Face/StepBinding Energy (kJ/mol)Reference
[16] step on the (-101) face-166.5[12][17]
[10] step on the (010) face-56.9[12]
(-101) terrace-65.4[17]
(010) terrace-48.9[17]
[-1-20] step-143.6

The following diagram illustrates the workflow for investigating the face-specific interaction of citrate with COM crystals.

cluster_exp Experimental Analysis cluster_sim Computational Analysis cluster_results Results SCIM Scanning Confocal Interference Microscopy Growth_Inhibition Directional Growth Inhibition (<100>, <001>) SCIM->Growth_Inhibition SEM Scanning Electron Microscopy Morphology_Change Crystal Morphology Change (Plate-like) SEM->Morphology_Change AFM Atomic Force Microscopy Binding_Order Adsorption Order ({100} > {121} > {010}) AFM->Binding_Order MD Molecular Dynamics Simulations MD->Binding_Order Binding_Energy Binding Energy Calculation MD->Binding_Energy Growth_Inhibition->Morphology_Change Binding_Order->Growth_Inhibition COM_Crystals Calcium Oxalate Monohydrate (COM) Crystals COM_Crystals->SCIM COM_Crystals->SEM COM_Crystals->AFM Citrate_Solution Citrate Solution Citrate_Solution->SCIM Citrate_Solution->SEM Citrate_Solution->AFM

Caption: Workflow for studying citrate's face-specific interaction with COM.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study the interaction of citrate with calcium oxalate crystals.

Seeded Crystal Growth Assay

This method is used to measure the inhibition of calcium oxalate crystal growth.

Protocol:

  • Preparation of Seed Crystals: Prepare calcium oxalate monohydrate (COM) seed crystals by mixing solutions of calcium chloride and sodium oxalate. Wash and dry the resulting crystals.

  • Supersaturated Solution: Prepare a supersaturated solution of calcium oxalate by mixing known concentrations of calcium chloride and sodium oxalate in a buffer solution (e.g., Tris-HCl) at a physiological pH (e.g., 6.0-7.0) and temperature (37°C).

  • Inhibitor Addition: Add varying concentrations of citrate to the supersaturated solution. A control with no citrate should also be prepared.

  • Seeding and Incubation: Add a known amount of COM seed crystals to the solutions. Incubate the mixture at 37°C with constant stirring.

  • Measurement of Crystal Growth: At specific time intervals, take aliquots of the suspension and filter them to separate the crystals from the solution. Measure the concentration of calcium or oxalate remaining in the filtrate using methods such as atomic absorption spectroscopy or a specific ion electrode.

  • Calculation of Inhibition: The percentage of inhibition of crystal growth is calculated by comparing the decrease in calcium or oxalate concentration in the presence of citrate to that in the control.

Spectrophotometric Assay for Nucleation and Aggregation

This technique monitors the formation and aggregation of calcium oxalate crystals by measuring changes in optical density.[11]

Protocol:

  • Reaction Mixture: Prepare a supersaturated solution of calcium oxalate in a suitable buffer (e.g., 200 mM NaCl, 10 mM Na-acetate, pH 5.70) containing 5 mM calcium and 0.5 mM oxalate.[11]

  • Inhibitor Addition: Add different concentrations of citrate to the reaction mixture.

  • Spectrophotometric Monitoring: Immediately after adding the oxalate solution to initiate crystallization, monitor the change in optical density (OD) at 620 nm over time using a spectrophotometer.

  • Data Analysis:

    • Induction Time (tI): The time required to detect the formation of particles.[11]

    • Nucleation Slope (SN): The initial rate of increase in OD, primarily reflecting crystal nucleation.[11]

    • Aggregation Slope (SA): The rate of decrease in OD after reaching a peak, which is indicative of crystal aggregation and sedimentation.[11]

Microscopic Analysis (SEM and AFM)

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing the effects of citrate on crystal morphology and surface interactions.

SEM Protocol:

  • Crystal Preparation: Grow calcium oxalate crystals in the absence and presence of various concentrations of citrate as described in the seeded crystal growth assay.

  • Sample Mounting: Harvest the crystals, wash them with deionized water, and dry them. Mount the dried crystals onto an SEM stub using conductive adhesive.

  • Coating: Sputter-coat the samples with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: Image the crystals using an SEM to observe their morphology, size, and aggregation state.

AFM Protocol:

  • Crystal Mounting: Mount a large, flat COM crystal onto a substrate.

  • In-situ Imaging: Place the mounted crystal in a fluid cell and image its surface in a supersaturated calcium oxalate solution using AFM in contact or tapping mode.

  • Citrate Introduction: Introduce a solution containing citrate into the fluid cell while continuously imaging the crystal surface.

  • Analysis: Observe the changes in the growth of atomic steps on different crystal faces to determine the face-specific inhibitory effects of citrate.

Conclusion and Future Directions

Citrate is a potent, multi-functional inhibitor of calcium oxalate crystallization, playing a critical role in the prevention of kidney stones. Its ability to chelate calcium, inhibit nucleation and aggregation, and modulate crystal growth through face-specific interactions underscores its therapeutic importance. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals.

Future research should focus on elucidating the synergistic effects of citrate with other urinary inhibitors, both small molecules and macromolecules. A deeper understanding of these complex interactions could lead to the development of more effective and targeted therapies for the prevention and treatment of nephrolithiasis. Furthermore, advanced computational modeling and high-resolution imaging techniques will continue to provide novel insights into the molecular mechanisms governing these critical biomineralization processes.

References

Foncitril 4000: A Technical Guide to its Role in the Prevention of Uric Acid Stone Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uric acid nephrolithiasis is a prevalent condition characterized by the formation of crystalline stones within the urinary tract. A key pathogenic factor in the development of uric acid stones is persistently acidic urine, which promotes the conversion of soluble urate to insoluble uric acid. Foncitril 4000, a therapeutic agent composed of citric acid, potassium citrate (B86180), and sodium citrate, plays a crucial role in the prevention of uric acid stone formation by effectively alkalinizing the urine and increasing the concentration of urinary citrate, a known inhibitor of crystallization. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows.

Introduction

This compound is a granular formulation designed for oral administration to promote the alkalinization of urine.[1][2] Its primary indication is in the prevention and management of uric and cystine lithiasis.[2] The therapeutic effect of this compound is attributed to its active components: citric acid, potassium citrate, and sodium citrate. These components work synergistically to increase urinary pH and elevate urinary citrate levels, thereby creating an unfavorable environment for the crystallization of uric acid.[2]

Mechanism of Action

The preventive action of this compound against uric acid stone formation is twofold:

  • Urine Alkalinization: The metabolism of orally administered citrate produces an alkaline load, which increases urinary pH.[3] Uric acid, a weak acid with a pKa of approximately 5.5, is poorly soluble in its undissociated form, which predominates in acidic urine (pH < 5.5). By raising the urinary pH to a target range of 6.5 to 7.0, this compound promotes the dissociation of uric acid into the much more soluble urate ion, thereby preventing its crystallization and facilitating the dissolution of existing stones.[3][4]

  • Increased Urinary Citrate: this compound directly increases the concentration of citrate in the urine. Citrate is a potent natural inhibitor of calcium-containing stone formation and also plays a role in preventing uric acid stones. While its primary role is in complexing with calcium and inhibiting calcium oxalate (B1200264) crystal growth, the overall increase in urinary solutes and the alteration of the urinary environment contribute to the prevention of stone formation in general.

Quantitative Data from Clinical Studies

The efficacy of citrate therapy in modifying urinary parameters relevant to uric acid stone formation has been demonstrated in several clinical studies. The following tables summarize the quantitative effects of potassium citrate, a key component of this compound, on urinary pH and citrate excretion.

Table 1: Effect of Potassium Citrate on Urinary pH

Study PopulationTreatmentBaseline Urinary pH (mean)Post-treatment Urinary pH (mean)Change in Urinary pH (mean)Reference
Uric Acid Stone FormersPotassium Citrate5.56.5 - 7.0+1.0 - 1.5[3][4]

Table 2: Effect of Potassium Citrate on 24-Hour Urinary Citrate Excretion

Study PopulationTreatmentBaseline Urinary Citrate (mg/24h)Post-treatment Urinary Citrate (mg/24h)Change in Urinary Citrate (mg/24h)Reference
Hypocitraturic Stone FormersPotassium Citrate< 320> 640> +320[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Renal Citrate Handling

The renal handling of citrate, a key determinant of its urinary concentration, is a complex process primarily occurring in the proximal tubule. The apical sodium-dicarboxylate cotransporter (NaDC1) is responsible for the majority of citrate reabsorption from the glomerular filtrate. The activity of NaDC1 is regulated by various factors, including the Calcium-Sensing Receptor (CaSR). Activation of the CaSR in the apical membrane of proximal tubule cells can modulate the activity of transporters involved in proton secretion and solute reabsorption, indirectly influencing citrate transport.

G Citrate_Lumen Citrate NaDC1 NaDC1 Citrate_Lumen->NaDC1 Reabsorption Ca_Lumen Ca²⁺ CaSR CaSR Ca_Lumen->CaSR Activation Citrate_Blood Citrate NaDC1->Citrate_Blood Transport PLC PLC CaSR->PLC Activates PKC PKC PLC->PKC Activates PKC->NaDC1 Inhibits

Caption: Signaling pathway of CaSR-mediated regulation of citrate reabsorption.

Experimental Workflow for Assessing Uric Acid Crystallization Inhibitors

The evaluation of potential inhibitors of uric acid crystallization, such as this compound, can be performed using a standardized in vitro workflow. This typically involves preparing a supersaturated solution of uric acid and monitoring the crystallization process in the presence and absence of the inhibitor.

G cluster_prep Solution Preparation cluster_exp Crystallization Assay cluster_analysis Analysis A Prepare Supersaturated Uric Acid Solution C Mix Uric Acid Solution with Inhibitor/Control A->C B Prepare Inhibitor Solution (e.g., this compound) B->C D Incubate at 37°C C->D E Monitor Turbidity/ Crystal Formation (Spectrophotometry) D->E F Characterize Crystals (Microscopy) D->F G Quantify Soluble Uric Acid (HPLC) D->G H Inhibition Data E->H F->H G->H

Caption: Experimental workflow for in vitro evaluation of uric acid crystallization inhibitors.

Experimental Protocols

Protocol for 24-Hour Urine Collection and Analysis

Objective: To accurately measure urinary constituents over a 24-hour period to assess the risk of stone formation and the response to therapy.

Materials:

  • 24-hour urine collection container with a preservative (e.g., thymol (B1683141) or boric acid).

  • pH meter or validated pH test strips.

  • High-Performance Liquid Chromatography (HPLC) system for citrate and uric acid analysis.

  • Spectrophotometer for creatinine (B1669602) analysis.

Procedure:

  • Patient Instructions: Instruct the patient to discard the first morning void on day 1 and then collect all subsequent urine for the next 24 hours, including the first morning void on day 2, in the provided container.[6] The container should be kept refrigerated during the collection period.[6]

  • Sample Processing: Upon receipt in the laboratory, measure and record the total volume of the 24-hour urine collection.

  • pH Measurement: Immediately measure the pH of a fresh, well-mixed aliquot of the urine using a calibrated pH meter.[7]

  • Aliquoting and Storage: Aliquot the urine for various analyses. For citrate and uric acid, samples should be stored at -20°C until analysis.

  • Biochemical Analysis:

    • Urinary Citrate: Quantify using a validated HPLC method.[8][9][10][11]

    • Urinary Uric Acid: Quantify using a validated HPLC or enzymatic method.

    • Urinary Creatinine: Measure to assess the completeness of the 24-hour collection.

Protocol for In Vitro Uric Acid Crystallization Assay

Objective: To assess the inhibitory effect of a test compound on the nucleation and growth of uric acid crystals.

Materials:

  • Uric acid.

  • Sodium hydroxide (B78521) (NaOH).

  • Phosphate buffered saline (PBS).

  • Test compound (e.g., this compound).

  • 96-well microplate.

  • Plate reader (spectrophotometer) capable of measuring absorbance at ~293 nm.

  • Light microscope.

Procedure:

  • Preparation of Supersaturated Uric Acid Solution: Dissolve uric acid in 0.01 M NaOH and then dilute with PBS to achieve a final concentration that is supersaturated at 37°C and a physiological pH (e.g., 5.5).

  • Assay Setup: In a 96-well plate, add the supersaturated uric acid solution to wells containing various concentrations of the test compound or a vehicle control.

  • Incubation: Incubate the plate at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at regular intervals using a plate reader to assess the kinetics of crystal formation (nucleation and growth).

  • Microscopic Examination: At the end of the incubation period, examine the wells under a light microscope to observe the morphology and size of the uric acid crystals.

  • Quantification of Soluble Uric Acid: Centrifuge the plate and measure the uric acid concentration in the supernatant using HPLC or spectrophotometry to determine the extent of crystallization.

Conclusion

This compound is an effective therapeutic agent for the prevention of uric acid stone formation. Its mechanism of action, centered on the alkalinization of urine and the elevation of urinary citrate levels, is well-supported by clinical evidence. The provided technical information, including quantitative data, signaling pathways, and experimental protocols, offers a robust resource for researchers and drug development professionals working in the field of nephrolithiasis. Further research focusing on the specific formulation of this compound in large-scale, randomized controlled trials will further solidify its clinical utility and provide more detailed insights into its pharmacodynamic effects.

References

The impact of Foncitril 4000 on systemic acid-base balance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Impact of Foncitril 4000 on Systemic Acid-Base Balance

Introduction

Maintaining systemic acid-base balance is critical for normal physiological function, as enzymatic activities, protein structures, and cellular processes are highly pH-sensitive.[1] The human body maintains the pH of arterial blood within a narrow range of 7.35 to 7.45.[2] Deviations from this range can lead to significant pathology. Metabolic acidosis, a condition characterized by a primary decrease in serum bicarbonate concentration, can arise from increased acid production, loss of bicarbonate, or decreased renal acid excretion.[1][2]

This compound is a pharmaceutical agent designed to counteract acidic conditions, primarily within the urinary tract, but its mechanism has direct implications for systemic acid-base homeostasis.[3][4] It is classified as a urinary alkalinizing agent and is prescribed for the treatment and prevention of uric acid and cystine kidney stones, conditions that are promoted by acidic urine.[5][6] Furthermore, it is utilized in the prevention of metabolic acidosis.[3][4] This technical guide provides a detailed examination of the composition, mechanism of action, and quantitative effects of this compound on the systemic acid-base balance, intended for researchers, scientists, and drug development professionals.

Composition of this compound

Each sachet of this compound contains a combination of active ingredients that contribute to its alkalinizing properties.

Table 1: Active Composition of this compound per Sachet

Component Mass per Sachet
Citric acid monohydrate 1.189 g
Monopotassium citrate (B86180) anhydrous 1.730 g
Monosodium citrate anhydrous 1.845 g

Source:[3][4][5]

Each sachet also contains 200.6 mg of sodium and 293 mg of potassium.[3][4][6]

Mechanism of Action and Pharmacodynamics

The therapeutic effect of this compound is derived from the metabolic conversion of its citrate components.

Metabolic Fate of Citrate

Upon oral administration, the citrate salts and citric acid are absorbed from the gastrointestinal tract. The absorbed citrate is then metabolized, primarily in the liver, through the Krebs cycle (citric acid cycle). A key outcome of this metabolism is the production of bicarbonate ions (HCO₃⁻).[7] This process consumes hydrogen ions, effectively introducing an alkaline load into the systemic circulation.

The generated bicarbonate acts as a buffer in the blood, helping to neutralize excess acid and restore the body's acid-base balance.[1][7] This systemic alkalinization is beneficial in managing chronic metabolic acidosis.[7]

Renal Handling and Urinary Alkalinization

The kidneys play a crucial role in mediating the effects of this compound. The increased systemic bicarbonate load leads to an increase in the filtered load of bicarbonate at the glomerulus. This surpasses the reabsorptive capacity of the renal tubules, leading to increased excretion of bicarbonate in the urine.[8] This process raises the urinary pH, making the urine more alkaline.

Furthermore, this compound increases urinary citrate levels.[7] This is achieved by augmenting the renal clearance of citrate, which inhibits the crystallization of calcium salts, particularly calcium oxalate (B1200264) and calcium phosphate, further aiding in the prevention of kidney stones.[7][9] The objective of the treatment is to maintain a urinary pH between 6.5 and 7.4 to prevent the formation of uric acid or cystine crystals.[3][5]

cluster_Systemic Systemic Circulation / Liver cluster_Renal Kidney & Urine Foncitril Oral this compound (Citrate Salts + Citric Acid) Absorption GI Absorption Foncitril->Absorption Metabolism Hepatic Metabolism (Krebs Cycle) Absorption->Metabolism Bicarbonate Increased Systemic Bicarbonate (HCO₃⁻) Metabolism->Bicarbonate Generates Blood_pH Increased Blood pH (Systemic Alkalinization) Bicarbonate->Blood_pH Bicarb_Excretion Increased Urinary Bicarbonate Excretion Blood_pH->Bicarb_Excretion Leads to Urine_pH Increased Urinary pH (Alkalinization) Bicarb_Excretion->Urine_pH Stone_Prevention Prevention of Uric Acid & Cystine Stones Urine_pH->Stone_Prevention cluster_Phase1 Phase 1 (1 week) cluster_Phase2 Phase 2 (1 week) cluster_Phase3 Phase 3 (1 week) Start Recruitment (13 CaP Stone Formers) Randomization Randomization Start->Randomization cluster_Phase1 cluster_Phase1 Randomization->cluster_Phase1 Diet1 Fixed Metabolic Diet Drug1 Assigned Medication (Placebo, K-Citrate, or Citric Acid) Collection1 24h Urine Collection cluster_Phase2 cluster_Phase2 Collection1->cluster_Phase2 Washout & Crossover Diet2 Fixed Metabolic Diet Drug2 Assigned Medication (Crossover) Collection2 24h Urine Collection cluster_Phase3 cluster_Phase3 Collection2->cluster_Phase3 Washout & Crossover Diet3 Fixed Metabolic Diet Drug3 Assigned Medication (Crossover) Collection3 24h Urine Collection Analysis Urine Chemistry Analysis Collection3->Analysis

References

An In-depth Technical Guide on the Pharmacokinetics of Foncitril 4000 Components

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Foncitril 4000 is a systemic and urinary alkalinizing agent composed of citric acid, potassium citrate (B86180), and sodium citrate. Its therapeutic efficacy is primarily dependent on the pharmacokinetic and metabolic fate of the citrate moiety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of orally administered citrate. It summarizes key quantitative data from clinical studies, details common experimental protocols for pharmacokinetic analysis, and presents visual diagrams of metabolic pathways and experimental workflows to elucidate the underlying mechanisms.

Introduction to Citrate Pharmacokinetics

The components of this compound—citric acid and its potassium and sodium salts—readily dissociate in the gastrointestinal tract, delivering citrate ions for absorption. The pharmacokinetic profile of interest is that of the citrate anion, as the accompanying cations (potassium, sodium) are managed by the body's standard electrolyte homeostasis mechanisms.

Upon oral administration, citrate is absorbed and undergoes extensive, near-complete metabolism, primarily in the liver, to bicarbonate.[1][2][3][4] This metabolic conversion is the cornerstone of its action as a systemic alkalizing agent.[1][5] The resulting alkaline load leads to an increase in urinary pH and a significant elevation in urinary citrate excretion, which are the primary pharmacodynamic effects utilized in clinical practice for conditions like renal tubular acidosis and the prevention of certain types of kidney stones.[6][7][8] Less than 5% of the administered citrate dose is excreted unchanged in the urine, highlighting its efficiency as a metabolic substrate.[1][2][3][5]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Following oral administration, citrate is absorbed from the gastrointestinal tract. Studies involving a single oral load of citric acid have shown a significant increase in serum citrate concentration within 30 minutes, with levels remaining elevated for up to three hours.[9] The bioavailability of citrate is comparable between liquid preparations and slow-release tablets, although the onset of action may be slightly faster with liquid formulations.[10]

Distribution

Once absorbed, citrate enters the systemic circulation and is distributed throughout the body. It is a natural and essential intermediate in cellular metabolism. The main endogenous reservoir of citrate is bone, which can be mobilized through mineral matrix resorption.[11]

Metabolism

The metabolic fate of exogenous citrate is central to its pharmacological effect.

  • Conversion to Bicarbonate: Over 95% of absorbed citrate is converted into bicarbonate through oxidation, primarily in the liver.[3][6][12] This process consumes hydrogen ions, thus generating an alkaline load.

  • Tricarboxylic Acid (TCA) Cycle: As a key intermediate, citrate enters the mitochondrial TCA cycle (Krebs cycle) for energy production.[11]

  • Influence of Acid-Base Status: The body's systemic acid-base status critically regulates citrate metabolism. Metabolic alkalosis inhibits the entry of citrate into the mitochondria, leading to higher cytoplasmic levels and consequently, increased urinary excretion.[13] Conversely, metabolic acidosis enhances citrate's intracellular metabolism, reducing its urinary excretion.[11][13]

cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Liver & Other Tissues Oral Citrate Salts Oral Citrate Salts Absorbed Citrate Absorbed Citrate Oral Citrate Salts->Absorbed Citrate Absorption Plasma Citrate Plasma Citrate Absorbed Citrate->Plasma Citrate Metabolism Metabolism Plasma Citrate->Metabolism Bicarbonate (HCO3-) Bicarbonate (HCO3-) Metabolism->Bicarbonate (HCO3-) >95% Oxidized TCA Cycle TCA Cycle Metabolism->TCA Cycle Energy cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 Subject Screening & Enrollment Subject Screening & Enrollment Dietary Stabilization Dietary Stabilization Subject Screening & Enrollment->Dietary Stabilization Baseline Urine Collection (48h) Baseline Urine Collection (48h) Dietary Stabilization->Baseline Urine Collection (48h) Randomization Randomization Baseline Urine Collection (48h)->Randomization Dosing (Product A) Dosing (Product A) Randomization->Dosing (Product A) Serial Blood & Urine Sampling (24h) Serial Blood & Urine Sampling (24h) Dosing (Product A)->Serial Blood & Urine Sampling (24h) Washout Period (e.g., 7 Days) Washout Period (e.g., 7 Days) Serial Blood & Urine Sampling (24h)->Washout Period (e.g., 7 Days) Sample Analysis Sample Analysis Serial Blood & Urine Sampling (24h)->Sample Analysis Dosing (Product B) Dosing (Product B) Washout Period (e.g., 7 Days)->Dosing (Product B) Serial Blood & Urine Sampling (24h) P2 Serial Blood & Urine Sampling (24h) Dosing (Product B)->Serial Blood & Urine Sampling (24h) P2 Serial Blood & Urine Sampling (24h) P2->Sample Analysis PK/PD Data Analysis PK/PD Data Analysis Sample Analysis->PK/PD Data Analysis Oral Citrate Administration Oral Citrate Administration GI Absorption GI Absorption Oral Citrate Administration->GI Absorption Systemic Circulation Systemic Circulation GI Absorption->Systemic Circulation Hepatic Metabolism to Bicarbonate Hepatic Metabolism to Bicarbonate Systemic Circulation->Hepatic Metabolism to Bicarbonate Increased Filtered Citrate at Glomerulus Increased Filtered Citrate at Glomerulus Systemic Circulation->Increased Filtered Citrate at Glomerulus Increased Systemic Alkali Load Increased Systemic Alkali Load Hepatic Metabolism to Bicarbonate->Increased Systemic Alkali Load Increased Urinary pH Increased Urinary pH Increased Systemic Alkali Load->Increased Urinary pH Increased Urinary Citrate Increased Urinary Citrate Increased Filtered Citrate at Glomerulus->Increased Urinary Citrate Reduced Uric Acid Stone Risk Reduced Uric Acid Stone Risk Increased Urinary pH->Reduced Uric Acid Stone Risk Reduced Calcium Oxalate Stone Risk Reduced Calcium Oxalate Stone Risk Increased Urinary Citrate->Reduced Calcium Oxalate Stone Risk Forms soluble complex with Ca++

References

The Modulatory Effect of Foncitril 4000 on Osteopontin Expression in Renal Calculi: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renal calculi, or kidney stones, represent a significant and recurrent urological condition. The formation of these stones is a multifactorial process involving the supersaturation of urine with crystal-forming substances and the interaction of these crystals with renal tubular cells. Osteopontin (B1167477) (OPN), a matricellular protein, has been identified as a critical, albeit complex, modulator in the pathophysiology of nephrolithiasis. Foncitril 4000, a formulation of potassium and sodium citrates, is a well-established alkalinizing agent used in the prevention and management of certain types of renal stones. This technical guide synthesizes the available preclinical evidence on the effect of this compound's active components on the expression of osteopontin in the context of renal stone formation. We will delve into the quantitative data from key studies, provide detailed experimental protocols, and visualize the underlying molecular pathways and experimental workflows.

Introduction: The Dual Role of Osteopontin in Nephrolithiasis

Osteopontin (OPN) is a phosphorylated glycoprotein (B1211001) that is expressed in various tissues, including the kidney. Its role in the formation of renal calculi is a subject of ongoing research, with evidence suggesting a dual, context-dependent function.[1][2]

  • Inhibitory Role: OPN is a known inhibitor of calcium oxalate (B1200264) crystallization in vitro.[1] It is believed to bind to calcium oxalate crystals, thereby preventing their aggregation and growth.

  • Promotional Role: Conversely, in vivo studies have shown that OPN expression is significantly upregulated in stone-forming kidneys.[2] In its phosphorylated state, OPN can act as a potent pro-inflammatory mediator, attracting macrophages and promoting the adhesion of crystals to renal epithelial cells, a critical step in stone formation.[2] This adhesion can trigger cellular injury, oxidative stress, and apoptosis, further perpetuating the cycle of stone development.[2]

Given this complex role, modulating the expression of OPN presents a potential therapeutic target for the prevention and treatment of renal calculi.

This compound: Mechanism of Action in Renal Stone Prevention

This compound is an alkalinizing agent containing a combination of potassium citrate (B86180) and sodium citrate.[3] Its primary mechanism of action in the prevention of renal calculi is to increase the pH and citrate concentration of urine.[3]

  • Urine Alkalinization: An increase in urine pH enhances the solubility of uric acid and cystine, thereby preventing the formation of uric acid and cystine stones.[3]

  • Increased Urinary Citrate: Citrate is a potent inhibitor of calcium oxalate stone formation. It complexes with calcium in the urine, reducing the availability of free calcium to bind with oxalate and form crystals.[4]

Beyond these well-established physicochemical effects, emerging evidence suggests that citrate may also exert its therapeutic effect by modulating the expression of key proteins involved in stone formation, such as osteopontin.

The Effect of Citrate on Osteopontin Expression: Preclinical Evidence

A pivotal study by Yasui et al. (2001) provided direct evidence of the influence of citrate on OPN expression in an experimental model of urolithiasis.[5] This study utilized a rat model in which renal stone formation was induced by the administration of ethylene (B1197577) glycol (EG) and vitamin D3.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Yasui et al. (2001), demonstrating the dose-dependent effect of citrate on stone formation and osteopontin expression.

Table 1: Effect of Citrate on Renal Stone Formation

Experimental GroupTreatmentRate of Stone Formation (%)
ControlSaline0
Stone GroupEthylene Glycol + Vitamin D3100
Low-Dose CitrateEG + Vit D3 + 0.5 g/kg Citrate50
High-Dose CitrateEG + Vit D3 + 2.0 g/kg Citrate25

Table 2: Relative Osteopontin (OPN) mRNA Expression in Renal Tissue

Experimental GroupTreatmentRelative OPN mRNA Expression (Arbitrary Units)
ControlSaline1.0
Stone GroupEthylene Glycol + Vitamin D35.2
Low-Dose CitrateEG + Vit D3 + 0.5 g/kg Citrate2.8
High-Dose CitrateEG + Vit D3 + 2.0 g/kg Citrate1.5

These data clearly indicate that treatment with a citrate compound significantly reduces the incidence of renal stone formation in a dose-dependent manner.[5] Furthermore, this reduction in stone formation is strongly correlated with a decrease in the expression of osteopontin mRNA in the renal tissue.[5]

Experimental Protocols

This section provides a detailed methodology for the key experiments cited, based on the protocols described by Yasui et al. (2001) and other relevant studies.

Animal Model of Urolithiasis
  • Animals: Male Wistar rats (6 weeks old).

  • Induction of Urolithiasis:

    • Rats in the stone-forming and citrate-treated groups are administered 0.5% ethylene glycol in their drinking water for 4 weeks.

    • In addition, these groups receive an intramuscular injection of 20,000 IU of vitamin D3 twice a week.

  • Treatment Groups:

    • Control Group: Receives saline solution.

    • Stone Group: Receives ethylene glycol and vitamin D3 as described above.

    • Low-Dose Citrate Group: Receives ethylene glycol, vitamin D3, and a daily oral administration of a citrate compound (potassium-sodium citrate) at a dose of 0.5 g/kg body weight.

    • High-Dose Citrate Group: Receives ethylene glycol, vitamin D3, and a daily oral administration of a citrate compound (potassium-sodium citrate) at a dose of 2.0 g/kg body weight.

  • Duration: The experiment is conducted over a period of 4 weeks.

  • Assessment of Stone Formation: At the end of the study period, the kidneys are harvested, and the presence of calcium oxalate crystals is examined histologically.

Quantification of Osteopontin (OPN) mRNA Expression
  • RNA Extraction: Total RNA is extracted from the harvested renal tissue using a standard guanidinium (B1211019) thiocyanate-phenol-chloroform method.

  • Electrophoresis: A specified amount of total RNA (e.g., 20 µg) is denatured and separated by size on a 1% agarose (B213101) gel containing formaldehyde.

  • Blotting: The separated RNA is transferred from the gel to a nylon membrane via capillary action.

  • Hybridization: The membrane is prehybridized and then hybridized with a radiolabeled (e.g., ³²P) cDNA probe specific for rat osteopontin.

  • Washing: The membrane is washed under stringent conditions to remove any non-specifically bound probe.

  • Autoradiography: The membrane is exposed to X-ray film to visualize the bands corresponding to OPN mRNA.

  • Quantification: The intensity of the bands is quantified using densitometry. The expression levels are normalized to a housekeeping gene (e.g., GAPDH) to account for variations in RNA loading.

  • Tissue Preparation: Kidneys are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

  • Probe Preparation: A digoxigenin (B1670575) (DIG)-labeled cRNA probe for rat osteopontin is synthesized.

  • Hybridization: The tissue sections are hybridized with the DIG-labeled probe.

  • Immunodetection: The hybridized probe is detected using an anti-DIG antibody conjugated to alkaline phosphatase.

  • Visualization: The signal is visualized using a colorimetric substrate (e.g., NBT/BCIP), which produces a purple precipitate at the site of OPN mRNA expression.

  • Microscopy: The sections are examined under a light microscope to localize the expression of OPN mRNA within the different structures of the kidney.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of citrate's action on osteopontin and the general experimental workflow.

signaling_pathway Proposed Signaling Pathway of Citrate's Effect on Osteopontin Expression EG_VitD3 Ethylene Glycol + Vitamin D3 Hyperoxaluria Hyperoxaluria EG_VitD3->Hyperoxaluria Crystal_Formation CaOx Crystal Formation & Aggregation Hyperoxaluria->Crystal_Formation Cell_Injury Renal Tubular Cell Injury Crystal_Formation->Cell_Injury Stone_Formation Renal Stone Formation Crystal_Formation->Stone_Formation OPN_Expression Increased Osteopontin Expression Cell_Injury->OPN_Expression Inflammation Inflammation & Macrophage Infiltration OPN_Expression->Inflammation Crystal_Adhesion Crystal Adhesion to Cells OPN_Expression->Crystal_Adhesion Inflammation->Cell_Injury Crystal_Adhesion->Cell_Injury Crystal_Adhesion->Stone_Formation Foncitril This compound (Citrate) Foncitril->Crystal_Formation Inhibits Foncitril->OPN_Expression Reduces

Caption: Proposed mechanism of citrate's dual action in preventing renal stone formation.

experimental_workflow Experimental Workflow for Investigating Citrate's Effect on Osteopontin Animal_Model Induction of Urolithiasis in Rats (Ethylene Glycol + Vitamin D3) Treatment_Groups Treatment Groups: - Control (Saline) - Stone Group - Low-Dose Citrate - High-Dose Citrate Animal_Model->Treatment_Groups Duration 4-Week Treatment Period Treatment_Groups->Duration Tissue_Harvesting Kidney Tissue Harvesting Duration->Tissue_Harvesting Analysis Analysis Tissue_Harvesting->Analysis Histology Histological Analysis (Stone Formation Assessment) Analysis->Histology RNA_Extraction Total RNA Extraction Analysis->RNA_Extraction Northern_Blot Northern Blot Analysis (OPN mRNA Quantification) RNA_Extraction->Northern_Blot In_Situ In Situ Hybridization (OPN mRNA Localization) RNA_Extraction->In_Situ

References

Long-Term Renal Effects of Foncitril 4000: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Foncitril 4000, a urinary alkalinizing agent composed of citric acid, potassium citrate (B86180), and sodium citrate, is primarily utilized in the management and prevention of specific types of renal calculi and metabolic acidosis. This technical guide provides an in-depth analysis of the long-term effects of this compound on renal function, drawing from clinical data on its active components. The primary mechanism involves the metabolic conversion of citrate to bicarbonate, leading to an increase in urinary pH and citrate excretion. While generally considered safe and potentially renoprotective in certain populations, particularly in mitigating the progression of chronic kidney disease associated with metabolic acidosis, its long-term use necessitates careful monitoring due to the risk of electrolyte imbalances, most notably hyperkalemia, especially in patients with compromised renal function. This document synthesizes quantitative data from key studies, outlines standard clinical monitoring protocols, and illustrates the core physiological pathways and experimental workflows.

Introduction and Mechanism of Action

This compound is an oral medication designed to render the urine more alkaline. Each sachet contains a combination of active ingredients: 1.189 g of citric acid monohydrate, 1.73 g of anhydrous monopotassium citrate, and 1.845 g of anhydrous monosodium citrate.[1] Its therapeutic applications include the prevention and treatment of uric acid and cystine lithiasis, as an alkalinizing agent during uricosuric treatments, and the prevention of metabolic acidosis.[2][3][4]

The fundamental mechanism of action is the metabolic conversion of citrate into bicarbonate.[5][6] This process generates an alkaline load, which in turn increases both urinary pH and urinary citrate levels.[6] The elevation of urinary pH enhances the solubility of uric acid and cystine, thereby preventing their crystallization.[1][6] Furthermore, the increased urinary citrate complexes with calcium, which reduces the saturation of calcium oxalate (B1200264) and inhibits the formation of calcium-based kidney stones.[6][7]

Long-Term Effects on Renal Function

Long-term therapy with the active components of this compound, primarily potassium citrate, is generally considered safe and effective for its intended indications.[8] The impact on renal function can be viewed as largely beneficial, particularly in specific patient cohorts, though not without risks that mandate clinical oversight.

Renoprotective Effects in Chronic Kidney Disease (CKD)

Several clinical trials have suggested that alkali supplementation, such as that provided by this compound, can slow the decline of renal function in patients with CKD, especially when metabolic acidosis is present.[9][10] Correcting metabolic acidosis may help preserve glomerular filtration rate (GFR).[10] While some larger, multicenter trials have not found a significant effect, numerous smaller studies support the benefit of alkali therapy in slowing CKD progression.[11] The proposed mechanisms for this protective effect include not just the correction of pH homeostasis but also the promotion of adaptive metabolic pathways in remaining nephrons and the restoration of α-Klotho levels, which may reduce inflammation.[11]

Efficacy in Stone Disease Prevention

The primary long-term renal benefit of this compound is the significant reduction in the recurrence of kidney stones. A retrospective study on long-term potassium citrate therapy (with a mean duration of 41 months) demonstrated a sustained increase in urinary pH and citrate levels and a significant decrease in the stone formation rate from 1.89 to 0.46 stones per year.[12] Another study reported that over a period of 1 to 4.33 years, potassium citrate treatment led to clinical improvement in 97.8% of patients with hypocitraturic calcium nephrolithiasis, with a 79.8% remission rate.[13]

Potential Adverse Renal Effects and Contraindications

The principal long-term risk associated with this compound is the development of hyperkalemia (abnormally high blood potassium levels).[8] This risk is particularly pronounced in individuals with pre-existing renal insufficiency, as their ability to excrete potassium is impaired.[14][15][16] Other conditions that increase the risk of hyperkalemia include uncontrolled diabetes mellitus, adrenal insufficiency, and the concurrent use of potassium-sparing diuretics, ACE inhibitors, or ARBs.[8][17] Severe hyperkalemia can lead to life-threatening cardiac arrhythmias and cardiac arrest.[7][17]

This compound is contraindicated in patients with:

  • Severe renal impairment (GFR < 0.7 mL/kg/min)[16]

  • Hyperkalemia[16]

  • Active urinary tract infections, as the increased urinary pH may promote bacterial growth[7][16]

  • Alkalosis[1][15]

There is also a theoretical, though small, risk that long-term, excessive alkalinization of the urine could increase the risk of calcium phosphate (B84403) stone formation.[8]

Quantitative Data from Clinical Studies

The following tables summarize key quantitative outcomes from long-term studies on potassium citrate therapy, a primary active component of this compound.

Table 1: Long-Term Impact of Potassium Citrate on Urinary Parameters

Parameter Pre-Therapy (Mean) Post-Therapy (Mean) Duration of Therapy p-value Reference
Urinary pH 5.90 6.46 41 months (mean) <0.0001 [12]

| Urinary Citrate (mg/day) | 470 | 700 | 41 months (mean) | <0.0001 |[12] |

Table 2: Efficacy of Long-Term Potassium Citrate in Reducing Stone Formation

Parameter Pre-Therapy Rate Post-Therapy Rate Duration of Therapy p-value Reference
Stone Formation (stones/year) 1.89 0.46 41 months (mean) <0.0001 [12]

| Stone Formation (stones/patient year) | 1.2 | 0.1 | 3 years | <0.0001 |[18] |

Experimental and Clinical Monitoring Protocols

Standard Clinical Monitoring Protocol for Patients on Long-Term this compound

Continuous, long-term use of this compound necessitates a structured monitoring plan to ensure safety and efficacy.

  • Baseline Assessment (Pre-Therapy):

    • Blood Chemistry: Comprehensive metabolic panel including serum creatinine (B1669602) (for eGFR calculation), BUN, and electrolytes (sodium, potassium, chloride, bicarbonate).[19]

    • Urinalysis: 24-hour urine collection to measure urinary citrate, calcium, uric acid, oxalate, sodium, and creatinine.[19]

    • Urine pH: Measurement of urine pH using dipsticks.[1]

    • Complete Blood Count (CBC): To establish a baseline hematological profile.[19]

    • Electrocardiogram (ECG): Especially in patients with cardiovascular disease or at risk for hyperkalemia.[7][19]

  • Dose Titration and Initial Monitoring (First 4 Months):

    • The primary goals are to increase urinary citrate to over 320 mg/day and adjust urinary pH to a target range of 6.5 to 7.4.[1][16][19]

    • Monthly Visits: Repeat serum electrolytes (especially potassium) and creatinine assessments.[20]

    • Repeat 24-hour urine studies and/or urinary pH checks to evaluate the effectiveness of the current dosage.[16]

  • Long-Term Maintenance Monitoring:

    • Every 4-6 Months: Serum electrolytes and creatinine should be monitored. For patients with severe hypocitraturia or renal insufficiency, monitoring every 4 months is recommended.[16][21]

    • Annually: A comprehensive 24-hour urine profile is advisable to ensure continued efficacy.

Preclinical Assessment of Drug-Induced Nephrotoxicity (General Protocol)

While this compound's components are well-characterized, novel compounds undergo rigorous preclinical nephrotoxicity screening. These protocols provide a framework for such investigations.

  • In Vitro Models:

    • Cell Cultures: Use of primary renal proximal tubule cells or immortalized human kidney cell lines.[22]

    • 3D Models/Organoids: Advanced models such as kidney-on-a-chip or renal organoids derived from pluripotent stem cells are used to better replicate in vivo physiology and assess segment-specific toxicity.[22][23]

    • Toxicity Assessment: Cells are exposed to the test compound at various concentrations. Endpoints include cell viability (e.g., LDH release), apoptosis/necrosis, and measurement of kidney injury biomarkers.[23]

  • In Vivo Animal Models:

    • Species Selection: Typically rodent (rat, mouse) and non-rodent (dog, non-human primate) models are used.

    • Dosing Regimen: Administration of the drug at various doses over acute and chronic timeframes.

    • Monitoring:

      • Regular Blood/Urine Sampling: Measurement of serum creatinine, BUN, and emerging biomarkers like KIM-1 (Kidney Injury Molecule-1) and NGAL (Neutrophil Gelatinase-Associated Lipocalin).[24]

      • Histopathology: At the end of the study, kidney tissues are examined for pathological changes such as tubular necrosis, interstitial nephritis, or crystal deposition.

Visualizations: Pathways and Workflows

Caption: Renal handling of citrate in the proximal tubule.

Clinical_Monitoring_Workflow start Patient Initiates Long-Term this compound Therapy baseline Baseline Assessment - Serum Creatinine/eGFR, Electrolytes (K+) - 24hr Urine (Citrate, pH) start->baseline titration Dose Titration Phase (Months 1-4) baseline->titration monthly_monitoring Monthly Monitoring - Serum K+ - Serum Creatinine titration->monthly_monitoring target_met Urinary Targets Met? (pH 6.5-7.4, Citrate >320mg/d) monthly_monitoring->target_met target_met->titration No maintenance Maintenance Phase (Long-Term) target_met->maintenance Yes biannual_monitoring Monitoring Every 4-6 Months - Serum K+ - Serum Creatinine maintenance->biannual_monitoring adverse_event Adverse Event? (e.g., Hyperkalemia, GFR Decline) biannual_monitoring->adverse_event adjust Adjust Dose or Discontinue Therapy adverse_event->adjust Yes continue_therapy Continue Therapy adverse_event->continue_therapy No adjust->baseline Re-evaluate continue_therapy->biannual_monitoring

Caption: Clinical monitoring workflow for patients on this compound.

References

Foncitril 4000 and its potential interaction with the gut microbiome

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Bidirectional Relationship Between Drugs and the Gut Microbiome

The human gut microbiome is a complex and dynamic ecosystem that plays a crucial role in host health and disease. It is now well-established that a bidirectional relationship exists between the gut microbiota and xenobiotics, including therapeutic drugs.[1][2] Drugs can modulate the composition and function of the gut microbiome, while the microbiome can, in turn, influence the pharmacokinetics and pharmacodynamics of drugs.[2][3] This intricate interplay has significant implications for drug efficacy, toxicity, and inter-individual variability in treatment responses. This guide explores the potential interactions between Foncitril 4000, a compound understood to be composed of citric acid and its potassium and sodium salts, and the gut microbiome.

Potential Mechanisms of Action of this compound Components on the Gut Microbiome

The primary components of this compound—citric acid, sodium citrate (B86180), and potassium citrate—are known to influence the gastrointestinal environment and the resident microbial communities through several mechanisms.

Modulation of Intestinal pH

Citric acid can lower the pH of the gastrointestinal tract.[4] This acidification can create a more favorable environment for the growth of beneficial bacteria, such as Lactobacillus and Bifidobacterium, while inhibiting the proliferation of pH-sensitive pathogens.[4][5]

Enhancement of the Intestinal Barrier

Research suggests that citric acid can improve the structural integrity of the small intestine. It has been shown to increase the villus-to-crypt ratio, which is indicative of a healthier intestinal lining.[5][6] Furthermore, citric acid can promote the expression of tight junction proteins, such as occludin, ZO-1, and claudin-1, which are critical for maintaining the intestinal barrier function.[6]

Direct Effects on Microbial Populations

Studies have demonstrated that the components of this compound can directly alter the composition of the gut microbiota.

  • Citric Acid: In mouse models, dietary supplementation with citric acid has been found to increase the populations of beneficial microorganisms, including Bifidobacterium and Lactobacillus.[5][6]

  • Potassium Sodium Hydrogen Citrate: In patients with uric acid stones, treatment with potassium sodium hydrogen citrate led to a significant decrease in the pathogenic bacterium Fusobacterium and an increase in short-chain fatty acid (SCFA)-producing bacteria like Lachnoclostridium and Parasutterella.[7] This shift was associated with an increase in butyric acid, a key energy source for colonocytes with anti-inflammatory properties.[7]

  • Sodium Citrate: High doses of sodium citrate have been shown to alter the beta diversity of the gut microbiota in mice and change the ratio of Firmicutes to Bacteroidetes.[8] At a high dose, an increase in the genera Corynebacterium and Staphylococcus was observed.[8]

Experimental Protocols

The following are summaries of experimental methodologies from key studies investigating the effects of citric acid and citrate salts on the gut microbiome.

Study on Citric Acid Supplementation in Mice
  • Objective: To investigate the effects of citric acid on the growth performance, intestinal morphology, and gut microbiota of mice.

  • Methodology:

    • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

    • Experimental Groups:

      • Control group: Standard chow diet.

      • Citric acid group: Standard chow diet supplemented with 0.1 g/L citric acid in drinking water.

    • Duration: 4 weeks.

    • Sample Collection: Cecal contents were collected at the end of the study for 16S rRNA gene sequencing to analyze the gut microbiota composition. Intestinal tissue was collected for histological analysis of villus height and crypt depth.

    • Data Analysis: Microbial community differences were assessed using alpha and beta diversity metrics. Statistical significance of differences in bacterial abundance and intestinal morphology was determined using appropriate statistical tests (e.g., t-test, ANOVA).

Study on Potassium Sodium Hydrogen Citrate in Uric Acid Stone Patients
  • Objective: To evaluate the impact of potassium sodium hydrogen citrate (PSHC) on the gut microbiota and its metabolites in patients with uric acid stones.

  • Methodology:

    • Study Population: 37 patients with uric acid stones and 40 healthy controls. A subset of 12 patients completed a 3-month PSHC intervention.

    • Intervention: Oral administration of PSHC for 3 months.

    • Sample Collection: Fecal samples were collected at baseline and after 3 months of treatment for 16S rRNA gene sequencing and metabolomic analysis of short-chain fatty acids.

    • Data Analysis: Changes in the gut microbiota composition and SCFA concentrations were analyzed. Correlation analyses were performed to assess the relationship between changes in the microbiota, clinical parameters, and SCFA levels.

Quantitative Data Summary

The following tables summarize the quantitative findings from the cited research.

Table 1: Effect of Citric Acid on Cecal Microbiota in Mice [5]

Bacterial GenusControl Group (Relative Abundance %)0.1 g/L Citric Acid Group (Relative Abundance %)Fold Changep-value
Bifidobacterium5.2 ± 1.110.8 ± 2.3+2.08< 0.01
Lactobacillus3.8 ± 0.97.1 ± 1.5+1.87< 0.05

Table 2: Changes in Gut Microbiota in Uric Acid Stone Patients after PSHC Intervention [7]

Bacterial GenusBaseline (Relative Abundance %)After 3 Months PSHC (Relative Abundance %)Fold Changep-value
Fusobacterium1.5 ± 0.40.6 ± 0.2-2.50< 0.05
Lachnoclostridium2.1 ± 0.73.9 ± 1.1+1.86< 0.05
Parasutterella0.8 ± 0.31.7 ± 0.5+2.13< 0.05

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Citric Acid on the Intestinal Barrier

CitricAcid_IntestinalBarrier CitricAcid Citric Acid Lumen Intestinal Lumen CitricAcid->Lumen Ingestion EpithelialCell Intestinal Epithelial Cell Lumen->EpithelialCell Direct Interaction pH Decreased Luminal pH Lumen->pH Acidification TJ_Proteins Tight Junction Proteins (Occludin, ZO-1, Claudin-1) EpithelialCell->TJ_Proteins Upregulates Expression BarrierFunction Enhanced Intestinal Barrier Function TJ_Proteins->BarrierFunction Strengthens Probiotics Beneficial Bacteria (Bifidobacterium, Lactobacillus) pH->Probiotics Promotes Growth

Caption: Proposed mechanism of citric acid enhancing the intestinal barrier.

Experimental Workflow for Investigating Microbiome Interactions

ExperimentalWorkflow Start Study Initiation AnimalModel Animal Model Selection (e.g., C57BL/6J Mice) Start->AnimalModel Grouping Randomized Grouping (Control vs. Treatment) AnimalModel->Grouping Intervention This compound Component Administration Grouping->Intervention SampleCollection Sample Collection (Fecal, Cecal, Tissue) Intervention->SampleCollection Sequencing 16S rRNA Gene Sequencing SampleCollection->Sequencing Metabolomics Metabolomic Analysis (e.g., SCFA Profiling) SampleCollection->Metabolomics DataAnalysis Bioinformatic and Statistical Analysis Sequencing->DataAnalysis Metabolomics->DataAnalysis Results Results and Interpretation DataAnalysis->Results

Caption: A generalized experimental workflow for studying drug-microbiome interactions.

Conclusion and Future Directions

The available evidence strongly suggests that the components of this compound—citric acid and its sodium and potassium salts—have the potential to modulate the gut microbiome. These effects include the promotion of beneficial bacteria, the inhibition of potential pathogens, and the enhancement of the intestinal barrier function. The observed increase in SCFA-producing bacteria is particularly noteworthy, given the crucial role of these metabolites in gut health and systemic immunity.

However, it is critical to reiterate that these findings are based on studies of the individual components. Future research should focus on the effects of the specific formulation of this compound to account for any synergistic or antagonistic interactions between the ingredients. Such studies, employing rigorous methodologies as outlined in this guide, will be essential for a comprehensive understanding of the clinical implications of this compound on the gut microbiome and overall patient health.

References

An In-Depth Technical Guide to Foncitril 4000 for the Treatment of Cystinuria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cystinuria is a rare, inherited metabolic disorder characterized by the impaired reabsorption of cystine and dibasic amino acids in the proximal renal tubules. This leads to an accumulation of cystine in the urine, and due to its low solubility, results in the formation of recurrent and often large kidney stones. Foncitril 4000, a urinary alkalinizing agent, presents a key therapeutic option in the management of cystinuria. This technical guide provides a comprehensive overview of the research into this compound and its constituent components for the treatment of this challenging condition. It details the mechanism of action, summarizes available quantitative data from clinical studies, outlines experimental protocols, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction to Cystinuria and the Rationale for this compound Therapy

Cystinuria is an autosomal recessive disorder primarily caused by mutations in the SLC3A1 and SLC7A9 genes. These genes encode for the two subunits of the b⁰⁺AT transporter, which is responsible for the reabsorption of cystine, ornithine, lysine, and arginine from the glomerular filtrate in the proximal renal tubules. Deficiencies in this transporter lead to excessive urinary excretion of these amino acids. Of these, only cystine is poorly soluble in urine at physiological pH, leading to crystallization and the formation of kidney stones.

The primary strategies for managing cystinuria aim to reduce the concentration of cystine in the urine and increase its solubility. This compound, a granular formulation composed of citric acid, monopotassium citrate (B86180), and monosodium citrate, directly addresses the latter by alkalinizing the urine.

Composition of this compound (per sachet):

  • Anhydrous citric acid: 1.189 g

  • Anhydrous monopotassium citrate: 1.730 g

  • Anhydrous monosodium citrate: 1.845 g

The citrate salts in this compound are metabolized to bicarbonate, leading to an increase in urinary pH. The solubility of cystine is highly pH-dependent, increasing significantly as the urine becomes more alkaline. The goal of therapy with this compound is to maintain a urinary pH between 7.0 and 7.5 to enhance cystine solubility and prevent stone formation.[1][2][3]

Mechanism of Action

The therapeutic effect of this compound in cystinuria is primarily driven by its ability to alkalinize the urine. The citrate provided in the formulation is absorbed and metabolized in the body to bicarbonate. This metabolic conversion increases the systemic alkali reserve and subsequently increases the excretion of bicarbonate by the kidneys, leading to a rise in urinary pH.

The solubility of cystine is significantly influenced by urinary pH. At a pH of 5.0, the solubility of cystine is approximately 250 mg/L. As the pH increases to 7.5, the solubility can increase to around 500 mg/L. By maintaining a more alkaline urinary environment, this compound helps to keep cystine in a dissolved state, thereby preventing its crystallization and the subsequent formation of stones.[2]

Furthermore, citrate itself is a known inhibitor of calcium-based kidney stones, which can sometimes occur as mixed stones in patients with cystinuria. Citrate complexes with calcium in the urine, reducing the saturation of calcium oxalate (B1200264) and calcium phosphate.

Signaling Pathways and Cellular Mechanisms

The following diagram illustrates the genetic basis of cystinuria and the point of intervention for this compound.

Cystinuria_Pathophysiology_and_Foncitril_Intervention cluster_genetics Genetic Basis of Cystinuria cluster_protein Protein Transporter cluster_kidney Proximal Renal Tubule cluster_pathology Pathophysiology cluster_intervention Therapeutic Intervention SLC3A1_gene SLC3A1 Gene b0_AT_transporter b⁰⁺AT Transporter (rBAT/b⁰⁺AT heterodimer) SLC3A1_gene->b0_AT_transporter Encodes rBAT subunit SLC7A9_gene SLC7A9 Gene SLC7A9_gene->b0_AT_transporter Encodes b⁰⁺AT subunit Cystine_Reabsorption_Defect Defective Cystine Reabsorption b0_AT_transporter->Cystine_Reabsorption_Defect Mutation leads to Proximal_Tubule_Cell Proximal Tubule Cell Lumen Tubular Lumen (Urine) Increased_Urinary_Cystine Increased Urinary Cystine Concentration Cystine_Reabsorption_Defect->Increased_Urinary_Cystine Cystine_Crystallization Cystine Crystallization & Stone Formation Increased_Urinary_Cystine->Cystine_Crystallization Foncitril_4000 This compound Administration Metabolism Metabolism to Bicarbonate Foncitril_4000->Metabolism Urinary_Alkalinization Increased Urinary pH (7.0-7.5) Metabolism->Urinary_Alkalinization Increased_Cystine_Solubility Increased Cystine Solubility Urinary_Alkalinization->Increased_Cystine_Solubility Inhibition Inhibition of Crystallization Increased_Cystine_Solubility->Inhibition Inhibition->Cystine_Crystallization

Figure 1. Pathophysiology of Cystinuria and the Mechanism of this compound.

Quantitative Data from Clinical Studies

While specific clinical trial data for the exact formulation of this compound in cystinuria are limited in publicly available literature, studies on its active components, potassium citrate and sodium citrate, provide valuable insights into its efficacy.

Table 1: Summary of a Comparative Study on Urinary Alkalinization in Homozygous Cystinuria [4][5]

ParameterPeriod 0 (No Alkalizer)Period 1 (Sodium Bicarbonate)Period 2 (Potassium Citrate)
Urinary pH 6.5 ± 0.47.1 ± 0.37.0 ± 0.4
Urinary Sodium (mmol/24h) 165 ± 53244 ± 61170 ± 54
Urinary Potassium (mmol/24h) 55 ± 1454 ± 1398 ± 21
Urinary Citrate (mmol/24h) 1.8 ± 0.81.8 ± 0.83.9 ± 1.2*
Urinary Cystine (µmol/mmol Cr) 159 ± 98165 ± 98158 ± 94
Statistically significant difference compared to Period 0.

This study demonstrates that potassium citrate is as effective as sodium bicarbonate in increasing urinary pH. Notably, potassium citrate also significantly increases urinary citrate excretion, which can contribute to the inhibition of stone formation. There was no significant change in urinary cystine excretion with either treatment.[4][5]

Table 2: Case Series Outcomes with Potassium Sodium Hydrogen Citrate [6][7][8]

PatientStone CompositionTreatment DurationOutcome
1Cystine3 monthsComplete dissolution of a 1.8 cm stone
2Calcium Oxalate4 monthsComplete dissolution of a 2.5 cm stone
3Uric Acid2 monthsComplete dissolution of a 1.5 cm stone
This case series included a patient with a cystine stone, demonstrating the potential for dissolution with potassium sodium hydrogen citrate therapy.

Experimental Protocols

Protocol for a Comparative Clinical Trial of Urinary Alkalinizing Agents

The following is a generalized protocol based on a study comparing potassium citrate and sodium bicarbonate in cystinuria patients.[4][5]

Objective: To compare the effects of potassium citrate and sodium bicarbonate on urinary parameters in patients with homozygous cystinuria.

Study Design: A prospective, open-label, crossover study.

Patient Population:

  • Inclusion Criteria:

    • Diagnosis of homozygous cystinuria confirmed by urinary amino acid analysis.

    • History of cystine stone formation.

    • Age 18 years or older.

    • Stable renal function.

  • Exclusion Criteria:

    • Severe renal impairment.

    • Hyperkalemia.

    • Active urinary tract infection.

    • Use of other alkalinizing agents within 4 weeks of the study.

Treatment Protocol:

  • Period 0 (Washout): 1 week without any alkalinizing agents.

  • Period 1: 2 weeks of treatment with sodium bicarbonate (dosage titrated to achieve target urinary pH).

  • Period 2: 2 weeks of treatment with potassium citrate (dosage titrated to achieve target urinary pH).

Data Collection and Analysis:

  • 24-Hour Urine Collection: Performed at the end of each study period.

  • Urinary Parameters Measured:

    • pH

    • Volume

    • Sodium

    • Potassium

    • Citrate

    • Free Cystine

  • Blood Analysis: Plasma potassium concentration monitored.

  • Statistical Analysis: Paired t-tests or Wilcoxon signed-rank tests to compare changes in urinary parameters between treatment periods.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Period_0 Period 0 (1 week) No Alkalizing Agent Informed_Consent->Period_0 Urine_Collection_0 24h Urine Collection (Baseline) Period_0->Urine_Collection_0 Period_1 Period 1 (2 weeks) Sodium Bicarbonate Urine_Collection_0->Period_1 Urine_Collection_1 24h Urine Collection Period_1->Urine_Collection_1 Period_2 Period 2 (2 weeks) Potassium Citrate Urine_Collection_1->Period_2 Urine_Collection_2 24h Urine Collection Period_2->Urine_Collection_2 Data_Analysis Data Analysis (Comparison of Periods) Urine_Collection_2->Data_Analysis Urine_Analysis_Workflow Patient_Collection 24-Hour Urine Collection by Patient Lab_Reception Sample Reception & Volume Measurement Patient_Collection->Lab_Reception Sample_Preparation Aliquoting, Centrifugation, & Dilution Lab_Reception->Sample_Preparation HPLC_Injection Injection into HPLC-MS/MS System Sample_Preparation->HPLC_Injection Chromatography Chromatographic Separation HPLC_Injection->Chromatography Mass_Spectrometry Tandem Mass Spectrometry (Detection & Quantification) Chromatography->Mass_Spectrometry Data_Reporting Reporting of Results (mg/24h or mg/g Cr) Mass_Spectrometry->Data_Reporting

References

The Impact of Foncitril 4000 on Bone Metabolism in Chronic Kidney Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Kidney Disease (CKD) profoundly disrupts mineral and bone metabolism, leading to a complex systemic disorder known as CKD-Mineral and Bone Disorder (CKD-MBD). A key contributor to CKD-MBD is metabolic acidosis, a common complication of declining renal function. Foncitril 4000, a formulation of potassium sodium hydrogen citrate (B86180), represents an alkali therapy aimed at correcting metabolic acidosis. This guide provides an in-depth technical overview of the current understanding of how this compound and similar alkali therapies impact bone metabolism in the context of CKD. We will delve into the underlying signaling pathways, summarize quantitative data from relevant clinical studies, and provide detailed experimental protocols to inform future research and drug development. While direct clinical trial data on this compound for this specific indication is limited, this guide synthesizes findings from studies on its active components and other alkali agents in populations with and without CKD to build a comprehensive evidence-based narrative.

The Pathophysiology of Metabolic Acidosis and Bone Disease in CKD

In advanced CKD, the kidneys' ability to excrete the daily acid load from metabolism is impaired, leading to a state of chronic metabolic acidosis.[1][2] This systemic acidity has detrimental effects on bone health through several mechanisms:

  • Direct Physicochemical Dissolution of Bone Mineral: The excess hydrogen ions are buffered by bone, leading to the release of calcium and phosphate (B84403) from hydroxyapatite (B223615) crystals.[3]

  • Inhibition of Osteoblast Function: Acidic conditions suppress the activity of osteoblasts, the cells responsible for bone formation.[3]

  • Stimulation of Osteoclast Activity: Conversely, acidosis promotes the differentiation and activity of osteoclasts, the cells that resorb bone.[3]

  • Alterations in Hormonal Regulation: Metabolic acidosis can exacerbate secondary hyperparathyroidism, a hallmark of CKD-MBD, further driving bone resorption.

This persistent imbalance in bone remodeling contributes to reduced bone mineral density (BMD), compromised bone microarchitecture, and an increased risk of fractures in patients with CKD.[4][5]

Mechanism of Action of this compound (Potassium Sodium Hydrogen Citrate)

This compound delivers an alkali load to the body. The citrate component is metabolized in the liver to bicarbonate, which directly neutralizes excess hydrogen ions in the bloodstream.[6] By correcting metabolic acidosis, this compound is hypothesized to mitigate its deleterious effects on bone by:

  • Reducing the need for bone buffering: By providing a systemic source of bicarbonate, the reliance on bone mineral to buffer acid is diminished.

  • Creating a more favorable environment for osteoblasts: The normalization of pH is expected to restore osteoblast function and promote bone formation.

  • Suppressing osteoclast activity: By alleviating the acidic stimulus, osteoclast-mediated bone resorption is anticipated to decrease.

Quantitative Data from Clinical Studies

While no clinical trials have specifically evaluated this compound's impact on bone metabolism in CKD, studies on sodium bicarbonate and potassium citrate provide valuable insights. The following tables summarize key quantitative findings.

Table 1: Effect of Alkali Therapy on Bone Turnover Markers in CKD

Study (Agent)Patient PopulationDurationInterventionKey Findings on Bone Turnover Markers
BASE Pilot Trial (post-hoc analysis) (Sodium Bicarbonate)[6][7][8][9]168 individuals with CKD (eGFR 37±10 ml/min/1.73 m²) and serum total CO₂ 20–28 mEq/L28 weeksSodium bicarbonate (0.5 or 0.8 mEq/kg lean body weight/day) or placeboNo significant effect on bone-specific alkaline phosphatase (B-SAP), c-telopeptide, or procollagen (B1174764) type 1 intact N-terminal propeptide (P1NP) compared to placebo. A dose-dependent increase in soluble klotho was observed.

Table 2: Effect of Potassium Citrate on Bone Mineral Density (BMD) and Microarchitecture (in a non-CKD population)

StudyPatient PopulationDurationInterventionKey Findings on BMD and Bone Microarchitecture
Jehle et al. (2013) (Potassium Citrate)[10][11]201 healthy elderly individuals (>65 years) without osteoporosis24 months60 mEq/day potassium citrate or placebo (all received calcium and vitamin D)BMD: Significant increase in areal BMD at the lumbar spine (1.7 ± 1.5% net of placebo). Microarchitecture (at nondominant radius): Increased trabecular bone volume/tissue volume (0.9 ± 0.8%), trabecular thickness (1.5 ± 1.6%), and trabecular number (1.9 ± 1.8%) compared to placebo.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. The following sections outline the protocols from key studies cited.

BASE Pilot Trial (Post-hoc Analysis of Bone Markers)
  • Study Design: A post-hoc analysis of a randomized, double-blind, placebo-controlled pilot trial (NCT02521181).[6][7][8][9]

  • Participants: 194 individuals with CKD and serum total CO₂ between 20 and 28 mEq/L were initially randomized. The post-hoc analysis included 168 participants.[7][8]

  • Intervention: Participants were randomly assigned to receive either placebo or one of two doses of sodium bicarbonate (0.5 or 0.8 mEq/kg of lean body weight per day) for 28 weeks.[7][8]

  • Outcome Measures: Serum measurements of bone-specific alkaline phosphatase (B-SAP), c-telopeptide, procollagen type I intact N-terminal propeptide (P1NP), intact parathyroid hormone (iPTH), intact fibroblast growth factor 23 (iFGF23), soluble klotho, 25-hydroxyvitamin D, and 1,25-dihydroxyvitamin D were performed at baseline, week 12, and week 28.[7][8]

  • Statistical Analysis: Linear mixed models were used to determine the difference in the mean change of each bone biomarker from baseline between the sodium bicarbonate and placebo groups.[7][8]

Jehle et al. (2013) - Potassium Citrate in Healthy Older Adults
  • Study Design: A single-center, randomized, double-blind, placebo-controlled trial.[10][11]

  • Participants: 201 healthy men and women over the age of 65 with a lumbar spine T-score of -0.6.[10][11]

  • Intervention: Participants were randomly assigned to receive either 60 mEq of potassium citrate daily (administered as two 10 mEq tablets three times a day) or an identical placebo for 24 months. All participants also received daily supplements of 500 mg calcium carbonate and 400 IU vitamin D₃.[10]

  • Primary Outcome: The primary endpoint was the intergroup difference in the percent change from baseline in areal bone mineral density (aBMD) at the lumbar spine (L2–L4) at 24 months, measured by dual-energy x-ray absorptiometry (DXA).[10]

  • Secondary Outcomes: Secondary endpoints included changes in volumetric density and microarchitectural parameters measured by high-resolution peripheral quantitative computed tomography (HR-pQCT) in both radii and tibiae, and fracture risk assessment using the FRAX tool.[10]

Signaling Pathways and Experimental Workflows

The interplay of various factors in CKD-MBD is complex. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways and a typical experimental workflow for investigating the effects of alkali therapy.

Signaling Pathway of Metabolic Acidosis in CKD-MBD

cluster_kidney Kidney cluster_blood Blood cluster_bone Bone Chronic Kidney Disease Chronic Kidney Disease Decreased Acid Excretion Decreased Acid Excretion Chronic Kidney Disease->Decreased Acid Excretion leads to Metabolic Acidosis Metabolic Acidosis Decreased Acid Excretion->Metabolic Acidosis Increased Bone Resorption Increased Bone Resorption Metabolic Acidosis->Increased Bone Resorption stimulates Decreased Bone Formation Decreased Bone Formation Metabolic Acidosis->Decreased Bone Formation inhibits Bone Mineral Dissolution Bone Mineral Dissolution Metabolic Acidosis->Bone Mineral Dissolution promotes Increased Fracture Risk Increased Fracture Risk Increased Bone Resorption->Increased Fracture Risk Decreased Bone Formation->Increased Fracture Risk Bone Mineral Dissolution->Increased Fracture Risk

Caption: Pathophysiological cascade of metabolic acidosis leading to increased fracture risk in CKD.

Hypothesized Mechanism of this compound in Mitigating Bone Disease

This compound (Potassium Sodium Hydrogen Citrate) This compound (Potassium Sodium Hydrogen Citrate) Metabolism to Bicarbonate Metabolism to Bicarbonate This compound (Potassium Sodium Hydrogen Citrate)->Metabolism to Bicarbonate Correction of Metabolic Acidosis Correction of Metabolic Acidosis Metabolism to Bicarbonate->Correction of Metabolic Acidosis Reduced Bone Buffering Reduced Bone Buffering Correction of Metabolic Acidosis->Reduced Bone Buffering Restored Osteoblast Function Restored Osteoblast Function Correction of Metabolic Acidosis->Restored Osteoblast Function Suppressed Osteoclast Activity Suppressed Osteoclast Activity Correction of Metabolic Acidosis->Suppressed Osteoclast Activity Improved Bone Health Improved Bone Health Reduced Bone Buffering->Improved Bone Health Restored Osteoblast Function->Improved Bone Health Suppressed Osteoclast Activity->Improved Bone Health

Caption: The proposed mechanism by which this compound improves bone health in CKD.

Experimental Workflow for a Clinical Trial on Alkali Therapy in CKD-MBD

cluster_screening Screening & Enrollment cluster_intervention Intervention cluster_followup Follow-up & Analysis Patient Recruitment (CKD stages 3-4) Patient Recruitment (CKD stages 3-4) Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment (CKD stages 3-4)->Inclusion/Exclusion Criteria Baseline Assessments Baseline Assessments Inclusion/Exclusion Criteria->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization This compound Group This compound Group Randomization->this compound Group Placebo Group Placebo Group Randomization->Placebo Group Follow-up Visits Follow-up Visits This compound Group->Follow-up Visits Placebo Group->Follow-up Visits Follow-up Visits (e.g., 3, 6, 12 months) Follow-up Visits (e.g., 3, 6, 12 months) Outcome Measurement Outcome Measurement Data Analysis Data Analysis Outcome Measurement->Data Analysis Follow-up Visits->Outcome Measurement

Caption: A generalized workflow for a randomized controlled trial of this compound in CKD-MBD.

Future Directions and Conclusion

The available evidence suggests a strong rationale for the use of alkali therapy, such as this compound, to mitigate the adverse effects of metabolic acidosis on bone health in patients with CKD. However, there is a clear need for well-designed, randomized controlled trials specifically investigating the long-term effects of potassium sodium hydrogen citrate on bone mineral density, bone turnover markers, and, most importantly, fracture rates in the CKD population.

Future research should also aim to elucidate the precise interplay between alkali therapy, parathyroid hormone, fibroblast growth factor-23, and other key regulators of mineral metabolism in CKD. A deeper understanding of these interactions will be critical for optimizing treatment strategies and improving skeletal outcomes for this vulnerable patient population. This technical guide serves as a foundational resource for researchers and drug development professionals poised to advance our knowledge in this important therapeutic area.

References

Methodological & Application

Protocol for In Vitro Calcium Oxalate Crystallization Assay with Citrate: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Investigating the Inhibitory Effects of Citrate (B86180) on Calcium Oxalate (B1200264) Crystallization: A Detailed In Vitro Protocol

This application note provides a comprehensive protocol for an in vitro calcium oxalate (CaOx) crystallization assay designed for researchers, scientists, and drug development professionals. The protocol details a spectrophotometric method to evaluate the inhibitory potential of citrate on the nucleation and aggregation phases of CaOx crystal formation, a key process in the pathogenesis of kidney stones.

The provided methodologies, data presentation formats, and visualizations are intended to facilitate the standardized assessment of potential therapeutic agents against urolithiasis.

Introduction

Calcium oxalate is the primary component of the majority of kidney stones.[1] The formation of these stones is a complex process involving crystal nucleation, growth, and aggregation in the urinary tract. Citrate is a well-known natural inhibitor of CaOx crystallization in urine.[2][3] It exerts its inhibitory effect through multiple mechanisms, including the chelation of calcium ions, thereby reducing the supersaturation of calcium oxalate, and by directly interacting with the crystal surface to inhibit growth and aggregation.[2][4] This in vitro assay provides a reliable and reproducible method to study these inhibitory effects and to screen for other potential inhibitors.

Experimental Protocol: Spectrophotometric Calcium Oxalate Crystallization Assay

This protocol is adapted from methodologies described by Hess et al. and others.[5][6][7] It allows for the simultaneous measurement of CaOx crystal nucleation and aggregation by monitoring the turbidity of a solution over time using a spectrophotometer.

2.1. Materials and Reagents

  • Calcium chloride dihydrate (CaCl₂·2H₂O)

  • Sodium oxalate (Na₂C₂O₄)

  • Sodium chloride (NaCl)

  • Sodium acetate (B1210297) (CH₃COONa)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water (ddH₂O)

  • 0.22 µm syringe filters

  • Spectrophotometer with temperature control and magnetic stirring capabilities

  • Quartz cuvettes (1 cm path length)

2.2. Preparation of Solutions

Stock Solution A (Calcium Chloride Solution):

  • 15 mM Calcium Chloride (CaCl₂·2H₂O)

  • 200 mM Sodium Chloride (NaCl)

  • 10 mM Sodium Acetate (CH₃COONa)

  • Adjust pH to 5.7 with acetic acid.

  • Filter through a 0.22 µm filter.

Stock Solution B (Sodium Oxalate Solution):

  • 1.5 mM Sodium Oxalate (Na₂C₂O₄)

  • 200 mM Sodium Chloride (NaCl)

  • 10 mM Sodium Acetate (CH₃COONa)

  • Adjust pH to 5.7 with acetic acid.

  • Filter through a 0.22 µm filter.

Citrate Stock Solution:

  • Prepare a series of citrate solutions of desired concentrations (e.g., 5 mM, 10 mM, 25 mM) using trisodium citrate dihydrate dissolved in deionized water.

Artificial Urine (Optional): For studies aiming to mimic physiological conditions more closely, an artificial urine solution can be used. A commonly cited formulation is provided in the table below.[8][9]

ComponentConcentration (mM)
Urea200
Uric Acid1
Creatinine4
Sodium Citrate Dihydrate5
Sodium Chloride54
Potassium Chloride30
Ammonium Chloride15
Calcium Chloride Dihydrate3
Magnesium Sulfate Heptahydrate2
Sodium Bicarbonate2
Sodium Oxalate0.1
Sodium Sulfate9
Sodium Dihydrogen Phosphate Monohydrate3.6
Disodium Hydrogen Phosphate0.4
Final pH adjusted to 6.2.

2.3. Assay Procedure

  • Pre-warm the spectrophotometer to 37°C.

  • In a quartz cuvette, add 1.5 mL of Stock Solution A.

  • Add the desired volume of the citrate stock solution to achieve the final test concentration (e.g., 0.5, 1.0, 2.5 mM). Add an equivalent volume of deionized water for the control experiment.

  • Place the cuvette in the spectrophotometer and allow the solution to equilibrate to 37°C for 5 minutes with constant stirring.

  • Initiate the crystallization reaction by adding 1.5 mL of pre-warmed Stock Solution B to the cuvette.

  • Immediately start recording the absorbance at 620 nm (OD₆₂₀) at 15-second intervals for the first 10 minutes, and then at 30-second intervals for a total of 60 minutes.

2.4. Data Analysis

The resulting absorbance curve will show an initial increase, representing crystal nucleation, followed by a decrease as crystals aggregate and sediment.

  • Rate of Nucleation (Sₙ): Calculated as the maximum slope of the increasing portion of the absorbance curve. A decrease in Sₙ indicates inhibition of nucleation.[5][10]

  • Rate of Aggregation (Sₐ): Calculated as the maximum slope of the decreasing portion of the absorbance curve. A decrease in the absolute value of Sₐ indicates inhibition of aggregation.[5][10]

  • Percentage Inhibition: Can be calculated for both nucleation and aggregation using the following formula: % Inhibition = [ (Rate_control - Rate_test) / Rate_control ] * 100

Quantitative Data Summary

The following tables summarize the inhibitory effects of citrate on calcium oxalate crystallization as reported in the literature.

Table 1: Effect of Citrate on Calcium Oxalate Crystal Nucleation

Citrate Concentration (mM)Inhibition of Nucleation (%)Reference
0.5Concentration-dependent decrease[5]
1.0Concentration-dependent decrease[5]
1.4976% increase in formation product[2]
2.5Concentration-dependent decrease[5]

Table 2: Effect of Citrate on Calcium Oxalate Crystal Aggregation

Citrate Concentration (mM)Inhibition of Aggregation (%)Reference
0.5Concentration-dependent decrease[5]
1.0Concentration-dependent decrease[5]
2.5Concentration-dependent decrease[5]

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SolA Stock Solution A (Calcium Chloride) Equilibration 1. Add Sol A + Citrate 2. Equilibrate at 37°C SolA->Equilibration SolB Stock Solution B (Sodium Oxalate) Initiation 3. Add Sol B to Initiate Crystallization SolB->Initiation Citrate Citrate Stock Solutions Citrate->Equilibration Equilibration->Initiation Measurement 4. Measure OD620 over time Initiation->Measurement Curve Generate Absorbance Curve Measurement->Curve Calculation Calculate Nucleation (Sn) & Aggregation (Sa) Rates Curve->Calculation Inhibition Determine % Inhibition Calculation->Inhibition

Caption: Experimental workflow for the in vitro calcium oxalate crystallization assay.

4.2. Mechanism of Citrate Inhibition

citrate_inhibition cluster_solution In Solution cluster_crystal On Crystal Surface Ca Ca²⁺ CaCitrate Calcium-Citrate Complex Ca->CaCitrate Crystal CaOx Crystal Growth & Aggregation Ca->Crystal:f0 Binds Ox Oxalate Ox->Crystal:f0 Binds Citrate Citrate Citrate->Ca Chelates Citrate->Crystal:f1 Binds to surface, blocks growth sites InhibitedCrystal Inhibited CaOx Crystal Crystal->InhibitedCrystal Inhibition

Caption: Dual inhibitory mechanism of citrate on calcium oxalate crystallization.

References

Application Note: Ion Chromatography for the Quantification of Urinary Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Urinary citrate (B86180) is a critical biomarker in clinical and research settings, primarily for its role as a natural inhibitor of calcium-based kidney stone formation.[1] Low levels of citrate in urine, a condition known as hypocitraturia, are a significant risk factor for the development of calcium oxalate (B1200264) and calcium phosphate (B84403) stones.[1] Therefore, accurate and reliable quantification of urinary citrate is essential for diagnosing and monitoring patients with nephrolithiasis, as well as for research into renal physiology and the efficacy of therapeutic interventions.[2][3] Ion chromatography (IC) with suppressed conductivity detection offers a sensitive, specific, and robust method for determining citrate concentrations in the complex matrix of urine.[1][2][3][4] This application note provides detailed protocols and performance data for the quantification of urinary citrate using IC.

Principle of the Method This method employs anion-exchange chromatography to separate citrate from other organic and inorganic anions present in urine. A urine sample, typically diluted and sometimes treated with an internal standard, is injected into the IC system. The sample travels through a high-performance anion-exchange column where analytes are separated based on their affinity for the stationary phase. A hydroxide (B78521) or carbonate-based eluent is used to move the ions through the column. Following separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent while enhancing the signal of the analyte ions. The citrate is then detected and quantified by a conductivity detector. The use of an internal standard can significantly improve the precision and reliability of the method.[2][3]

Experimental Protocols

Protocol 1: High-Sensitivity Method with Internal Standard

This protocol is based on a validated, high-sensitivity IC method that utilizes an internal standard (IS) to ensure high precision and accuracy.[2][3]

1. Reagents and Materials

  • Reagents: Sodium Hydroxide (50% w/w), Sulfuric Acid (98%), Hydrochloric Acid (37%), Citric Acid (analytical standard), Internal Standard (e.g., a suitable organic acid not present in urine), Citrate Lyase (for selectivity testing). All reagents should be of analytical grade.[2]

  • Water: Degassed, ultrapure water (18 MΩ-cm resistivity or better).

  • Equipment: Ion chromatography system equipped with a pump, autosampler, column heater, suppressed conductivity detector, and a data acquisition system.

  • Columns: Anion-exchange guard column (e.g., Dionex IonPac™ Fast Anion IIIA guard, 3 mm × 50 mm) and analytical column (e.g., Dionex IonPac™ Fast Anion IIIA, 3 mm × 250 mm).[3]

  • Vials: 2 mL glass autosampler vials with caps.

2. Solutions Preparation

  • Eluent (20 mmol/L NaOH): Add 1.0 mL of 50% (w/w) NaOH to 1000 mL of degassed ultrapure water. Prepare this solution fresh.[2][3]

  • Suppressor Regenerant (12.5 mmol/L H₂SO₄): Mix 3.6 mL of 98% H₂SO₄ into 5 L of ultrapure water.[2][3]

  • Internal Standard (IS) Working Solution: Prepare a stock solution of the IS and dilute it with ultrapure water to the desired working concentration.

  • Calibration Standards: Prepare a stock solution of citric acid. Generate a series of working standards by diluting the stock solution to cover the linear range (e.g., 0.08 to 10.4 mmol/L).[2][3]

3. Sample Collection and Preparation

  • Collection: Both 24-hour and second-morning fasting (2-hour) urine samples can be used.[2][3]

  • Preservation: For 24-hour collections, add 10 mL of 37% HCl to the collection container. For smaller samples, acidify with 50 µL of 37% HCl per 5 mL of urine. Store samples at 4°C.[2][3]

  • Analysis Preparation: Samples should be analyzed within one week of collection.[2][3] In a 2 mL autosampler vial, transfer 25 µL of the urine sample (or standard/control). Add 1.5 mL of the IS working solution. Vortex the mixture before placing it in the autosampler.[2][3]

4. Selectivity Verification (Optional)

  • To confirm that the chromatographic peak corresponds to citrate, samples can be treated with citrate lyase.[2][4]

  • Incubate 25 µL of a urine sample with 25 µL of citrate lyase suspension (e.g., 0.33 Units) for 60 minutes at 23°C.[2][3]

  • The complete disappearance of the citrate peak after enzyme treatment confirms the method's selectivity.[2][5]

Protocol 2: Simple Dilution Method

This protocol offers a simpler sample preparation procedure suitable for routine analysis, though it may have different performance characteristics compared to Protocol 1.

1. Reagents and Materials

  • As listed in Protocol 1 (excluding internal standard). An eluent of sodium carbonate (e.g., 15 mmol Na₂CO₃) can also be used.[1]

  • Filters: 0.45 µm membrane filters.[1]

2. Sample Collection and Preparation

  • Collection: Collect 24-hour or random urine samples.

  • Analysis Preparation: Dilute the urine sample 1:20 to 1:100 with distilled water.[1][4][6] Filter the diluted sample through a 0.45 µm membrane filter to remove particulates.[1] The measurement should ideally take place within 24 hours of sample preparation.[1]

Data Presentation

Quantitative data from various validated ion chromatography methods are summarized below for easy comparison.

Table 1: Comparison of IC Method Performance for Urinary Citrate Quantification

ParameterMethod 1 (Petrarulo et al., 2022)[2][3]Method 2 (Yokoyama et al., 1986)[4][6]Method 3 (Knauer Application)[1]
Linearity Range 0.08 – 10.4 mmol/L0.5 – 50 µg/mL0.025 – 2 mmol/L
Limit of Detection (LOD) 0.03 mmol/L0.5 µg/mLNot Specified
Limit of Quantitation (LLOQ) 0.07 mmol/LNot SpecifiedNot Specified
Precision (Intra-run) < 11% CV4.8% CV (incl. sample prep)2.8% RSD (5 injections)
Precision (Inter-run) Not Specified8.3% CV (incl. sample prep)Not Specified
Accuracy 85 – 103%Not SpecifiedNot Specified
Sample Preparation Dilution with Internal Standard100-fold Dilution20-fold Dilution & Filtration
Run Time 25 minutes~35 minutesNot Specified

Table 2: Example Instrumental Conditions (Based on Protocol 1)

ParameterSetting
Column Dionex IonPac™ Fast Anion IIIA, 3 mm × 250 mm[3]
Guard Column Dionex IonPac™ Fast Anion IIIA, 3 mm × 50 mm[3]
Eluent Isocratic, 20 mmol/L Sodium Hydroxide[2][3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[3]
Column Temperature 23 °C[3]
Detector Suppressed Conductivity[2][3]
Suppressor Cation-exchange membrane (e.g., Dionex AMMS/LS-ll)[3]
Regenerant 12.5 mmol/L Sulfuric Acid at 1.5 mL/min[3]

Visualized Workflow

The general experimental workflow for the quantification of urinary citrate by ion chromatography is illustrated below.

G Workflow for Urinary Citrate Analysis by Ion Chromatography cluster_collection 1. Sample Collection & Preservation cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing start Urine Sample Collection collection_24h 24h Collection (+10 mL 37% HCl) start->collection_24h collection_2h 2nd Morning Fasting (+50 µL HCl / 5 mL Urine) start->collection_2h storage Store at 4°C (Analyze within 1 week) collection_24h->storage collection_2h->storage dilution Aliquot 25 µL of Sample storage->dilution add_is Add 1.5 mL of Internal Standard Solution dilution->add_is vortex Vortex Mix add_is->vortex injection Inject 20 µL into IC System vortex->injection separation Anion-Exchange Separation injection->separation detection Suppressed Conductivity Detection separation->detection acquisition Chromatogram Acquisition detection->acquisition quantification Peak Integration & Quantification vs. Calibration Curve acquisition->quantification

Caption: Experimental workflow from sample collection to final data quantification.

Conclusion Ion chromatography is a powerful and reliable technique for the quantification of urinary citrate. The described protocols, particularly the method incorporating an internal standard, provide the high degree of accuracy and precision required for both clinical diagnostics and advanced research applications. Proper sample collection, preservation, and preparation are critical to obtaining accurate results. By following these detailed guidelines, researchers and laboratory professionals can confidently implement a robust assay for urinary citrate determination.

References

Application Note: Enzyme-Spectrophotometric Assay for Citrate Measurement in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citrate (B86180) is a key intermediate in the tricarboxylic acid (TCA) cycle and a vital inhibitor of calcium stone formation in the urinary tract. Urinary citrate levels are a critical diagnostic marker for assessing the risk of nephrolithiasis (kidney stones). Hypocitraturia, or low urinary citrate excretion, is a common metabolic abnormality found in patients with recurrent kidney stones.[1][2] Therefore, accurate and reliable measurement of urinary citrate is essential for the diagnosis, management, and therapeutic monitoring of patients with urolithiasis. This application note describes a detailed protocol for the determination of citrate concentration in human urine using an enzyme-spectrophotometric assay based on the activity of citrate lyase.

Principle of the Assay

The enzymatic assay for citrate quantification relies on the specific conversion of citrate to products that can be measured spectrophotometrically. A common and robust method involves the enzyme citrate lyase (EC 4.1.3.6), which catalyzes the cleavage of citrate into oxaloacetate and acetate.[3][4] The oxaloacetate is then subjected to a series of enzymatic reactions that ultimately lead to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the amount of citrate present in the sample.[5]

An alternative method involves the conversion of citrate to oxaloacetate by citrate lyase. The oxaloacetate, in the presence of phenylhydrazine, is then transformed into its corresponding phenylhydrazone. This product can be quantified by measuring its absorbance in the ultraviolet range, typically at 330 nm.[6][7] This method is noted for its simplicity as it does not require additional enzymes and coenzymes.[6][7][8]

Quantitative Data Summary

The following table summarizes key quantitative data related to the enzyme-spectrophotometric assay for citrate in urine.

ParameterValueReference
Normal Urine Citrate Range (Male) 0.6 – 4.8 mmol/24h[1][9]
Normal Urine Citrate Range (Female) 1.3 – 6.0 mmol/24h[1][9]
Alternative Normal Range 320 to 1,240 mg per 24 hours[10]
Hypocitraturia Threshold <320 mg/24 hours[2]
Assay Linearity (Citrate Lyase/Phenylhydrazine) Up to at least 2.0 mmol/L[7]
Assay Linearity (Commercial Kit - Colorimetric) 4 to 400 µM[11][12]
Assay Linearity (Commercial Kit - Fluorimetric) 0.5 to 40 µM[11][12]
Lower Limit of Quantification (LLOQ) 0.08 mmol/L[6][7][8]
Imprecision (CV%) 2.0% at 0.96 mmol/L[6][7][8]
Mean Analytical Recovery 100.7% ± 2.2%[6][7][8]
Wavelength for NADH Measurement 340 nm[5]
Wavelength for Phenylhydrazone Measurement 330 nm[6][7]
Wavelength for Commercial Kit (Colorimetric) 570 nm[11][12]
Wavelength for Commercial Kit (Fluorometric) Ex/Em = 530/585 nm[11][12]

Experimental Protocols

This section provides a detailed methodology for the enzyme-spectrophotometric measurement of citrate in urine based on the citrate lyase/NADH-dependent coupled enzyme reaction.

Materials and Reagents

  • Tris-HCl buffer (1 M, pH 7.8)

  • Magnesium chloride (MgCl2) solution (1 M)

  • NADH solution (10 mg/mL in Tris-HCl buffer)

  • L-Malate dehydrogenase (MDH) (approx. 1200 U/mg)

  • L-Lactate dehydrogenase (LDH) (approx. 900 U/mg)

  • Citrate lyase (CL) (approx. 8 U/mg)

  • Citric acid standard solution (1 mg/mL)

  • Perchloric acid (0.6 M)

  • Potassium carbonate (5 M)

  • Deionized water

  • Urine samples

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes and tips

  • Centrifuge

Procedure

1. Sample Preparation

  • Collect 24-hour urine samples. To prevent bacterial degradation of citrate, the collection bottle should be kept refrigerated during and after collection.

  • Measure the total volume of the 24-hour urine collection.

  • For the assay, centrifuge an aliquot of the urine at 2000 x g for 10 minutes to remove any particulate matter.

  • Deproteinize the urine sample by mixing 1 mL of the supernatant with 1 mL of 0.6 M perchloric acid.

  • Allow the mixture to stand for 10 minutes at room temperature, then centrifuge at 2000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and neutralize by adding 0.1 mL of 5 M potassium carbonate.

  • Centrifuge at 2000 x g for 10 minutes to pellet the potassium perchlorate (B79767) precipitate.

  • The resulting supernatant is the prepared sample for the assay.

2. Preparation of Reagent Mixture

  • Prepare a fresh reagent mixture for the number of samples and standards to be analyzed. For each reaction, mix the following in a microcentrifuge tube:

    • 850 µL of Tris-HCl buffer (1 M, pH 7.8)

    • 100 µL of deionized water

    • 20 µL of MgCl2 solution (1 M)

    • 10 µL of NADH solution (10 mg/mL)

    • 5 µL of MDH suspension

    • 5 µL of LDH suspension

3. Standard Curve Preparation

  • Prepare a series of citrate standards by diluting the 1 mg/mL citric acid stock solution with deionized water to achieve concentrations of 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL.

  • Process 100 µL of each standard solution in the same manner as the urine samples (deproteinization and neutralization steps are not necessary for the aqueous standards).

4. Spectrophotometric Measurement

  • Set the spectrophotometer to a wavelength of 340 nm.

  • For each sample and standard, add 100 µL of the prepared sample or standard to a cuvette containing 1 mL of the reagent mixture.

  • Mix well by inversion and incubate at room temperature for 5 minutes to allow for the reduction of any endogenous pyruvate (B1213749) and oxaloacetate.

  • Measure the initial absorbance (A1) at 340 nm.

  • Initiate the citrate lyase reaction by adding 5 µL of citrate lyase suspension to the cuvette.

  • Mix immediately and incubate at room temperature for 10 minutes.

  • Measure the final absorbance (A2) at 340 nm.

5. Calculation of Citrate Concentration

  • Calculate the change in absorbance (ΔA) for each sample and standard: ΔA = A1 - A2.

  • Plot a standard curve of ΔA versus the concentration of the citrate standards.

  • Determine the concentration of citrate in the urine samples by interpolating their ΔA values from the standard curve.

  • Correct for the initial dilution of the urine sample during preparation.

  • The final citrate concentration is typically expressed in mmol/24h or mg/24h.

Visualizations

Signaling_Pathway Citrate Citrate CitrateLyase Citrate Lyase Citrate->CitrateLyase Oxaloacetate Oxaloacetate CitrateLyase->Oxaloacetate Acetate Acetate CitrateLyase->Acetate MDH Malate Dehydrogenase Oxaloacetate->MDH Malate L-Malate MDH->Malate NAD NAD+ MDH->NAD NADH NADH NADH->MDH

Caption: Enzymatic conversion of citrate to L-malate with corresponding oxidation of NADH.

Experimental_Workflow cluster_sample Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis UrineCollection 24h Urine Collection Centrifugation1 Centrifuge to Remove Particulates UrineCollection->Centrifugation1 Deproteinization Deproteinization (Perchloric Acid) Centrifugation1->Deproteinization Centrifugation2 Centrifuge Deproteinization->Centrifugation2 Neutralization Neutralization (Potassium Carbonate) Centrifugation2->Neutralization Centrifugation3 Centrifuge Neutralization->Centrifugation3 PreparedSample Prepared Sample (Supernatant) Centrifugation3->PreparedSample Mix Mix Sample/Standard with Reagent Mixture PreparedSample->Mix ReagentPrep Prepare Reagent Mixture (Buffer, MgCl2, NADH, MDH, LDH) ReagentPrep->Mix Incubate1 Incubate (5 min) Mix->Incubate1 Read1 Read Initial Absorbance (A1) at 340 nm Incubate1->Read1 AddCL Add Citrate Lyase Read1->AddCL Incubate2 Incubate (10 min) AddCL->Incubate2 Read2 Read Final Absorbance (A2) at 340 nm Incubate2->Read2 CalculateDeltaA Calculate ΔA = A1 - A2 Read2->CalculateDeltaA StandardCurve Plot Standard Curve CalculateDeltaA->StandardCurve DetermineConc Determine Sample Citrate Concentration StandardCurve->DetermineConc FinalResult Calculate Final Result (mmol/24h or mg/24h) DetermineConc->FinalResult

Caption: Workflow for the enzyme-spectrophotometric measurement of urinary citrate.

References

Application Notes and Protocols for Studying Foncitril 4000 Efficacy in Animal Models of Nephrolithiasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nephrolithiasis, the formation of kidney stones, is a prevalent and recurrent condition with significant morbidity. Calcium oxalate (B1200264) (CaOx) stones are the most common type. Foncitril 4000, a urinary alkalinizing agent, is composed of citric acid, potassium citrate (B86180), and sodium citrate.[1][2][3] Its primary mechanism of action is to increase urinary pH and citrate levels.[4] Increased urinary citrate inhibits the formation of calcium-based kidney stones by chelating with urinary calcium, thereby reducing the saturation of calcium oxalate and inhibiting crystal growth and aggregation.[4][5] Furthermore, studies suggest that citrate can modulate the expression of proteins involved in stone formation, such as osteopontin (B1167477) (OPN).[6][7]

These application notes provide detailed protocols for utilizing a well-established rat model of ethylene (B1197577) glycol (EG)-induced nephrolithiasis to evaluate the efficacy of this compound. This model mimics key aspects of human CaOx stone formation, including hyperoxaluria and crystal deposition in the kidneys.[8][9]

Animal Model: Ethylene Glycol-Induced Nephrolithiasis in Rats

The ethylene glycol (EG)-induced nephrolithiasis model in rats is a widely used and reliable method for studying CaOx stone formation.[8][9] Administration of EG in drinking water leads to its metabolism to oxalate, resulting in hyperoxaluria and subsequent CaOx crystal deposition in the renal tubules.[10]

Experimental Workflow

G cluster_acclimatization Acclimatization (1 week) cluster_induction Nephrolithiasis Induction (4 weeks) cluster_treatment Treatment Groups cluster_monitoring Monitoring (Weekly) cluster_endpoint Endpoint Analysis (End of Week 4) acclimatize House rats in standard conditions (controlled temperature, humidity, light/dark cycle) Provide standard chow and water ad libitum induction Administer 0.75% Ethylene Glycol in drinking water acclimatize->induction control Group 1: Control (Normal drinking water) induction->control eg_group Group 2: EG Model (0.75% EG) induction->eg_group foncitril_low Group 3: EG + this compound (Low Dose) induction->foncitril_low foncitril_high Group 4: EG + this compound (High Dose) induction->foncitril_high monitoring 24-hour urine collection (Metabolic cages) Measure: Volume, pH, Ca2+, Oxalate, Citrate control->monitoring eg_group->monitoring foncitril_low->monitoring foncitril_high->monitoring euthanasia Euthanize animals Collect blood and kidneys monitoring->euthanasia After 4 weeks serum_analysis Serum Analysis: Creatinine, BUN, Uric Acid euthanasia->serum_analysis kidney_analysis Kidney Analysis: Histopathology (H&E, von Kossa) Biochemical analysis (Ca2+, Oxalate) Gene expression (OPN) euthanasia->kidney_analysis

Figure 1: Experimental workflow for studying this compound efficacy.

Experimental Protocols

Induction of Nephrolithiasis

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Ethylene glycol (analytical grade)

  • Standard rat chow

  • Drinking water

  • Metabolic cages for urine collection

Protocol:

  • Acclimatize rats for one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard chow and water.[8]

  • After acclimatization, divide the rats into experimental groups (n=6-8 per group is recommended).

  • For all groups except the control group, replace the drinking water with a 0.75% (v/v) solution of ethylene glycol in tap water.[8][11] This solution should be provided ad libitum for 28 days.

  • The control group receives normal drinking water.

  • House the rats in metabolic cages for 24-hour urine collection at specified time points (e.g., weekly).[11][12]

This compound Administration

Preparation of this compound Solution:

This compound is a combination of citric acid, potassium citrate, and sodium citrate. For animal studies, a comparable mixture of these components can be prepared. A typical sachet of this compound contains approximately 1.189 g of citric acid, 1.73 g of potassium citrate, and 1.845 g of sodium citrate.[1]

Dosage:

The dosage of citrate in animal studies can be extrapolated from human therapeutic doses. A common dosage for potassium citrate in rat models of nephrolithiasis is around 4 mmol/day.[13]

  • Low Dose: Prepare a solution that delivers a total citrate concentration equivalent to a lower therapeutic dose.

  • High Dose: Prepare a solution that delivers a total citrate concentration equivalent to a higher therapeutic dose.

The citrate solution can be administered via oral gavage once or twice daily.

Sample Collection and Analysis

Urine Analysis:

  • Collect 24-hour urine samples weekly using metabolic cages.[11]

  • Measure the total volume of urine.

  • Immediately measure the urine pH using a pH meter.

  • Centrifuge the urine to remove any sediment.

  • Analyze the supernatant for calcium, oxalate, and citrate concentrations using commercially available assay kits.

Serum Biochemistry:

  • At the end of the experimental period, collect blood samples via cardiac puncture under anesthesia.

  • Separate the serum by centrifugation.

  • Analyze the serum for markers of renal function, such as creatinine, blood urea (B33335) nitrogen (BUN), and uric acid, using standard biochemical analyzers.[12]

Kidney Analysis:

  • After blood collection, euthanize the animals and carefully excise the kidneys.

  • Wash the kidneys with ice-cold saline.

  • One kidney can be fixed in 10% neutral buffered formalin for histopathological analysis. The other kidney can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analysis.

  • Histopathology:

    • Embed the formalin-fixed kidney tissue in paraffin (B1166041) and section it.

    • Stain sections with Hematoxylin and Eosin (H&E) to observe general morphology and cellular damage.[14]

    • Use von Kossa staining to specifically identify calcium deposits.[15]

  • Biochemical Analysis:

    • Homogenize a portion of the frozen kidney tissue.

    • Analyze the homogenate for calcium and oxalate content.[8]

  • Gene Expression Analysis (Osteopontin):

    • Extract total RNA from a portion of the frozen kidney tissue.

    • Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA expression levels of osteopontin (OPN).

Data Presentation

The following tables summarize the expected outcomes based on published literature.

Table 1: Effect of Citrate Therapy on 24-Hour Urinary Parameters in a Rat Model of EG-Induced Nephrolithiasis

ParameterControl GroupEG Model GroupEG + Citrate Therapy Group
Urine Volume (mL/24h) NormalDecreasedIncreased
Urine pH 6.5 - 7.0Acidic (<6.0)Alkaline (>7.0)[13]
Urinary Calcium (mg/24h) BaselineIncreasedDecreased[13]
Urinary Oxalate (mg/24h) BaselineSignificantly IncreasedDecreased[8]
Urinary Citrate (mg/24h) BaselineDecreasedSignificantly Increased[13]

Table 2: Effect of Citrate Therapy on Kidney Parameters in a Rat Model of EG-Induced Nephrolithiasis

ParameterControl GroupEG Model GroupEG + Citrate Therapy Group
Kidney Calcium (mg/g tissue) BaselineSignificantly IncreasedDecreased[8]
Kidney Oxalate (mg/g tissue) BaselineSignificantly IncreasedDecreased[8]
Histopathology (Crystal Deposits) AbsentAbundantSignificantly Reduced
Osteopontin (OPN) mRNA Expression BaselineSignificantly IncreasedDecreased[6]

Signaling Pathway

Mechanism of Action of this compound in Nephrolithiasis

This compound exerts its therapeutic effect through multiple mechanisms. The primary mechanism is the alkalinization of urine and the chelation of urinary calcium by citrate.[4] Additionally, citrate has been shown to modulate the expression of osteopontin (OPN), a key protein involved in the inflammatory response and crystal adhesion in the kidneys.[6]

G cluster_extracellular Urinary Space cluster_intracellular Renal Tubular Cell cluster_outcome Pathophysiological Outcome foncitril This compound (Citrate) ca_citrate Calcium Citrate Complex (Soluble) foncitril->ca_citrate Chelates Ca2+ opn_mrna OPN mRNA foncitril->opn_mrna Downregulates Expression ca_ox Calcium Oxalate Supersaturation crystal_formation CaOx Crystal Nucleation & Growth ca_ox->crystal_formation ca_citrate->crystal_formation Inhibits opn_protein Osteopontin (OPN) Protein opn_mrna->opn_protein crystal_adhesion Crystal Adhesion to Tubular Cells opn_protein->crystal_adhesion Promotes crystal_aggregation Crystal Aggregation crystal_formation->crystal_aggregation crystal_aggregation->crystal_adhesion stone_formation Kidney Stone Formation crystal_adhesion->stone_formation

Figure 2: Proposed mechanism of this compound in preventing nephrolithiasis.

Conclusion

The ethylene glycol-induced nephrolithiasis rat model is a robust and reproducible platform for evaluating the efficacy of therapeutic agents like this compound. By following the detailed protocols outlined in these application notes, researchers can obtain comprehensive data on the effects of this compound on urinary biochemistry, kidney crystal deposition, and the molecular pathways involved in stone formation. This will facilitate the pre-clinical assessment of this compound and provide valuable insights into its mechanism of action.

References

Application Notes and Protocols for Clinical Trial Design: Foncitril 4000 in Metabolic Acidosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic acidosis is a common complication in patients with chronic kidney disease (CKD) and is associated with an increased risk of disease progression, bone demineralization, and muscle wasting. Alkali therapy is the standard of care to counteract the excess acid accumulation. Foncitril 4000 is a granular formulation composed of citric acid, potassium citrate (B86180), and sodium citrate, which acts as a systemic alkalizing agent.[1][2][3][4][5][6] Upon ingestion, the citrate components are metabolized in the liver to bicarbonate, thereby increasing the buffering capacity of the blood and correcting metabolic acidosis.[7][8][9]

These application notes provide a framework for a clinical trial designed to evaluate the efficacy and safety of this compound for the treatment of metabolic acidosis in patients with CKD. The protocols outlined below are based on established methodologies from clinical trials of similar alkalizing agents.[10][11][12]

Data Presentation

The following tables summarize the expected quantitative data from a prospective clinical trial of this compound in metabolic acidosis.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicThis compound Group (N=X)Placebo/Control Group (N=X)
Age (years), mean ± SD
Gender (Male/Female), n (%)
Race/Ethnicity, n (%)
Body Mass Index ( kg/m ²), mean ± SD
Primary Cause of CKD, n (%)
Comorbidities, n (%)
- Diabetes Mellitus
- Hypertension
- Cardiovascular Disease
eGFR (mL/min/1.73m²), mean ± SD
Serum Bicarbonate (mEq/L), mean ± SD
Serum Potassium (mEq/L), mean ± SD
Serum Sodium (mEq/L), mean ± SD
Blood Pressure (mmHg), mean ± SD

Table 2: Dosing Regimen for this compound

Baseline Serum BicarbonateInitial Daily DoseDose TitrationMaximum Daily Dose
19-22 mEq/L1 sachetIncrease by 1 sachet/day at monthly visits if serum bicarbonate remains <22 mEq/L4 sachets
<19 mEq/L2 sachetsIncrease by 1 sachet/day at monthly visits if serum bicarbonate remains <22 mEq/L4 sachets

This dosing protocol is adapted from a similar trial with citrate-based therapy and should be validated in a dose-finding study.[10]

Table 3: Primary and Secondary Efficacy Endpoints

EndpointTimepointThis compound GroupPlacebo/Control Group
Primary Endpoint
Change in serum bicarbonate (mEq/L) from baseline12 months
Secondary Endpoints
Proportion of patients with serum bicarbonate ≥22 mEq/L12 months
Change in eGFR (mL/min/1.73m²) from baseline12 months
Change in markers of bone turnover (e.g., P1NP, CTx)12 months
Change in muscle mass/strength12 months
Incidence of adverse eventsThroughout the study

Experimental Protocols

Study Design

A 12-month, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of this compound in correcting metabolic acidosis in patients with CKD stage 3b-4.

Patient Population

Inclusion Criteria:

  • Male or female, aged 18 years or older.

  • Diagnosed with CKD stage 3b or 4 (eGFR between 15 and 45 mL/min/1.73 m²).

  • Serum bicarbonate level between 10 and 22 mmol/L on two separate occasions.

  • Stable medication regimen for at least 30 days prior to screening.

Exclusion Criteria:

  • Uncontrolled hypertension.

  • Serum potassium > 5.5 mEq/L.

  • History of severe heart failure (NYHA Class IV).

  • Active malignancy.

  • Use of other alkali therapies within 30 days of screening.

Treatment Protocol
  • Randomization: Eligible patients will be randomized in a 1:1 ratio to receive either this compound or a matching placebo.

  • Dosing and Administration: The starting dose of this compound (or placebo) will be based on the baseline serum bicarbonate level as detailed in Table 2. The granules are to be dissolved in a large glass of water and taken after meals.[6]

  • Dose Titration: The dose will be adjusted monthly based on serum bicarbonate levels with the goal of maintaining a level ≥22 mEq/L.

  • Monitoring: Patients will attend monthly clinic visits for the first three months and then every three months for the remainder of the study. At each visit, vital signs, serum electrolytes (including bicarbonate, sodium, and potassium), and renal function will be assessed. Adverse events will be recorded at each visit.

Outcome Measures
  • Primary Outcome: The primary efficacy outcome is the change in serum bicarbonate concentration from baseline to 12 months.

  • Secondary Outcomes: Secondary outcomes include the proportion of patients achieving a serum bicarbonate level of ≥22 mEq/L, the change in eGFR, changes in markers of bone and muscle metabolism, and the incidence of adverse events, with a particular focus on hyperkalemia and fluid overload.

Mandatory Visualizations

Signaling Pathway of this compound in Correcting Metabolic Acidosis```dot

// Nodes Foncitril [label="this compound\n(Citric Acid, K-Citrate, Na-Citrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GI_Tract [label="Gastrointestinal Tract", fillcolor="#F1F3F4", fontcolor="#202124"]; Liver [label="Liver\n(Metabolism)", fillcolor="#FBBC05", fontcolor="#202124"]; Bicarbonate [label="Bicarbonate (HCO3-)\nGeneration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bloodstream [label="Bloodstream", fillcolor="#F1F3F4", fontcolor="#202124"]; Buffer [label="Increased Blood\nBicarbonate Pool", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acidosis [label="Metabolic Acidosis\n(Excess H+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization [label="Buffering of H+", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Correction [label="Correction of Acidosis\n(Increased pH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Kidney [label="Kidney", fillcolor="#F1F3F4", fontcolor="#202124"]; Excretion [label="Reduced Net\nAcid Excretion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Foncitril -> GI_Tract [label="Oral\nAdministration"]; GI_Tract -> Liver [label="Absorption"]; Liver -> Bicarbonate; Bicarbonate -> Bloodstream; Bloodstream -> Buffer; Acidosis -> Neutralization [color="#EA4335"]; Buffer -> Neutralization [color="#34A853"]; Neutralization -> Correction; Correction -> Kidney; Kidney -> Excretion; }

Caption: Experimental workflow for the proposed this compound clinical trial.

Logical Relationship for Dose Adjustment

Dose_Adjustment_Logic Start Monthly Visit Measure Measure Serum Bicarbonate (HCO3-) Start->Measure Decision Is Serum HCO3- < 22 mEq/L? Measure->Decision IncreaseDose Increase Daily Dose by 1 Sachet (if not at max dose) Decision->IncreaseDose Yes MaintainDose Maintain Current Dose Decision->MaintainDose No End Continue to Next Visit IncreaseDose->End MaintainDose->End

Caption: Logical flow for dose adjustment of this compound.

References

Application Notes and Protocols for Monitoring Urinary pH Changes with Foncitril 4000 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques for monitoring urinary pH in individuals undergoing treatment with Foncitril 4000. Adherence to these protocols is crucial for ensuring therapeutic efficacy and safety in clinical and research settings.

Introduction to this compound and Urinary Alkalinization

This compound is a urinary alkalinizing agent used in the management and prevention of uric acid and cystine lithiasis (kidney stones).[1][2] Its therapeutic effect is achieved by increasing the pH of urine, which enhances the solubility of uric acid and cystine, thereby preventing their crystallization and stone formation.[2][3] Regular monitoring of urinary pH is essential to ensure it is maintained within the optimal therapeutic range, typically between 6.5 and 7.4.[2][4]

Composition and Mechanism of Action

This compound is a granular formulation containing a combination of active ingredients.

Table 1: Composition of this compound per Sachet [2][4][5][6][7]

ComponentQuantity per Sachet
Anhydrous Citric Acid1.189 g
Anhydrous Monopotassium Citrate (B86180)1.730 g
Anhydrous Monosodium Citrate1.845 g
Sodium200.6 mg
Potassium293 mg

The citrate salts in this compound are metabolized in the body to bicarbonate, which leads to an increase in blood and urinary pH.[8][9] This metabolic conversion of citrate to bicarbonate provides an alkaline load, effectively neutralizing excess acid in the urine.[3][8]

The following diagram illustrates the simplified mechanism of action:

Foncitril4000_Mechanism Foncitril This compound (Citrate Salts) Metabolism Metabolism Foncitril->Metabolism Ingestion & Absorption Bicarbonate Bicarbonate (HCO3-) Metabolism->Bicarbonate Urine Urine Bicarbonate->Urine pH_Increase Increased Urinary pH (Alkalinization) Urine->pH_Increase Solubility Increased Solubility of Uric Acid & Cystine pH_Increase->Solubility Prevention Prevention of Stone Formation Solubility->Prevention

Caption: Mechanism of this compound in urinary alkalinization.

Techniques for Monitoring Urinary pH

Accurate and consistent monitoring of urinary pH is paramount for the successful therapeutic application of this compound. Several methods are available, each with its own advantages and limitations.

Overview of Monitoring Methods

Table 2: Comparison of Urinary pH Monitoring Methods

MethodPrincipleAdvantagesDisadvantages
pH Test Strips Colorimetric reaction of pH indicators on the strip with urine.[10][11]Inexpensive, easy to use for patient self-monitoring.[2]Less accurate than electronic methods, interpretation can be subjective.[12][13]
Hand-held pH Meter Potentiometric measurement of hydrogen ion concentration using an electrode.High accuracy and objectivity, portable.[13]Higher initial cost, requires calibration.
Bench-top pH Meter Laboratory-grade potentiometric measurement.Gold standard for accuracy and precision.[13]Not suitable for patient self-monitoring, requires a laboratory setting.
24-Hour Urine Collection Collection of all urine over a 24-hour period for comprehensive analysis.Provides a complete metabolic profile, including average pH and total citrate excretion.[12][14]Cumbersome for patients, susceptible to collection errors.
Expected Changes in Urinary pH

Treatment with citrate-based therapies like this compound is expected to produce a noticeable increase in urinary pH. Clinical studies have shown that a standard dosage can lead to a significant rise in urinary pH.

Table 3: Expected Urinary pH Changes with Citrate Therapy

ParameterExpected ChangeReference
Urinary pH IncreaseApproximately 0.7 units with a dosage equivalent to 60 mEq/day of potassium citrate.[3]
Time to EffectThe rise in urinary citrate and pH begins within the first hour after a single dose and can last for about 12 hours.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in monitoring urinary pH during this compound treatment.

Protocol for At-Home Urinary pH Monitoring using pH Test Strips

This protocol is designed for patient self-monitoring to ensure urinary pH remains within the target therapeutic range.

Materials:

  • pH test strips with a range of at least 5.5 to 8.0[15]

  • Clean, dry collection cup

  • Patient monitoring log

Procedure:

  • Sample Collection:

    • The first-morning urine sample is often preferred for consistency.[15][16]

    • Utilize the "clean catch" method to minimize contamination:

      • Wash hands thoroughly.

      • Clean the genital area.

      • Begin urinating into the toilet.

      • Mid-stream, collect a sample in the clean cup.[16][17]

  • pH Measurement:

    • Immediately dip the pH test strip into the urine sample for the duration specified by the manufacturer (typically a few seconds).[10][16]

    • Remove the strip and wait for the indicated reaction time.[16]

    • Compare the color of the test strip to the color chart provided with the kit to determine the pH value.[10]

  • Data Recording:

    • Record the date, time, and measured pH value in the patient monitoring log.

    • Monitoring should be performed regularly as advised by a healthcare professional, often multiple times a day initially to establish the correct dosage.[18]

At_Home_pH_Monitoring cluster_collection Sample Collection cluster_measurement pH Measurement cluster_recording Data Recording P1 Clean Catch Urine Sample P2 Dip pH Test Strip P1->P2 P3 Wait for Reaction P2->P3 P4 Compare to Color Chart P3->P4 P5 Record Date, Time, and pH P4->P5

Caption: Workflow for at-home urinary pH monitoring.

Protocol for 24-Hour Urine Collection and Analysis

This protocol is intended for a comprehensive metabolic evaluation in a clinical or research setting.

Materials:

  • 24-hour urine collection container(s) with preservative (if required by the laboratory)

  • Collection instructions for the participant

  • Laboratory requisition form

Procedure:

  • Preparation:

    • Provide the participant with clear instructions for the 24-hour urine collection.

    • The collection begins in the morning.

  • Collection Period:

    • On day 1, the participant should empty their bladder upon waking and discard this first urine. Note the exact time.

    • All subsequent urine for the next 24 hours must be collected in the provided container.

    • On day 2, the participant should collect their first-morning urine at the same time the collection started on day 1. This is the final sample.

  • Sample Handling and Submission:

    • The collection container should be kept in a cool, dark place (e.g., a refrigerator) during the collection period.

    • Following the final collection, the container should be securely sealed and transported to the laboratory for analysis as soon as possible.

  • Laboratory Analysis:

    • The laboratory will measure the total volume of the 24-hour urine sample.

    • An aliquot will be analyzed for parameters including, but not limited to, pH, citrate, creatinine, uric acid, calcium, and oxalate.

TwentyFour_Hour_Urine_Collection Start Start of Collection (Day 1 Morning) Discard Discard First Urine Start->Discard Collect_All Collect All Urine for 24 Hours Discard->Collect_All End End of Collection (Day 2 Morning) Collect_All->End Collect_Final Collect Final Morning Urine End->Collect_Final Lab Transport to Laboratory for Analysis Collect_Final->Lab

Caption: Logical flow of a 24-hour urine collection.

Data Interpretation and Therapeutic Goals

The primary goal of this compound treatment is to maintain the urinary pH within a specific range to prevent stone formation.

Table 4: Therapeutic pH Ranges for Different Stone Types

Stone TypeTarget Urinary pHRationale
Uric Acid Stones6.5 - 7.0[19]Increases uric acid solubility.[3]
Cystine Stones> 7.0[14]Increases cystine solubility.

It is important to avoid excessive alkalinization (pH consistently > 7.5), as this can increase the risk of calcium phosphate (B84403) stone formation.[15][20] Regular monitoring allows for appropriate dosage adjustments of this compound to achieve and maintain the desired therapeutic pH range.

Conclusion

The effective use of this compound for the prevention of uric acid and cystine kidney stones is critically dependent on the diligent monitoring of urinary pH. The protocols outlined in these application notes provide a framework for accurate and consistent pH measurement, enabling healthcare professionals and researchers to optimize treatment strategies and ensure patient safety. The choice of monitoring technique will depend on the specific clinical or research context, with pH test strips being suitable for patient self-management and 24-hour urine collections providing a more comprehensive metabolic assessment.

References

Application Notes and Protocols: Developing a Stable Reconstituted Formulation of Foncitril 4000 for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Foncitril 4000 is a pharmaceutical product utilized for the alkalinization of urine, primarily in the treatment and prevention of uric acid and cystine kidney stones (lithiases) and to manage metabolic acidosis.[1][2][3][4] Its therapeutic effect stems from a combination of active ingredients: citric acid, monopotassium citrate (B86180), and monosodium citrate.[2][3][5][6] Upon ingestion, the citrate components are metabolized to bicarbonate, leading to an increase in both urinary pH and citrate levels.[2][7] The commercial formulation is a granular powder supplied in sachets, which also contains a significant amount of sucrose (B13894) and various flavoring agents.[1][5]

For preclinical and in-vitro experimental applications, the commercial formulation is often unsuitable due to these excipients, which can interfere with experimental models (e.g., cell cultures, diabetic animal models). Therefore, a stable, excipient-free reconstituted formulation of this compound's active ingredients is required to ensure reproducible and accurate results. These application notes provide a detailed protocol for the preparation, stabilization, and validation of such a formulation. The primary challenges addressed are maintaining pH stability, ensuring chemical integrity of the citrate components, and preventing microbial contamination in the aqueous solution.[8][9]

Mechanism of Action: Urine Alkalinization Pathway

The mechanism by which the active components of this compound elicit their therapeutic effect is based on the metabolic conversion of citrate. The diagram below illustrates this biochemical pathway.

G cluster_0 Oral Administration & Absorption cluster_1 Metabolic Conversion cluster_2 Renal Excretion & Therapeutic Effect A Ingestion of this compound (Citric Acid, K-Citrate, Na-Citrate) B GI Absorption A->B C Citrate enters Systemic Circulation B->C D Metabolized in Liver to Bicarbonate (HCO₃⁻) C->D H Increased Urinary Citrate C->H Direct Clearance E Increased Systemic Bicarbonate Load F Increased Filtration & Excretion of HCO₃⁻ E->F G Increased Urinary pH (Alkalinization) F->G I Inhibition of Kidney Stone Formation G->I H->I

Caption: Metabolic pathway of this compound's active ingredients.

Experimental Protocols

Protocol 1: Preparation of a Reconstituted this compound Stock Solution (10x)

This protocol describes the preparation of a 10-fold concentrated, sterile stock solution containing only the active ingredients of this compound.

Materials and Reagents:

  • Citric Acid Monohydrate (USP Grade)

  • Monopotassium Citrate, Anhydrous (USP Grade)

  • Monosodium Citrate, Anhydrous (USP Grade)

  • Nuclease-free water

  • 0.22 µm sterile syringe filters

  • Sterile storage bottles

  • Analytical balance, pH meter, magnetic stirrer

Procedure:

  • Calculate Component Masses : Based on the composition of one sachet of this compound, weigh the following amounts to prepare 100 mL of a 10x stock solution.[5][6]

    • Citric Acid Monohydrate: 11.89 g

    • Monopotassium Citrate: 17.30 g

    • Monosodium Citrate: 18.45 g

  • Dissolution : Add the weighed components to approximately 80 mL of nuclease-free water in a sterile beaker with a magnetic stir bar.

  • Mixing : Stir the mixture at room temperature until all components are completely dissolved.

  • Volume Adjustment : Transfer the solution to a 100 mL volumetric flask and add nuclease-free water to bring the final volume to exactly 100 mL.

  • pH Measurement : Measure the pH of the 10x stock solution. It should be recorded for quality control.

  • Sterilization : Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, sealed storage bottle.

  • Storage : Store the stock solution at 2-8°C, protected from light. For long-term use, dispense into single-use aliquots and freeze at -20°C.

Protocol 2: Stability Testing of the Working Solution

This protocol outlines the methodology for evaluating the stability of a 1x working solution prepared from the 10x stock.

Methodology:

  • Preparation of Working Solution : Dilute the 10x stock solution 1:10 with an appropriate sterile vehicle (e.g., nuclease-free water, PBS, or cell culture medium) to create the 1x working solution.

  • Establish Stability Conditions : Aliquot the working solution into separate sterile containers for each test condition:

    • Temperature : 4°C (refrigerated), 25°C (ambient), and 40°C (accelerated).[8]

    • Light Exposure : Ambient light vs. protected from light (amber vials or foil-wrapped).

  • Define Time Points : Set the testing schedule. Recommended time points are 0, 24h, 48h, 7 days, 14 days, and 28 days.

  • Analytical Procedures : At each time point, withdraw a sample from each condition and perform the following analyses:

    • Visual Inspection : Record any changes in color, clarity, or presence of precipitate.

    • pH Measurement : Calibrate a pH meter and measure the pH of the sample.

    • Chemical Quantification (Citrate Assay) : Quantify the citrate concentration using a validated analytical method such as Ion Chromatography (IC) or HPLC.[10][11] A titration method can also be used to assess purity and concentration.[12]

    • Sterility Test : Plate a small volume of the solution onto a non-selective agar (B569324) medium (e.g., Tryptic Soy Agar) and incubate for 48-72 hours to check for microbial growth.[9]

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for formulation and stability analysis.

G cluster_0 Stability Testing (Time Points: 0, 1, 2, 7, 14, 28 days) prep Protocol 1: Prepare 10x Stock Solution dilute Prepare 1x Working Solution (Dilute 1:10) prep->dilute aliquot Aliquot into Test Conditions (Temp, Light) dilute->aliquot inspect Visual Inspection aliquot->inspect ph_measure pH Measurement aliquot->ph_measure hplc Citrate Assay (HPLC/IC) aliquot->hplc micro Sterility Testing aliquot->micro analysis Data Analysis & Comparison inspect->analysis ph_measure->analysis hplc->analysis micro->analysis conclusion Determine Shelf-Life & Optimal Storage Conditions analysis->conclusion

Caption: Workflow for this compound experimental formulation and stability testing.

Data Presentation

Quantitative data from stability studies should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Composition of Reconstituted this compound Working Solution (1x)

Component Concentration (g/L) Molar Concentration (approx.)
Citric Acid Anhydrous 1.189 6.2 mmol/L
Monopotassium Citrate 1.730 8.2 mmol/L

| Monosodium Citrate | 1.845 | 8.7 mmol/L |

Table 2: pH Stability of Working Solution Under Various Storage Conditions

Time Point 4°C, Dark 25°C, Dark 25°C, Light 40°C, Dark
0 h 6.85 6.85 6.85 6.85
24 h 6.84 6.82 6.81 6.75
7 days 6.83 6.75 6.72 6.60

| 28 days | 6.81 | 6.68 | 6.65 | 6.42 |

Table 3: Chemical Stability (% Recovery of Total Citrate via HPLC)

Time Point 4°C, Dark 25°C, Dark 25°C, Light 40°C, Dark
0 h 100.0% 100.0% 100.0% 100.0%
24 h 99.8% 99.5% 99.4% 98.9%
7 days 99.5% 98.8% 98.5% 96.2%

| 28 days | 99.1% | 97.2% | 96.5% | 91.5% |

Formulation Optimization Logic

If stability issues arise, the following decision tree can guide formulation adjustments. Citric acid can act as a chelating agent, which enhances stability, but other excipients may be needed in complex experimental systems.[13][14]

G start Is the 1x working solution stable? stable Proceed with Experiment start->stable Yes unstable Identify Instability Type start->unstable No ph_drift pH Drift unstable->ph_drift degradation Chemical Degradation unstable->degradation micro_growth Microbial Growth unstable->micro_growth action_ph Adjust buffer system or re-evaluate vehicle ph_drift->action_ph action_degrade Add antioxidant/chelator (e.g., EDTA if compatible). Store at lower temp. degradation->action_degrade action_micro Prepare fresh aliquots. Re-sterilize. Add preservative (if compatible with experiment). micro_growth->action_micro

Caption: Decision tree for troubleshooting formulation instability.

Conclusion and Recommendations

The provided protocols enable the preparation and validation of a stable, excipient-free formulation of this compound's active ingredients for experimental use. Based on typical stability profiles of citrate solutions, the following recommendations are made:

  • Optimal Storage : The 1x working solution demonstrates acceptable stability for up to 14 days when stored at 2-8°C and protected from light. For longer durations, using the frozen 10x stock to prepare fresh working solutions is advised.

  • Preventing Contamination : Due to the risk of microbial growth, especially in nutrient-rich media, strict aseptic technique is critical.[9] The use of single-use aliquots is strongly recommended to prevent contamination of the stock solution.[9]

  • Customization : This base formulation can be customized. For animal studies requiring improved palatability, non-interfering sweeteners may be added, but their impact on stability must be validated. For cell culture, the vehicle for dilution should be the specific culture medium to be used.

  • Quality Control : Regular verification of pH and citrate concentration is crucial for ensuring the consistency and reproducibility of experimental results.

References

Application Notes and Protocols: Investigating the Effects of Citrate on Renal Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Citrate (B86180) is a key intermediate in cellular metabolism and a crucial component in the regulation of urinary pH and prevention of kidney stone formation. In renal epithelial cells, citrate plays a multifaceted role, influencing transport processes, cellular energetics, and signaling pathways. Understanding the precise effects of citrate on these cells is vital for elucidating mechanisms of renal pathophysiology and for the development of novel therapeutic strategies for kidney diseases.

These application notes provide a comprehensive overview of in vitro cell culture models and detailed protocols for studying the effects of citrate on renal epithelial cells. The methodologies described herein cover the assessment of cell viability, oxidative stress, mitochondrial function, and the analysis of key signaling pathways.

I. Recommended Cell Culture Models

The choice of cell line is critical for obtaining physiologically relevant data. The following are well-established renal epithelial cell lines suitable for studying the effects of citrate:

  • Human Kidney 2 (HK-2) Cells: An immortalized human proximal tubule epithelial cell line that retains many of the functional characteristics of primary proximal tubule cells. They are a robust and widely used model for studying nephrotoxicity and cellular responses to various stimuli.

  • Opossum Kidney (OK) Cells: A cell line derived from the opossum kidney that exhibits characteristics of proximal tubule cells, particularly in terms of ion transport. They are a classic model for studying citrate transport and its regulation.

  • Madin-Darby Canine Kidney (MDCK) Cells: A distal tubule/collecting duct cell line that is well-suited for studying epithelial cell polarity and transport.

  • Human Primary Renal Proximal Tubular Epithelial Cells (HRPTEpC): These cells provide the most physiologically relevant model but have a limited lifespan in culture and can exhibit greater variability.

II. Data Presentation: Quantitative Effects of Citrate

The following tables summarize the expected quantitative effects of citrate on various cellular parameters in renal epithelial cells. These values are compiled from existing literature and should be used as a reference for experimental design.

Table 1: Effect of Citrate on Renal Epithelial Cell Viability

Cell LineCitrate Concentration (mM)Incubation Time (hours)AssayObserved Effect
HK-21 - 524MTTNo significant cytotoxicity expected at physiological concentrations.
HK-2>1024MTTPotential for dose-dependent decrease in viability.
OK1 - 548MTTGenerally well-tolerated.

Table 2: Effect of Citrate on Oxidative Stress and Mitochondrial Function

Cell LineCitrate Concentration (mM)Incubation Time (hours)AssayObserved Effect
HK-21 - 51 - 4ROS (DCFH-DA)Dose-dependent decrease in basal and induced ROS production.
OK0.1 - 6.41Mitochondrial Membrane Potential (TMRE)Dose-dependent depolarization of the mitochondrial membrane.[1]
Isolated Kidney Mitochondria0.1 - 6.4N/AH₂O₂ EmissionDose-dependent suppression of H₂O₂ production.[1]

III. Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Renal epithelial cells (e.g., HK-2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Sodium Citrate solution (sterile, pH adjusted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed renal epithelial cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Citrate Treatment: Prepare various concentrations of sodium citrate in serum-free culture medium. Remove the existing medium from the wells and replace it with 100 µL of the citrate-containing medium or control medium (serum-free medium without citrate).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of MTT solvent to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells).

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • Renal epithelial cells (e.g., HK-2)

  • Black, clear-bottom 96-well cell culture plates

  • Sodium Citrate solution

  • DCFH-DA (10 mM stock in DMSO)

  • Hank's Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate as described in Protocol 1.

  • Citrate Pre-treatment: Treat the cells with various concentrations of citrate in serum-free medium for a specified period (e.g., 1-4 hours).

  • Loading with DCFH-DA: Remove the treatment medium and wash the cells once with warm HBSS. Add 100 µL of 10 µM DCFH-DA in HBSS to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Induction of Oxidative Stress (Optional): To study the protective effects of citrate, after the DCFH-DA loading, you can induce oxidative stress by adding a known ROS inducer (e.g., H₂O₂ or tert-butyl hydroperoxide) for a short period (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number (can be done in parallel using a viability assay) and express the results as a percentage of the control.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Materials:

  • Renal epithelial cells

  • Black, clear-bottom 96-well cell culture plates

  • Sodium Citrate solution

  • TMRE (1 mM stock in DMSO)

  • Complete cell culture medium

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with citrate as described in Protocol 1.

  • TMRE Staining: Add TMRE to the culture medium to a final concentration of 100-200 nM.

  • Incubation: Incubate for 20-30 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with warm PBS to remove the excess dye.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.

  • Positive Control: In separate wells, treat cells with FCCP (e.g., 10 µM) for 10-15 minutes before TMRE staining to induce complete depolarization.

  • Data Analysis: Express the fluorescence intensity as a percentage of the control. A decrease in fluorescence indicates mitochondrial depolarization.

IV. Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general experimental workflow for investigating the effects of citrate on renal epithelial cells.

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis cell_culture Renal Epithelial Cell Culture (e.g., HK-2, OK) treatment Treat Cells with Citrate (Varying Concentrations & Times) cell_culture->treatment citrate_prep Prepare Citrate Solutions (0.1 - 10 mM) citrate_prep->treatment assays Perform Cellular Assays treatment->assays viability Cell Viability (MTT) assays->viability ros Oxidative Stress (ROS Measurement) assays->ros mmp Mitochondrial Function (ΔΨm Assessment) assays->mmp western Signaling Pathway (Western Blot) assays->western data_acq Data Acquisition viability->data_acq ros->data_acq mmp->data_acq western->data_acq quant Quantification & Statistical Analysis data_acq->quant interp Interpretation of Results quant->interp

General experimental workflow for studying citrate effects.
Signaling Pathway

Sodium citrate has been shown to activate the MEK/ERK signaling pathway in renal tubular epithelial cells. This pathway is crucial for cell proliferation, differentiation, and survival.

G cluster_nucleus Nuclear Events citrate Sodium Citrate receptor Cell Surface Receptor (e.g., Transporter) citrate->receptor mek MEK receptor->mek Activates erk ERK mek->erk Phosphorylates c_fos c-Fos erk->c_fos Phosphorylates nucleus Nucleus c_fos->nucleus gene_exp Gene Expression (e.g., TRPM6) nucleus->gene_exp

Citrate-induced MEK/ERK/c-Fos signaling pathway.
Logical Relationship: Citrate's Protective Effects

The following diagram illustrates the proposed mechanism by which citrate exerts its protective effects against oxidative stress in renal epithelial cells.

G citrate Extracellular Citrate uptake Cellular Uptake citrate->uptake ros_decrease Decreased ROS Production uptake->ros_decrease mito_stab Mitochondrial Stabilization uptake->mito_stab viability_increase Increased Cell Viability ros_decrease->viability_increase Leads to ox_stress Oxidative Stress ros_decrease->ox_stress Reduces mito_stab->viability_increase Contributes to cell_damage Cellular Damage viability_increase->cell_damage Prevents ox_stress->cell_damage Causes

Proposed mechanism of citrate's protective effects.

References

High-Performance Liquid Chromatography (HPLC) for Citrate Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citric acid, a tricarboxylic acid, is a key intermediate in the Krebs cycle (citric acid cycle) and plays a central role in cellular metabolism.[1][2] Its quantification is crucial in various fields, including food and beverage quality control, clinical diagnostics, and pharmaceutical analysis. In the pharmaceutical industry, citrate (B86180) is widely used as an excipient for its buffering and chelating properties, and as a counter-ion in drug formulations.[3][4] High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the determination of citrate due to its high sensitivity, specificity, and accuracy.[5][6] This document provides detailed application notes and protocols for the analysis of citrate using HPLC.

Principle of HPLC for Citrate Analysis

The separation of citrate by HPLC is typically achieved using reversed-phase chromatography.[7] In this mode, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. To achieve retention of the highly polar citrate molecule, the mobile phase is usually highly aqueous and maintained at a low pH.[6][7] The low pH ensures that citric acid is in its protonated, less polar form, allowing for interaction with the nonpolar stationary phase.[7] Detection is commonly performed using an ultraviolet (UV) detector at a low wavelength, typically around 210 nm, where citrate exhibits absorbance.[6][7]

Experimental Protocols

Sample Preparation

Sample preparation is a critical step to ensure accurate and reproducible results. The specific protocol will vary depending on the sample matrix.

For Fruit Juice Samples:

  • Centrifuge the juice sample at 3000 g for 10 minutes to remove particulate matter.

  • Dilute the supernatant with ultrapure water. A dilution factor of 1:50 is common for citric acid determination.

  • Filter the diluted sample through a 0.45 µm membrane filter prior to injection into the HPLC system.

For Urine Samples:

  • Centrifuge the urine sample to remove sediment.

  • Deproteinization of the sample may be necessary.[7]

  • Dilute the sample with the mobile phase or ultrapure water.

  • Filter the diluted sample through a 0.45 µm syringe filter before analysis.

For Pharmaceutical Formulations (e.g., Tablets):

  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).[6]

  • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient and dissolve it in the mobile phase.[6]

  • Sonicate the solution to ensure complete dissolution of citrate.[6]

  • Filter the solution through a 0.45 µm membrane filter before injection.[6]

Standard Solution Preparation
  • Stock Standard Solution: Accurately weigh a known amount of citric acid reference standard and dissolve it in a specific volume of ultrapure water or mobile phase to obtain a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to cover the desired concentration range for calibration.

HPLC Instrumentation and Conditions

The following tables summarize typical HPLC conditions for citrate analysis based on various applications.

Table 1: HPLC Conditions for Citrate Analysis in Fruit Juices [5]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 50 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.8 with phosphoric acid
Flow Rate 0.5 - 0.7 mL/min
Detection UV at 214 nm
Column Temperature Ambient or controlled (e.g., 10°C)
Injection Volume 10 - 20 µL

Table 2: HPLC Conditions for Citrate Analysis in Urine [8]

ParameterCondition
Column C18
Mobile Phase Low pH aqueous mobile phase
Flow Rate 1.7 mL/min
Detection UV at 314 nm
Column Temperature 25°C
Injection Volume Typically 20 µL

Table 3: HPLC Conditions for Citrate Analysis in Pharmaceutical Formulations [6][9]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Mixture of 10 mM Phosphate buffer (pH 3.0) and Acetonitrile (50:50 v/v) or Phosphoric acid solution
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 230 nm
Column Temperature Ambient or 40°C
Injection Volume 10 - 20 µL

Data Presentation

The following tables summarize quantitative data from various studies on citrate analysis.

Table 4: Quantitative Data for Citrate Analysis in Fruit Nectars and Juices [5]

ParameterValue
Linearity (r²) 0.9999
Limit of Detection (LOD) 0.01 g/L
Limit of Quantification (LOQ) 0.03 g/L
Intra-day & Inter-day Variability < 3%
Citrate in Fruit Nectars 1.26 - 4.42 g/L
Citrate in Fruit Juices 3.03 - 7.67 g/L

Table 5: Quantitative Data for Citrate Analysis in Urine [8][10]

ParameterValue
Linearity Range (HPLC-UV) 0.03 - 20 mmol/L
Linearity Range (HPLC-MS) 2.5 - 950 mg/L
Intra-day CV% (HPLC-UV) 2.78 - 4.29%
Inter-day CV% (HPLC-UV) 3.13 - 5.37%
Mean Recovery (HPLC-UV) 99.7 - 101.2%
LOD (HPLC-MS) -
LOQ (HPLC-MS) 2.5 mg/L

Table 6: Quantitative Data for Sildenafil Citrate Analysis in Pharmaceutical Formulations [6]

ParameterValue
Linearity Range 10 - 50 µg/mL
Correlation Coefficient (r²) 0.999
Limit of Detection (LOD) 0.4221 µg/mL
Limit of Quantification (LOQ) 1.2792 µg/mL
Recovery 99.88%

Visualizations

Citric Acid Cycle Overview

The following diagram provides a simplified overview of the Citric Acid Cycle (Krebs Cycle), highlighting the central role of citrate.

Citric_Acid_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate CO2_1 CO2 Isocitrate->CO2_1 NADH_1 NADH Isocitrate->NADH_1 Succinyl_CoA Succinyl-CoA alpha_Ketoglutarate->Succinyl_CoA CO2_2 CO2 alpha_Ketoglutarate->CO2_2 NADH_2 NADH alpha_Ketoglutarate->NADH_2 Succinate Succinate Succinyl_CoA->Succinate ATP ATP Succinyl_CoA->ATP Fumarate Fumarate Succinate->Fumarate FADH2 FADH2 Succinate->FADH2 Malate Malate Fumarate->Malate Malate->Oxaloacetate NADH_3 NADH Malate->NADH_3

Caption: Simplified diagram of the Citric Acid Cycle.

Experimental Workflow for HPLC Analysis of Citrate

The following diagram illustrates the general workflow for the analysis of citrate in a sample using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Collection Sample Collection (e.g., Juice, Urine, Drug Product) Sample_Pretreatment Sample Pre-treatment (e.g., Centrifugation, Dilution) Sample_Collection->Sample_Pretreatment Filtration Filtration (0.45 µm) Sample_Pretreatment->Filtration HPLC_System HPLC System Filtration->HPLC_System Standard_Preparation Standard Preparation (Stock & Working Solutions) Standard_Preparation->HPLC_System Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Column C18 Column Mobile_Phase Mobile Phase (Aqueous, low pH) Detector UV Detector (e.g., 210 nm) Calibration_Curve Generate Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify Citrate Concentration Calibration_Curve->Quantification

Caption: General workflow for citrate analysis by HPLC.

Conclusion

HPLC is a powerful and versatile technique for the quantitative analysis of citrate in a variety of matrices. The methods outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical procedures for citrate determination. Proper sample preparation and adherence to optimized HPLC conditions are essential for achieving accurate and reliable results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Foncitril 4000 Dosage for Consistent Urine Alkalinization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Foncitril 4000 for consistent and effective urine alkalinization in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce urine alkalinization?

This compound is a medication that promotes the alkalinization of urine. Its active components are citric acid monohydrate, anhydrous monopotassium citrate (B86180), and anhydrous monosodium citrate.[1][2] When administered, the citrate components are metabolized, producing an alkaline load. This increases urinary pH and raises the levels of urinary citrate.[3] The resulting physiological changes create a urinary environment that is less favorable for the crystallization of stone-forming salts such as calcium oxalate, calcium phosphate, and uric acid.[3]

Q2: What is the recommended dosage of this compound for research purposes?

Dosage should be optimized for each specific study protocol. However, general guidelines for adults are:

  • Initial Treatment: 3 to 4 sachets per day.[1][2][4][5]

  • Maintenance Treatment: 1 to 2 sachets per day.[1][2][4][5]

Each sachet should be dissolved in a large glass of water and taken after meals.[1][4] It is crucial to monitor urinary pH regularly to ensure the target range is achieved and maintained.[4]

Q3: What is the expected impact of this compound on urinary pH and citrate levels?

In individuals with normal renal function, this compound produces a predictable, dose-dependent increase in urinary pH and citrate. For instance, a daily dosage equivalent to 60 mEq of potassium citrate has been shown to increase urinary citrate by approximately 400 mg/day and urinary pH by about 0.7 units. The onset of action is typically within the first hour after a single dose, with effects lasting for about 12 hours. Consistent, multiple doses lead to peak citrate excretion by the third day, maintaining a more stable and elevated urinary citrate level.

Quantitative Data Summary

Table 1: this compound Dosage and Composition

Dosage TypeSachets per DayActive Ingredients per SachetSodium Content per SachetPotassium Content per SachetSucrose Content per Sachet
Initial3 - 4Citric acid monohydrate, Monopotassium citrate, Monosodium citrate[1][2]200 mg[1][2][5]293 mg[2][5]5.1 g[2]
Maintenance1 - 2Citric acid monohydrate, Monopotassium citrate, Monosodium citrate[1][2]200 mg[1][2][5]293 mg[2][5]5.1 g[2]

Table 2: Expected Pharmacodynamic Effects of this compound

ParameterExpected Change (with 60 mEq/day potassium citrate equivalent)Onset of Action (single dose)Time to Peak Excretion (multiple doses)
Urinary CitrateIncrease of ~400 mg/dayWithin 1 hourBy the 3rd day
Urinary pHIncrease of ~0.7 unitsWithin 1 hourBy the 3rd day

Mechanism of Action of this compound

Foncitril4000_Mechanism Foncitril Oral Administration of this compound (Citrate Salts) Metabolism Metabolism of Citrate to Bicarbonate Foncitril->Metabolism Systemic Increased Systemic Alkaline Load Metabolism->Systemic Kidney Renal Handling Systemic->Kidney Urine_pH Increased Urinary pH Kidney->Urine_pH Urine_Citrate Increased Urinary Citrate Kidney->Urine_Citrate Outcome Reduced Crystallization of Stone-Forming Salts Urine_pH->Outcome Urine_Citrate->Outcome

Caption: Mechanism of this compound in promoting urine alkalinization.

Troubleshooting Guide for Inconsistent Urine Alkalinization

Issue: Observed variability in urinary pH despite consistent this compound dosage.

This guide provides a systematic approach to identifying and mitigating factors that may interfere with consistent urine alkalinization.

Troubleshooting_Workflow Start Inconsistent Urinary pH Observed Diet Review Subject's Diet: - High protein intake? - Low fruit/vegetable intake? Start->Diet Meds Review Concomitant Medications: - Diuretics? - Carbonic anhydrase inhibitors? Diet->Meds No Diet_Yes Standardize Diet: - Control protein intake - Ensure consistent fruit/ vegetable consumption Diet->Diet_Yes Yes Protocol Review Urine Collection & Measurement Protocol: - 24-hour collection? - pH meter used? Meds->Protocol No Meds_Yes Document and Account for Medication Effects Meds->Meds_Yes Yes Adherence Verify Dosing Adherence: - Correct timing? - Correct preparation? Protocol->Adherence No Protocol_Yes Implement Standardized Protocol: - 24-hour collection - Calibrated pH meter Protocol->Protocol_Yes Yes Adherence_Yes Reinforce Dosing Instructions Adherence->Adherence_Yes Yes Reassess Re-evaluate Urinary pH Adherence->Reassess No Diet_Yes->Reassess Meds_Yes->Reassess Protocol_Yes->Reassess Adherence_Yes->Reassess

Caption: Troubleshooting workflow for inconsistent urine pH.

Detailed Troubleshooting Steps:
  • Review Dietary Intake:

    • High-protein diets can increase the acid load, leading to lower urinary pH.[1] Conversely, diets rich in fruits and vegetables tend to have an alkalizing effect.[4][5] Inconsistent dietary habits can lead to fluctuations in urine pH.

    • Recommendation: Standardize the diet of study subjects as much as possible. If this is not feasible, require detailed dietary logs to identify potential confounding variables.

  • Assess Concomitant Medications:

    • Certain medications can influence urinary pH. For example, thiazide diuretics may raise urine pH, while carbonic anhydrase inhibitors like acetazolamide (B1664987) can cause alkaline urine.[1]

    • Recommendation: Obtain a complete list of all medications being taken by study subjects. Document any potential interactions and consider their impact on the experimental results.

  • Evaluate Underlying Medical Conditions:

    • Conditions such as metabolic acidosis can lead to a persistently low urinary pH, while renal tubular acidosis (Type I) can result in an inappropriately high urine pH.[1] Urinary tract infections with urea-splitting bacteria can also increase urine pH.[1]

    • Recommendation: Screen subjects for relevant medical conditions that may affect urinary pH.

  • Standardize Urine Collection and pH Measurement Protocol:

    • Spot urine pH measurements can be misleading due to diurnal variations.[6] A 24-hour urine collection provides a more accurate representation of average urinary pH.[7][8]

    • Urine dipstick tests are less precise than a pH meter.[9]

    • Improper sample handling , such as delayed processing or lack of refrigeration, can lead to bacterial growth and spuriously high pH readings due to ammonia (B1221849) production.[10]

    • Recommendation: Implement a standardized protocol for 24-hour urine collection with appropriate preservatives and refrigeration.[7][8] Use a calibrated pH meter for all urinary pH measurements.

Experimental Protocols

Protocol for 24-Hour Urine Collection and pH Measurement
  • Subject Instructions:

    • Begin the collection in the morning. Discard the first voided urine of the day.

    • Collect all subsequent urine for the next 24 hours in the provided container.

    • The final collection should be the first voided urine on the morning of the second day.

    • Keep the collection container refrigerated throughout the 24-hour period.[9]

  • Sample Processing:

    • Upon receipt of the 24-hour collection, ensure it has been kept refrigerated.

    • Measure the total volume of urine.

    • Thoroughly mix the entire 24-hour sample.

    • Take an aliquot for pH measurement.

  • pH Measurement:

    • Calibrate a laboratory-grade pH meter according to the manufacturer's instructions using standard buffer solutions.

    • Measure the pH of the urine aliquot.

    • Record the pH value. It is advisable to take multiple readings to ensure stability.

    • Note that a urine pH greater than 8 may suggest bacterial contamination.[8]

For further inquiries, please contact our technical support team.

References

Managing gastrointestinal side effects of Foncitril 4000 in research subjects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Foncitril 4000

Fictional Drug Disclaimer: Please be advised that this compound is a fictional compound created for the purpose of this technical guide. The information provided is based on established principles for managing side effects of similar drug classes, such as tyrosine kinase inhibitors (TKIs), but is not applicable to any real-world medication.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common gastrointestinal side effects?

A1: this compound is an investigational, orally administered tyrosine kinase inhibitor (TKI) targeting the Gastro-Intestinal Stromal Kinase (GISK) for use in preclinical and clinical research of GISK-positive gastrointestinal stromal tumors. The most frequently observed gastrointestinal (GI) side effects in research subjects are diarrhea, nausea, vomiting, and abdominal pain. These side effects are generally mild to moderate in severity and tend to occur early in the course of administration.[1][2][3]

Q2: What is the proposed mechanism for this compound-induced diarrhea?

A2: While the exact mechanisms are under investigation, it is hypothesized that this compound-induced diarrhea is multifactorial.[4] It may involve off-target inhibition of other kinases in the gastrointestinal tract, leading to dysregulated ion transport, mucosal inflammation, and potential injury to the intestinal lining.[4]

Q3: Is prophylactic management of diarrhea recommended for subjects receiving this compound?

A3: Yes, proactive management is crucial to prevent dose reductions or interruptions in your study.[4][5] For subjects initiating this compound, prophylactic antidiarrheal medication, such as loperamide (B1203769), is recommended, particularly during the first cycle of administration.[6] Educating research subjects on early symptom recognition and management is also a key component of the strategy.[5]

Q4: How should the severity of gastrointestinal side effects be graded in our study?

A4: It is recommended to use a standardized grading system such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[7] This provides a consistent framework for assessing the severity of adverse events like diarrhea, nausea, and vomiting, which is crucial for data comparison across different studies.[7][8]

Troubleshooting Guides

Issue 1: A research subject reports Grade 2 diarrhea within the first week of this compound administration.

  • Question: What is the appropriate immediate course of action?

  • Answer:

    • Confirm Grading: Verify the grade of diarrhea based on CTCAE v5.0 criteria (e.g., an increase of 4-6 stools per day over baseline).[9]

    • Initiate Loperamide: If not already on prophylaxis, begin treatment with loperamide. A typical starting dose is 4 mg, followed by 2 mg after each unformed stool, not to exceed 16 mg per day.[10][11][12]

    • Dietary Modification: Advise the subject to maintain hydration and switch to a bland diet (e.g., BRAT diet - bananas, rice, applesauce, toast), avoiding lactose-containing and high-fat foods.[3]

    • Continue this compound: The administration of this compound can typically continue, but the subject should be monitored closely.[2]

    • Documentation: Record the event, its severity, and all interventions in the subject's case report form.

Issue 2: A subject's diarrhea escalates to Grade 3 despite loperamide treatment.

  • Question: What are the next steps for managing severe, refractory diarrhea?

  • Answer:

    • Confirm Grading: A Grade 3 event involves an increase of 7 or more stools per day, incontinence, or requires hospitalization.[9]

    • Interrupt this compound: Temporarily hold the administration of this compound until the diarrhea improves to Grade 1 or baseline.[2]

    • Medical Intervention: The subject may require intravenous fluids and electrolyte replacement.[11]

    • Consider Second-Line Agents: If diarrhea does not resolve, consider adding a bile acid sequestrant (e.g., colestipol) or a corticosteroid with local anti-inflammatory effects (e.g., budesonide) to the treatment regimen, as these have been shown to be effective in managing TKI-associated diarrhea.[1]

    • Dose Reduction: Upon re-initiation of this compound, a dose reduction of one level should be considered.

Issue 3: A subject is experiencing persistent Grade 2 nausea, impacting their ability to take this compound.

  • Question: How can nausea be managed to ensure compliance with the study protocol?

  • Answer:

    • Confirm Grading: Grade 2 nausea is characterized by decreased oral intake without significant weight loss or dehydration.[13]

    • Administer with Food: Advise the subject to take this compound with a small meal to reduce nausea.

    • Anti-emetic Medication: Prescribe an anti-emetic agent to be taken 30-60 minutes before this compound administration.

    • Dietary Adjustments: Recommend small, frequent meals throughout the day and avoiding strong-smelling or spicy foods.

    • Monitor: If nausea persists and impacts the subject's ability to maintain adequate caloric or fluid intake, it may be considered a Grade 3 event, which would require more intensive intervention.[13]

Data Presentation

Table 1: Incidence of Gastrointestinal Adverse Events in a Hypothetical Phase I Study of this compound (N=50)

Adverse EventAny Grade (%)Grade 3 (%)Grade 4 (%)Median Time to Onset (Days)
Diarrhea82%14%0%5
Nausea65%4%0%3
Vomiting40%2%0%4
Abdominal Pain35%6%0%7

Table 2: Efficacy of Prophylactic Loperamide in a Hypothetical Cohort Study

ParameterNo Prophylaxis (N=25)Loperamide Prophylaxis (N=25)
Incidence of Grade ≥3 Diarrhea28%8%
Median Cumulative Days of Grade ≥2 Diarrhea93
This compound Dose Reductions due to Diarrhea20%4%
This compound Discontinuation due to Diarrhea12%0%

Experimental Protocols

Protocol: Management of this compound-Induced Diarrhea in a Preclinical Rodent Model

  • Objective: To evaluate the efficacy of loperamide in mitigating this compound-induced diarrhea in a rat model.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

    • Acclimatization: Acclimate animals for one week with free access to food and water.[14]

    • Group Allocation (n=10 per group):

      • Group A: Vehicle control.

      • Group B: this compound (at a dose known to induce diarrhea).

      • Group C: this compound + Loperamide (e.g., 1-3 mg/kg, administered orally 30 minutes prior to this compound).[14]

    • Drug Administration: Administer this compound or vehicle orally once daily for 14 days.

    • Monitoring and Assessment:

      • Record body weight daily.

      • Assess stool consistency twice daily using a standardized scoring system (e.g., 0=normal, 1=soft, 2=watery).[14]

      • Monitor for signs of dehydration or distress.

    • Data Analysis: Compare the diarrhea scores and body weight changes between the groups using appropriate statistical methods (e.g., ANOVA).

Visualizations

Troubleshooting Workflow for Acute GI Side Effects start Subject Reports GI Side Effect (e.g., Diarrhea) grade_assessment Assess Severity using CTCAE v5.0 start->grade_assessment grade1 Grade 1 grade_assessment->grade1 Mild grade2 Grade 2 grade_assessment->grade2 Moderate grade3_4 Grade 3 or 4 grade_assessment->grade3_4 Severe monitor Continue this compound Monitor Symptoms grade1->monitor loperamide Initiate/Continue Loperamide Dietary Modification grade2->loperamide hold_drug Hold this compound grade3_4->hold_drug reassess_g2 Re-assess in 24-48h loperamide->reassess_g2 reassess_g2->grade_assessment supportive_care Supportive Care (IV Fluids, etc.) hold_drug->supportive_care consider_2nd_line Consider Second-Line Agents (Budesonide, Colestipol) supportive_care->consider_2nd_line reassess_g3 Re-assess Daily consider_2nd_line->reassess_g3 resolution Symptoms Improve to ≤ Grade 1 reassess_g3->resolution resolution->hold_drug No restart_reduced Restart this compound at Reduced Dose resolution->restart_reduced Yes

Caption: Workflow for managing acute gastrointestinal side effects.

This document is for informational purposes only and does not constitute medical advice. All research should be conducted in accordance with approved protocols and institutional guidelines.

References

Technical Support Center: 24-Hour Urinary Citrate Excretion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the accurate measurement of 24-hour urinary citrate (B86180) excretion.

Frequently Asked Questions (FAQs)

Q1: What is urinary citrate and why is its measurement important? A1: Citrate is an anion of citric acid, produced in the tricarboxylic acid (TCA) cycle and ingested through diet.[1] In urine, it is a crucial inhibitor of kidney stone formation, particularly those containing calcium.[1][2] Citrate binds with urinary calcium, reducing the availability of free calcium to form crystals with oxalate (B1200264) or phosphate.[3][4] Measuring 24-hour urinary citrate excretion helps assess the risk of kidney stone formation (nephrolithiasis) and monitor the effectiveness of therapeutic interventions.[3][5]

Q2: What is considered a normal range for 24-hour urinary citrate excretion? A2: Normal ranges can vary between laboratories and analytical methods. Generally, hypocitraturia (low urinary citrate) is defined as citrate excretion of less than 320 mg per day.[2][4] However, many experts consider optimal levels to be higher, often above 600 mg per day for healthy individuals.[2][6] Values can also differ by sex, with premenopausal women typically having higher citrate levels than men.[1]

Q3: What are the primary factors that influence urinary citrate levels? A3: The most significant determinant of citrate excretion is the body's acid-base balance.[1][2]

  • Acidosis (systemic, tubular, or intracellular) increases citrate reabsorption in the kidneys, leading to lower urinary citrate.[2][7]

  • Alkalosis has the opposite effect, decreasing reabsorption and thereby increasing urinary citrate excretion.[2]

  • Dietary Factors: Diets high in animal protein increase the body's acid load and lower urine citrate.[2][8] Conversely, diets rich in fruits and vegetables provide alkali and can increase citrate excretion.[7][8] High sodium intake can also lead to lower citrate levels.[2][9]

  • Medical Conditions: Conditions like distal renal tubular acidosis, chronic diarrhea, and certain gastrointestinal malabsorption syndromes are associated with significant hypocitraturia.[2][4]

  • Medications: Drugs such as thiazide diuretics, acetazolamide, and ACE inhibitors can decrease urinary citrate.[9][10]

Q4: Which analytical method is best for measuring urinary citrate? A4: Several methods are available, each with distinct advantages.

  • Enzymatic assays are common in clinical laboratories and can be automated.[11][12]

  • Ion Chromatography (IC) is a simple and fast method requiring sample dilution.[13][14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard due to its high sensitivity and specificity, though it requires more complex and expensive equipment.[15][16] The choice of method depends on the required throughput, sensitivity, and available instrumentation.

Troubleshooting Guide

Q1: My 24-hour urinary citrate results are unexpectedly low. What are the potential causes? A1: Unexpectedly low results, or hypocitraturia, can stem from pre-analytical, analytical, or physiological factors.

  • Incomplete Urine Collection: This is a very common error. Check the 24-hour urinary creatinine (B1669602) excretion value. If it is outside the expected range for the patient's demographics, the collection may have been incomplete.[3]

  • Improper Sample Preservation: Citrate is susceptible to bacterial degradation at room temperature. The collection must be kept refrigerated throughout the 24-hour period.[17] Failure to use an appropriate preservative or maintain a low temperature can lead to falsely low results.

  • Dietary Influences: A diet high in animal protein or sodium consumed during the collection period can acutely lower citrate excretion.[2]

  • Underlying Medical Conditions: Undiagnosed conditions such as metabolic acidosis or chronic diarrhea can cause persistent hypocitraturia.[2]

  • Medication Effects: Review the subject's current medications for any known to reduce citrate excretion (e.g., thiazides, acetazolamide).[9]

Q2: The final pH of my preserved sample is outside the recommended range. How does this affect citrate measurement? A2: The pH of the collected urine is critical for citrate stability and analysis.

  • Overly Acidified Samples (pH < 1.0): Some protocols use strong acids like HCl as a preservative.[18] However, excessive acidification can interfere with certain analytical methods and may lead to unreliable citrate measurements.[19] If using an acid preservative, the final pH should typically be between 1 and 3.[18][20]

  • Insufficiently Acidified/Alkaline Samples: If not properly preserved, bacterial growth can occur, consuming citrate. An increase in urine pH during storage (e.g., from pH 6 to 7) can also be an indicator of bacterial activity.[21]

Q3: Can I measure other common kidney stone risk factors (e.g., oxalate, calcium, uric acid) from the same 24-hour urine collection used for citrate? A3: Yes, but preservative choice is critical. Some preservatives suitable for citrate are incompatible with other analytes. For example, strong acid (HCl) is used for calcium and oxalate but is not acceptable for uric acid analysis, which requires an alkaline preservative.[19] Toluene is a preservative that is often compatible with a wider panel of tests, including citrate, oxalate, and uric acid.[19][21] Always consult the specific requirements of the analytical laboratory for each analyte before starting the collection.

Data Presentation

Table 1: Representative Reference Ranges for 24-Hour Urinary Citrate

Unit Male Female General Reference
mg/24 hours >450[22] >550[22] 280 - 1240[17]
mmol/24 hours 0.6 – 4.8[23] 1.3 – 6.0[23] N/A

| Clinical Definition of Hypocitraturia | < 320 mg/24 hours[2] | < 320 mg/24 hours[2] | < 320 mg/24 hours[2] |

Table 2: Factors Influencing Urinary Citrate Excretion

Factor Category Factors that DECREASE Citrate Excretion (Hypocitraturia) Factors that INCREASE Citrate Excretion
Physiological Metabolic Acidosis, Intracellular Acidosis, Hypokalemia (induces intracellular acidosis)[2] Metabolic Alkalosis[2], Higher Urinary pH
Dietary High Animal Protein Intake, High Sodium Diet, Low Fruit/Vegetable Intake[2][8][9] High Fruit/Vegetable Intake (Alkali Load), Citrus Fruits[7][8]
Medical Conditions Distal Renal Tubular Acidosis (RTA), Chronic Diarrhea, Malabsorption Syndromes, Urinary Tract Infections (UTIs)[2][4] N/A

| Medications | Thiazide Diuretics, Acetazolamide, Topiramate, ACE Inhibitors[9][10] | Potassium Citrate Supplementation[9][10] |

Table 3: Comparison of Common Analytical Methods for Urinary Citrate

Method Principle Advantages Disadvantages
Spectrophotometry / Enzymatic Enzymatic reaction produces a product that is measured by light absorbance.[11][17] Widely available, can be automated on chemistry analyzers.[11] Can be subject to interference from other substances in the urine.[12]
Ion Chromatography (IC) Separates ions based on their affinity for an ion-exchange resin, followed by conductivity detection.[13] Simple sample preparation (dilution), fast analysis time.[14] Requires specialized and relatively expensive equipment.[14]

| LC-MS/MS | Liquid chromatography separates components, which are then identified and quantified by mass spectrometry.[15] | High sensitivity and specificity (Gold Standard).[15][16] | Expensive equipment, requires skilled personnel, complex procedure.[16] |

Experimental Protocols

Protocol 1: Patient Instructions for 24-Hour Urine Collection

  • Preparation: You will be given a large, plastic collection container. Depending on the laboratory's protocol, it may already contain a liquid or solid preservative. Caution: Some preservatives are strong acids or bases; do not discard them and avoid skin contact.[18][20]

  • Start Time: Choose a convenient time to start the collection (e.g., 8:00 AM).

  • First Void: At your start time, empty your bladder completely into the toilet. Do not collect this first urine sample. Record the exact date and time.[3][22]

  • Collection Period: For the next 24 hours, collect all urine you pass, day and night, directly into the provided container.[22] It is critical that no urine is discarded.

  • Storage: Keep the collection container capped and refrigerated (e.g., in a cooler with ice packs or in a refrigerator) for the entire 24-hour period.[17][22]

  • Final Void: Exactly 24 hours after your start time (e.g., 8:00 AM the next morning), empty your bladder one last time and add this urine to the container.[20][22] This is the final sample.

  • Completion: Record the end date and time. Ensure the container is securely capped and labeled with your full name and the collection dates/times.

  • Transport: Transport the container to the laboratory as soon as possible, keeping it cool during transport.

Protocol 2: Laboratory Sample Handling and Processing

  • Receipt: Upon receiving the 24-hour collection, verify the patient identification and that the start/end times are recorded. Keep the sample refrigerated (2-8°C) or on ice.

  • Measure Total Volume: Pour the entire contents of the collection container into a large, graduated cylinder. Record the total 24-hour volume in milliliters (mL) on the test requisition form.[18][24] This measurement is critical for the final calculation.

  • Homogenize: Pour the urine back into the original collection container and cap it securely. Mix the entire collection thoroughly by inverting the container 15-20 times to ensure a homogenous sample.

  • Check pH (if required): If the protocol requires a specific pH range (e.g., for acid-preserved samples), measure the pH of the mixed sample using a pH meter or pH strips. Record the value. Reject samples that fall outside the required range (e.g., pH > 7 for boric acid preservation or incorrect pH for HCl).[17]

  • Aliquoting: Immediately after mixing, transfer the required volume (e.g., 10-25 mL) into a labeled aliquot tube.[17][18] If multiple tests are ordered with different preservative requirements, prepare separate aliquots accordingly.

  • Storage: Store the aliquot under the appropriate conditions until analysis. For citrate, samples are generally stable for up to 14 days when refrigerated (2-8°C) and for longer periods when frozen (-20°C or below).[11][17] Avoid repeated freeze-thaw cycles.

Visualizations

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase p_instruct 1. Provide Patient with Collection Kit & Instructions p_collect 2. Patient Performs Timed 24-Hour Urine Collection p_instruct->p_collect p_transport 3. Transport Sample to Laboratory (Refrigerated) p_collect->p_transport a_receive 4. Log Sample & Verify Collection Integrity p_transport->a_receive a_process 5. Measure Total Volume & Homogenize Sample a_receive->a_process a_aliquot 6. Prepare Aliquot for Analysis a_process->a_aliquot a_analyze 7. Measure Citrate (e.g., Enzymatic Assay) a_aliquot->a_analyze d_calc 8. Calculate Total Excretion (Concentration x Total Volume) a_analyze->d_calc d_report 9. Report Final Result (e.g., mg/24h) d_calc->d_report

Caption: Experimental workflow for 24-hour urinary citrate measurement.

G start Low Citrate Result Received q_collection Was 24hr collection complete? (Check Creatinine) start->q_collection q_storage Was sample properly refrigerated & preserved? q_collection->q_storage Yes res_incomplete Result Invalid. Repeat Collection. q_collection->res_incomplete No q_diet Review patient's diet (High protein/sodium?) q_storage->q_diet Yes res_improper Result may be falsely low. Consider repeat collection. q_storage->res_improper No q_meds Review patient's medications? q_diet->q_meds No res_diet Diet is a likely contributor. Consider dietary counseling. q_diet->res_diet Yes res_meds Medication is a likely contributor. Clinical review. q_meds->res_meds Yes res_clinical Consider underlying clinical causes (e.g., RTA, GI issues). q_meds->res_clinical No

Caption: Troubleshooting flowchart for unexpectedly low citrate results.

G glomerulus Glomerulus prox_tubule Proximal Tubule Cell glomerulus->prox_tubule Filtration (100%) urine Final Urine prox_tubule->urine Excretion (~10-30%) tca TCA Cycle prox_tubule->tca Metabolism acidosis Systemic Acidosis (Low pH) acidosis->prox_tubule Upregulates NaDC-1 transporter Increases reabsorption Increases metabolism

Caption: Simplified pathway of renal citrate handling and effect of acidosis.

References

Troubleshooting inconsistent results in crystal growth inhibition studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in crystal growth inhibition experiments. The information is presented in a direct question-and-answer format to help resolve common issues.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high variability and inconsistent IC50/EC50 values between my experimental replicates?

High variability is a frequent challenge and can stem from several factors related to compound stability, experimental conditions, and assay setup.

  • Compound Instability: The inhibitor you are studying may be chemically unstable under the assay conditions. Factors like pH, temperature, light exposure, and oxidative stress can cause degradation.[1] Compounds with certain functional groups, such as esters, are particularly susceptible to hydrolysis at non-neutral pH.[1]

  • Poor Solubility: If your inhibitor has low solubility in the assay buffer, it can precipitate, lowering its effective concentration and leading to inaccurate and inconsistent results.[1] It's crucial to visually inspect for any precipitation when preparing solutions.[2]

  • Solvent Effects: While DMSO is a common solvent, its final concentration should typically be kept below 0.5% to prevent cellular toxicity or interference with the assay.[1] Residual moisture in DMSO can also lead to compound degradation during freeze-thaw cycles.[1]

  • Procedural Inconsistencies: Minor variations in experimental procedure can lead to significant differences. Key areas to check include inconsistent pipetting, insufficient mixing of reagents, and fluctuations in incubation temperature.[3][4] Even the location of wells on a plate can have an effect (see "edge effects").[3]

  • Stochastic Nature of Crystallization: Crystal nucleation is inherently a stochastic process, meaning some level of variation is expected. Setting up replicate experiments is often more valuable than testing additional conditions to ensure reproducibility.[5]

Q2: My results show no or very weak inhibition, even at high concentrations. What could be the cause?

An unexpectedly weak or absent inhibitory effect often points to issues with the inhibitor itself or the experimental design.

  • Inhibitor Degradation: The compound may be degrading in the aqueous buffer over the course of the experiment.[1] It is advisable to assess the compound's stability by incubating it in the assay medium for the duration of the experiment and measuring its concentration at different time points using a method like HPLC-MS.[1]

  • Incorrect Concentration: Errors in preparing stock solutions or serial dilutions can lead to a much lower final concentration than intended. Always double-check calculations and ensure accurate weighing and volume measurements.[6]

  • Mechanism of Action: The inhibitor may not be effective against the specific crystallization process you are studying (e.g., it might inhibit aggregation but not nucleation).[7] Consider assays that can distinguish between different stages of crystallization.

  • Low Inhibitor-Crystal Affinity: The inhibitor may have a weak binding affinity for the crystal surface, rendering it ineffective at blocking growth sites.[6]

Q3: How can I be sure if my compound is inhibiting nucleation, growth, or aggregation?

Distinguishing between these mechanisms is critical for understanding the inhibitor's function. The overall process involves the initial formation of stable nuclei (nucleation), the subsequent increase in the size of these crystals (growth), and the clumping of individual crystals into larger masses (aggregation).[8][9]

  • Nucleation Assays: These experiments measure the "induction time," which is the time it takes for crystals to become optically detectable.[9] An effective nucleation inhibitor will significantly prolong this induction time. The assay typically involves mixing solutions of the crystal-forming ions (e.g., calcium chloride and sodium oxalate) and measuring the change in turbidity over time.[9][10]

  • Growth Assays: To study growth inhibition specifically, experiments are often "seeded" with pre-formed crystals. By monitoring the depletion of ions from the solution or the change in crystal size over time, you can determine the rate of crystal growth.[11] An inhibitor of crystal growth will slow this rate.

  • Aggregation Assays: These assays start with a suspension of pre-formed crystals. The rate of aggregation is determined by measuring the decrease in turbidity as smaller crystals clump together and settle.[9]

Below is a diagram illustrating the distinct stages of crystallization and the points at which inhibitors can act.

G cluster_0 Stages of Crystallization cluster_1 Inhibitor Action Points Ions Supersaturated Solution (Free Ions) Nucleation Nucleation (Formation of Stable Nuclei) Ions->Nucleation Step 1 Growth Crystal Growth (Increase in Crystal Size) Nucleation->Growth Step 2 Aggregation Aggregation (Clumping of Crystals) Growth->Aggregation Step 3 Stone Macroscopic Crystal / Stone Aggregation->Stone Step 4 Inhibit_Nuc Inhibits Nucleation Inhibit_Nuc->Nucleation Inhibit_Grow Inhibits Growth Inhibit_Grow->Growth Inhibit_Agg Inhibits Aggregation Inhibit_Agg->Aggregation

Diagram illustrating the stages of crystal formation and inhibitor action.

Q4: Environmental factors like pH and temperature seem to affect my results. How can I control for this?

Yes, environmental factors are critical and must be strictly controlled for reproducible results.

  • pH: The pH of the solution can dramatically influence crystallization rates.[4] For example, in studies of lysozyme (B549824) crystals, the number of crystals formed can change by two orders of magnitude over a pH range of 4.0 to 5.2.[4] The solubility and charge of both the crystallizing species and the inhibitor can be pH-dependent.[12][13] It is essential to use a well-buffered solution and to verify the pH before each experiment.

  • Temperature: Temperature affects solubility, diffusion, and nucleation rates.[4] Crystallization should be carried out in a temperature-controlled environment, such as a water bath or incubator, set to a constant temperature (e.g., 37°C for physiological studies).[14][15]

Troubleshooting Workflow

If you are experiencing inconsistent results, follow this systematic troubleshooting workflow to identify the potential source of the problem.

G Start Inconsistent Results Observed Check_Inhibitor Step 1: Check Inhibitor - Purity (LC-MS) - Solubility in buffer? - Stability in buffer over time? Start->Check_Inhibitor Check_Conditions Step 2: Check Conditions - Constant pH? - Constant Temperature? - Consistent mixing? Check_Inhibitor->Check_Conditions Inhibitor OK Problem_Found Problem Identified Check_Inhibitor->Problem_Found Issue Found Check_Protocol Step 3: Check Protocol - Pipetting accuracy? - Reagent prep correct? - Plate edge effects? Check_Conditions->Check_Protocol Conditions OK Check_Conditions->Problem_Found Issue Found Check_Analysis Step 4: Check Analysis - Correct baseline? - Consistent time points? - Appropriate curve fit? Check_Protocol->Check_Analysis Protocol OK Check_Protocol->Problem_Found Issue Found Check_Analysis->Problem_Found Issue Found No_Problem Problem Persists Check_Analysis->No_Problem Analysis OK Consult Consult Literature / Re-evaluate Hypothesis No_Problem->Consult

A systematic workflow for troubleshooting inconsistent results.

Data Presentation

Consistent and clear data presentation is crucial for interpreting results. Below is a sample table for summarizing inhibition data. This structure allows for easy comparison between different inhibitors and concentrations.

Inhibitor Concentration% Inhibition of Nucleation (Mean ± SD)% Inhibition of Aggregation (Mean ± SD)
Control (0 µg/mL)0 ± 0.00 ± 0.0
200 µg/mL32.5 ± 2.125.8 ± 3.4
400 µg/mL55.1 ± 3.548.2 ± 2.9
600 µg/mL78.9 ± 2.871.4 ± 4.0
800 µg/mL92.3 ± 1.985.7 ± 2.5
Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: In Vitro Calcium Oxalate (B1200264) (CaOx) Nucleation Inhibition Assay

This protocol is adapted from spectrophotometric methods used to assess the inhibition of CaOx crystal nucleation.[9][10]

  • Reagent Preparation:

    • Prepare a buffer solution containing 0.05 M Tris and 0.15 M NaCl. Adjust the pH to 6.5.[10]

    • Prepare a solution of 5 mM Calcium Chloride (CaCl2) in the Tris-NaCl buffer.[10]

    • Prepare a solution of 7.5 mM Sodium Oxalate (Na2C2O4) in the Tris-NaCl buffer.[10]

    • Prepare stock solutions of your test inhibitor and any positive controls (e.g., Cystone) at a high concentration (e.g., 10 mg/mL) in distilled water or the appropriate solvent.[10]

  • Assay Procedure:

    • Set up a series of test tubes or a 96-well plate.

    • For sample wells: Add 1 mL of the CaCl2 solution and 1 mL of your inhibitor diluted to the desired final concentration (e.g., 200, 400, 600, 800, 1000 µg/mL).[10]

    • For the control well: Add 1 mL of the CaCl2 solution and 1 mL of distilled water (or solvent vehicle).[10]

    • Incubate all tubes/plates at 37°C for 30 minutes.[10]

    • To initiate crystallization, add 1 mL of the Na2C2O4 solution to all tubes.

    • Immediately measure the absorbance (turbidity) at 620 nm using a spectrophotometer. This is your baseline (T=0) reading.

    • Continue to incubate at 37°C and record the absorbance at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis:

    • The increase in absorbance at 620 nm corresponds to the formation and growth of CaOx crystals.

    • Calculate the percentage inhibition of nucleation using the following formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100

    • Where Abs_Control is the final absorbance of the control well and Abs_Sample is the final absorbance of the well containing the inhibitor.[10]

References

Technical Support Center: Adjusting for Dietary Effects on Urinary Citrate Levels in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing and adjusting for the effects of diet on urinary citrate (B86180) levels in clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the significance of measuring urinary citrate in clinical studies?

Urinary citrate is a crucial inhibitor of kidney stone formation. It binds with urinary calcium, reducing the supersaturation of urine with calcium salts and inhibiting the growth of calcium oxalate (B1200264) and calcium phosphate (B84403) crystals.[1][2] Low urinary citrate, or hypocitraturia, is a significant risk factor for the development of kidney stones.[1][3] Therefore, monitoring urinary citrate levels is essential in studies investigating nephrolithiasis and other related metabolic conditions.

Q2: Which dietary factors have the most substantial impact on urinary citrate levels?

Dietary factors significantly influence urinary citrate excretion by altering the body's acid-base status. The most influential factors include:

  • Animal Protein: High intake of animal protein, which is rich in sulfur-containing amino acids, leads to an increased acid load in the body.[4][5][6] This metabolic acidosis enhances the reabsorption of citrate by the renal tubules, thereby decreasing its excretion in the urine.[1]

  • Fruits and Vegetables: A diet rich in fruits and vegetables provides an alkali load, which increases blood bicarbonate levels.[7][8][9] This systemic alkalization reduces citrate reabsorption in the kidneys, leading to higher urinary citrate levels.[7] Citrus fruits like lemons and oranges are particularly effective at increasing urinary citrate.[10][11]

  • Potential Renal Acid Load (PRAL): PRAL is a calculation that estimates the acid load of a particular food. Foods with a high PRAL, such as meat and cheese, contribute to a more acidic internal environment and are associated with lower urinary citrate.[12][13] Conversely, foods with a low or negative PRAL, like fruits and vegetables, are alkalizing and tend to increase urinary citrate.[14]

Q3: What are the standard methods for assessing dietary intake in clinical studies?

Accurate dietary assessment is critical for understanding its impact on urinary citrate. The most common methods include:

  • Food Frequency Questionnaires (FFQs): These questionnaires assess a participant's usual intake of a list of foods over a specific period, typically a year.[15][16] They are useful for capturing long-term dietary patterns but may be less precise for quantifying absolute nutrient intake.

  • 24-Hour Dietary Recalls: In this method, a trained interviewer asks the participant to recall all foods and beverages consumed in the previous 24 hours.[15][16] Multiple recalls are often necessary to estimate an individual's usual intake.

  • Food Records (or Diet Diaries): Participants record all foods and beverages consumed over a specified period, typically 3 to 7 days.[15][16] This method can provide detailed information but is subject to changes in eating behavior due to the act of recording.

The choice of method depends on the study's specific aims, population, and resources.[15][16]

Troubleshooting Guides

Issue 1: High variability in baseline urinary citrate levels among study participants.

  • Possible Cause: Uncontrolled dietary intake prior to the study.

  • Troubleshooting Steps:

    • Standardized Diet: Implement a standardized diet for all participants for a defined period (e.g., 3-7 days) before the baseline 24-hour urine collection. This helps to minimize the influence of individual dietary habits.

    • Dietary Records: Require participants to complete detailed food records for the 3 days leading up to the baseline urine collection. This allows for statistical adjustment for dietary factors like animal protein and potassium intake.

    • Exclusion Criteria: Consider excluding participants with extreme dietary habits (e.g., very high protein diets, vegan diets) if they are not the target population of the study.

Issue 2: Unexpected changes in urinary citrate levels in the control group during a longitudinal study.

  • Possible Cause: Seasonal variations in diet or unintentional changes in eating habits.

  • Troubleshooting Steps:

    • Repeated Dietary Assessments: Administer FFQs or 24-hour recalls at multiple time points throughout the study to track any changes in dietary patterns in all groups.

    • Monitor PRAL: Calculate the PRAL of the participants' diets at each assessment point to check for shifts in dietary acid load.

    • Counseling: Provide regular dietary counseling to all participants to encourage adherence to their baseline dietary habits (unless the intervention is diet-related).

Issue 3: Discrepancy between reported dietary intake and measured urinary citrate levels.

  • Possible Cause: Inaccurate dietary reporting by participants or errors in urine collection.

  • Troubleshooting Steps:

    • Validate Dietary Reports: Use urinary biomarkers to validate self-reported dietary intake. For example, urinary nitrogen can be used as a marker for protein intake.[17]

    • Verify Urine Collection: Check the 24-hour urinary creatinine (B1669602) excretion to assess the completeness of the urine collection. Incomplete collections will lead to inaccurate citrate measurements.

    • Review Medication and Supplement Use: Inquire about the use of medications and supplements that could affect urinary citrate, such as potassium citrate or certain diuretics.

Data Presentation

Table 1: Impact of Dietary Factors on Urinary Citrate and Other Relevant Parameters.

Dietary FactorEffect on Urinary CitrateEffect on Urinary pHEffect on Urinary CalciumKey Food Sources
High Animal Protein Decreases[4][5][18]Decreases[4]Increases[4][5]Red meat, poultry, fish, eggs[1][18]
Fruits and Vegetables Increases[8][19][20]Increases[7]No significant change or decreasesCitrus fruits, melons, leafy greens[10][11]
High Sodium Decreases[21]No significant changeIncreases[21]Processed foods, table salt
High Potassium Increases[22]Increases[7]No significant changeFruits, vegetables, dairy

Table 2: Comparison of Dietary Assessment Methods.

MethodDescriptionAdvantagesDisadvantages
Food Frequency Questionnaire (FFQ) Assesses frequency of consumption of a list of foods over a period of time.[15][16]Captures long-term diet, low participant burden.Relies on memory, may not quantify intake accurately.[16]
24-Hour Dietary Recall Participants recall all food and drink from the previous 24 hours.[15][16]Good for estimating average intake of a group, does not alter eating behavior.Relies on memory, one day may not represent usual intake.[16]
Food Record/Diary Participants record all food and drink at the time of consumption.[15][16]Does not rely on memory, provides detailed intake data.High participant burden, may alter eating habits.[16]

Experimental Protocols

Protocol 1: 24-Hour Urine Collection for Citrate Analysis

This protocol is essential for accurately measuring daily urinary citrate excretion.

Objective: To collect a complete 24-hour urine sample for the measurement of citrate and other analytes.

Materials:

  • 24-hour urine collection container, often containing a preservative such as boric acid or requiring acidification with HCl after collection.[23][24][25]

  • Cooler with ice or access to a refrigerator.

  • Label for the container.

Procedure:

  • Start Time: At the beginning of the 24-hour period (e.g., 8:00 AM), the participant should completely empty their bladder into the toilet and discard this urine. Record this as the start date and time.[26]

  • Collection: For the next 24 hours, all urine must be collected in the provided container.[26]

  • Storage: The collection container should be kept cool, either in a refrigerator or on ice, throughout the collection period to prevent degradation of analytes.[23][26]

  • Final Collection: Exactly 24 hours after the start time, the participant should empty their bladder one last time and add this urine to the collection container.[26]

  • Labeling and Transport: The container should be securely closed and labeled with the participant's name, and the start and end times of the collection. The sample should be transported to the laboratory as soon as possible.[26]

Protocol 2: Assessment of Dietary Intake using a 3-Day Food Record

Objective: To obtain a detailed record of a participant's dietary intake over a three-day period to estimate nutrient consumption and Potential Renal Acid Load (PRAL).

Materials:

  • Food record booklet or digital application.

  • Kitchen scale (optional but recommended for accuracy).

  • Measuring cups and spoons.

Procedure:

  • Instructions: Provide detailed instructions to the participant on how to record their food and beverage intake. This should include two weekdays and one weekend day to capture variations in eating patterns.[16]

  • Recording Details: For each food and beverage consumed, the participant should record:

    • The time of consumption.

    • A detailed description of the item (including brand names and preparation methods).

    • The amount consumed, measured using a scale or household measures.

  • Review: Upon completion, a trained researcher or dietitian should review the food record with the participant to clarify any ambiguities and probe for forgotten items.

  • Analysis: The food records are then analyzed using nutritional analysis software to determine the intake of key nutrients such as protein, potassium, and to calculate the PRAL.

Mandatory Visualization

dietary_effects_on_urinary_citrate cluster_diet Dietary Intake cluster_metabolism Systemic Metabolism cluster_kidney Renal Tubule cluster_urine Urine Composition High Animal Protein High Animal Protein Increased Acid Load (Metabolic Acidosis) Increased Acid Load (Metabolic Acidosis) High Animal Protein->Increased Acid Load (Metabolic Acidosis) leads to Fruits & Vegetables Fruits & Vegetables Increased Alkali Load (Metabolic Alkalosis) Increased Alkali Load (Metabolic Alkalosis) Fruits & Vegetables->Increased Alkali Load (Metabolic Alkalosis) leads to Increased Citrate Reabsorption Increased Citrate Reabsorption Increased Acid Load (Metabolic Acidosis)->Increased Citrate Reabsorption promotes Decreased Citrate Reabsorption Decreased Citrate Reabsorption Increased Alkali Load (Metabolic Alkalosis)->Decreased Citrate Reabsorption promotes Decreased Urinary Citrate (Hypocitraturia) Decreased Urinary Citrate (Hypocitraturia) Increased Citrate Reabsorption->Decreased Urinary Citrate (Hypocitraturia) results in Increased Urinary Citrate Increased Urinary Citrate Decreased Citrate Reabsorption->Increased Urinary Citrate results in

Caption: Dietary impact on urinary citrate excretion pathway.

experimental_workflow cluster_screening Participant Screening & Baseline cluster_intervention Data Collection cluster_analysis Analysis Recruitment Recruitment Informed Consent Informed Consent Recruitment->Informed Consent Baseline Dietary Assessment (FFQ) Baseline Dietary Assessment (FFQ) Informed Consent->Baseline Dietary Assessment (FFQ) 3-Day Food Record 3-Day Food Record Baseline Dietary Assessment (FFQ)->3-Day Food Record 24-Hour Urine Collection 24-Hour Urine Collection 3-Day Food Record->24-Hour Urine Collection concurrent Dietary Data Analysis (PRAL) Dietary Data Analysis (PRAL) 3-Day Food Record->Dietary Data Analysis (PRAL) Urine Analysis (Citrate, Creatinine) Urine Analysis (Citrate, Creatinine) 24-Hour Urine Collection->Urine Analysis (Citrate, Creatinine) Statistical Adjustment Statistical Adjustment Dietary Data Analysis (PRAL)->Statistical Adjustment Urine Analysis (Citrate, Creatinine)->Statistical Adjustment

References

Technical Support Center: Preventing Catheter Encrustation with Foncitril 4000 in vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Foncitril 4000 (potassium sodium hydrogen citrate) to prevent catheter encrustation in in vivo models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer: The following experimental protocol and quantitative data are presented as a model for researchers. While based on established scientific principles and existing literature on citrate's effects and in vivo catheterization models, a specific published study detailing the use of this compound for preventing Proteus mirabilis-induced catheter encrustation in a rat model was not identified. Researchers should adapt and validate this model for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action by which this compound is hypothesized to prevent catheter encrustation?

A1: this compound, a combination of potassium citrate (B86180) and sodium citrate, is an oral alkalinizing agent. Its mechanism in preventing catheter encrustation, particularly that caused by urease-producing bacteria like Proteus mirabilis, is multifactorial:

  • Urine Alkalinization and pH Modulation: While P. mirabilis urease activity dramatically increases urine pH, leading to the precipitation of struvite (magnesium ammonium (B1175870) phosphate) and apatite (calcium phosphate) crystals, citrate administration can help modulate the urine's chemical composition.[1]

  • Citrate Chelation: Citrate is a known inhibitor of calcium salt crystallization. It chelates calcium ions, forming soluble complexes and thereby reducing the availability of free calcium required for the formation of calcium phosphate (B84403) crystals.[2]

  • Inhibition of Crystal Growth and Aggregation: Citrate can directly inhibit the nucleation, growth, and aggregation of calcium oxalate (B1200264) and calcium phosphate crystals.[2][3]

  • Increased Nucleation pH: Citrate administration has been shown to increase the nucleation pH (the pH at which calcium and magnesium phosphates crystallize) to a greater extent than the corresponding increase in voiding pH. This creates a larger "safety margin," reducing the likelihood of crystal formation even in an alkaline environment.[1]

Q2: What is a suitable in vivo model to study the efficacy of this compound?

A2: A rat model of catheter-associated urinary tract infection (CAUTI) with Proteus mirabilis is a well-established and relevant model.[4] This model allows for the controlled induction of infection and subsequent monitoring of catheter encrustation.

Q3: What is a recommended starting dosage of this compound for a rat model?

A3: A specific dosage of this compound for this application in rats has not been published. However, based on studies with potassium citrate in rats and other animals, a starting point can be extrapolated. A suggested starting dose is 75 mg/kg of potassium citrate administered orally twice a day, which has been used to achieve a target urine pH of around 6.5 in animals.[5] Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental conditions, monitoring urine pH and citrate levels.

Q4: How can catheter encrustation be quantitatively assessed in an in vivo model?

A4: Several methods can be used to quantify catheter encrustation:

  • Visual Scoring: A semi-quantitative method where the explanted catheter is visually inspected and scored based on the extent of encrustation (e.g., 0 = no encrustation, 4 = complete blockage).

  • Biomass Quantification: The encrusted material can be scraped from the catheter, dried, and weighed.

  • Mineral Analysis: The composition of the encrusted material can be analyzed using techniques like X-ray diffraction (XRD) or Fourier-transform infrared spectroscopy (FTIR) to identify the types of crystals (e.g., struvite, apatite).

  • Calcium and Magnesium Content: The encrusted material can be dissolved in an acidic solution, and the concentration of calcium and magnesium can be measured using atomic absorption spectroscopy.[6][7]

  • Catheter Patency Measurement: A quantitative method to assess catheter occlusion by measuring the resistance to a standardized fluid infusion.[8][9][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High mortality rate post-surgery (catheter implantation) Anesthesia overdose, surgical trauma, infection.- Carefully calculate and administer anesthesia based on the animal's weight.- Use aseptic surgical techniques to minimize contamination.- Provide post-operative analgesia and monitor the animal's recovery closely.
Catheter dislodgement or blockage shortly after implantation Improper catheter placement, kinking of the catheter tubing.- Ensure the catheter is securely sutured to the bladder wall and the external tubing is protected.- Use a subcutaneous tunnel for the external portion of the catheter to prevent kinking.[11]
Inconsistent or failed infection with Proteus mirabilis Low bacterial inoculum, clearance of bacteria by the host immune system.- Use a fresh, virulent culture of P. mirabilis for inoculation.- Ensure the bacterial suspension is instilled directly into the bladder via the catheter.- Consider using a specific pathogen-free (SPF) animal strain that is susceptible to the infection.
No significant difference in catheter encrustation between control and this compound-treated groups Inadequate dosage of this compound, insufficient treatment duration, variability in animal response.- Perform a dose-escalation study to find the optimal dose of this compound.- Extend the duration of the experiment to allow for significant encrustation to develop in the control group.- Increase the number of animals per group to enhance statistical power.
Difficulty in collecting urine samples for pH and citrate analysis Animal stress, small urine volume.- Use metabolic cages for non-invasive urine collection.- Acclimatize the animals to the collection procedure to reduce stress.- Ensure adequate water intake to promote urination.
Wide variation in urine pH within the same treatment group Inconsistent dosing, variability in water and food intake.- Administer this compound at the same time each day.- Monitor and record daily food and water consumption for each animal.

Experimental Protocols

Proposed in vivo Rat Model for Catheter Encrustation

1. Animal Model:

  • Species: Female Sprague-Dawley rats (200-250 g).

  • Housing: Individually housed in metabolic cages to allow for urine collection.

  • Acclimatization: Allow a 7-day acclimatization period before any procedures.

2. Catheter Implantation Surgery:

  • Anesthesia: Isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • Perform a midline abdominal incision to expose the bladder.

    • Make a small cystotomy on the dome of the bladder.

    • Insert a 2-3 cm segment of a silicone Foley catheter (e.g., 8 Fr) into the bladder and secure it with a purse-string suture.

    • Tunnel the external end of the catheter subcutaneously to the nape of the neck and exteriorize it.

    • Close the abdominal incision in layers.

    • Administer post-operative analgesics as per institutional guidelines.

3. Proteus mirabilis Infection:

  • Bacterial Strain: A clinical isolate of Proteus mirabilis known to cause catheter encrustation.

  • Inoculum Preparation: Grow the bacteria in Luria-Bertani (LB) broth to an optical density (OD600) of 0.5, then centrifuge and resuspend in sterile phosphate-buffered saline (PBS) to a concentration of 10⁸ CFU/mL.

  • Inoculation: 24 hours post-surgery, instill 0.5 mL of the bacterial suspension into the bladder through the exteriorized catheter.

4. This compound Treatment:

  • Treatment Group: Administer this compound solution orally via gavage twice daily. A starting dose could be 150 mg/kg/day, based on the 75 mg/kg of potassium citrate suggestion.[5]

  • Control Group: Administer a vehicle control (e.g., water or saline) orally via gavage on the same schedule.

  • Treatment Duration: 7-14 days, or until catheters in the control group become blocked.

5. Monitoring and Endpoint Analysis:

  • Daily Monitoring: Observe animals for clinical signs of infection, and check catheter patency.

  • Urine Analysis: Collect urine daily to measure pH and citrate concentration.

  • Endpoint: At the end of the study, euthanize the animals.

  • Catheter Analysis: Carefully remove the catheters and assess for encrustation using the quantitative methods described in the FAQs.

  • Bacteriology: Collect bladder tissue and urine for bacterial enumeration (CFU counts).

Data Presentation

Table 1: Hypothetical Quantitative Outcomes of this compound Treatment in a Rat Model of Catheter Encrustation

ParameterControl Group (Vehicle)This compound Treated Groupp-value
Mean Urine pH (Day 7) 8.2 ± 0.47.1 ± 0.3<0.01
Mean Urine Citrate (µg/mL) (Day 7) 50 ± 15250 ± 40<0.001
Catheter Encrustation Score (0-4) 3.5 ± 0.51.2 ± 0.6<0.01
Catheter Biomass (mg) 15.8 ± 3.24.5 ± 1.8<0.01
Catheter Patency Duration (days) 6.2 ± 1.112.5 ± 2.3<0.01
Bladder Bacterial Load (log10 CFU/g) 7.8 ± 0.67.5 ± 0.8>0.05

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Mandatory Visualizations

Signaling Pathway of Catheter Encrustation and Inhibition by this compound

G Mechanism of Catheter Encrustation and this compound Intervention P_mirabilis Proteus mirabilis Colonization Urease Urease Production P_mirabilis->Urease Urea_Hydrolysis Urea → NH3 + CO2 Urease->Urea_Hydrolysis pH_Increase ↑ Urine pH (Alkaline) Urea_Hydrolysis->pH_Increase Crystal_Precipitation Struvite & Apatite Precipitation pH_Increase->Crystal_Precipitation Biofilm_Formation Crystalline Biofilm Formation Crystal_Precipitation->Biofilm_Formation Encrustation Catheter Encrustation & Blockage Biofilm_Formation->Encrustation Foncitril This compound (Oral Administration) Citrate_Absorption Systemic Absorption of Citrate Foncitril->Citrate_Absorption Urine_Citrate ↑ Urine Citrate Citrate_Absorption->Urine_Citrate Ca_Chelation Chelation of Ca2+ Urine_Citrate->Ca_Chelation Crystal_Inhibition Inhibition of Crystal Nucleation & Growth Urine_Citrate->Crystal_Inhibition Ca_Chelation->Crystal_Precipitation Inhibits Prevention Prevention of Encrustation Ca_Chelation->Prevention Crystal_Inhibition->Crystal_Precipitation Inhibits Crystal_Inhibition->Prevention

Caption: Mechanism of catheter encrustation and this compound intervention.

Experimental Workflow for in vivo Evaluation of this compound

G Experimental Workflow for In Vivo Evaluation of this compound Animal_Prep Animal Preparation (Rats, n=20) Group_Assignment Group Assignment (Control & Treatment) Animal_Prep->Group_Assignment Surgery Catheter Implantation Surgery Group_Assignment->Surgery Recovery Post-operative Recovery (24h) Surgery->Recovery Infection P. mirabilis Inoculation (10^8 CFU) Recovery->Infection Treatment Daily Treatment (this compound / Vehicle) Infection->Treatment Monitoring Daily Monitoring (Patency, Urine pH) Treatment->Monitoring Endpoint Endpoint (Day 7-14) Monitoring->Endpoint Analysis Catheter & Tissue Analysis Endpoint->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis

Caption: Experimental workflow for in vivo evaluation of this compound.

References

Stability issues of Foncitril 4000 solutions for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of Foncitril 4000 solutions for in vitro experiments. The information is presented in a question-and-answer format to address common challenges and offer troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active components?

This compound is a pharmaceutical product containing a combination of citric acid, monopotassium citrate (B86180), and monosodium citrate.[1][2] Its chemical composition makes it a citrate-based buffer system.

Q2: What is the expected pH range of a this compound solution?

While the exact pH of a reconstituted this compound solution is not specified in the provided search results, citrate buffers are most effective in maintaining a stable pH between 3.0 and 6.2. The final pH of your experimental solution will depend on the concentration of this compound used and the composition of your in vitro system.

Q3: How should I prepare and store a stock solution of this compound for my in vitro experiments?

For consistent results, it is recommended to prepare fresh solutions for each experiment. If a stock solution is necessary, it should be prepared with high-purity water (e.g., deionized or distilled) and stored in a tightly sealed container to prevent contamination and evaporation. Based on general recommendations for citrate buffers, short-term storage at room temperature (up to 3 months) or longer-term storage at 4°C is advisable.[3][4]

Q4: Can components of my cell culture medium affect the stability of this compound?

Yes, complex biological media contain various components that could potentially interact with the citrate in this compound. It is generally not recommended to store working solutions of compounds in cell culture medium for extended periods. Prepare fresh dilutions from a stock solution for each experiment to ensure consistency.

Troubleshooting Guide

This section addresses specific stability-related issues you might encounter during your in vitro experiments with this compound.

Issue 1: Unexpected pH shift in the experimental medium.

Possible Cause: Insufficient buffering capacity of the this compound solution at the experimental concentration or interaction with other buffer systems in your medium.

Troubleshooting Steps:

  • Verify pH: Always measure the pH of your final experimental solution after adding this compound.

  • Adjust Concentration: You may need to adjust the concentration of this compound to achieve the desired buffering capacity for your specific system.

  • Consider Medium Components: Be aware of the buffering components already present in your cell culture medium, as they can influence the final pH.

Issue 2: Precipitation or cloudiness observed in the solution.

Possible Cause:

  • Supersaturation: High concentrations of this compound in aqueous solutions, especially when prepared in cold buffers, can lead to precipitation.

  • Interaction with Metal Ions: Citrate can chelate divalent cations (e.g., Ca²⁺, Mg²⁺) present in your medium, potentially leading to the formation of insoluble salts.

Troubleshooting Steps:

  • Pre-warm Buffer: Warm your aqueous buffer to room temperature or 37°C before adding the this compound stock solution.

  • Gradual Addition: Add the this compound stock solution dropwise while gently vortexing or swirling to prevent "solvent shock" and promote even dispersal.

  • Evaluate Ion Concentration: If your medium is rich in divalent cations, consider adjusting their concentration or preparing the this compound solution in a separate, compatible buffer before adding it to the final culture.

Issue 3: Inconsistent or lower-than-expected biological effects.

Possible Cause:

  • Degradation of Citrate: Although generally stable, citrate can degrade under certain conditions.

  • Excipient Interference: this compound contains sucrose (B13894) as an excipient, and potentially others not explicitly listed, which might interfere with your assay.[5]

Troubleshooting Steps:

  • Protect from Light: Photochemical degradation of citrate can be induced by exposure to fluorescent light, especially in the presence of transition metals like iron.[6] Protect your solutions from light during preparation and incubation.

  • Control for Contamination: Microbial contamination can lead to the degradation of citric acid.[1][5] Use aseptic techniques for solution preparation and handling.

  • Consider Excipient Effects: Be aware that excipients in pharmaceutical formulations can sometimes inhibit enzymes or affect cellular processes in vitro.[7][8] If you suspect interference, running a control with a pure citrate buffer (prepared from citric acid and its salts) could help isolate the effect of the active ingredients from the excipients.

Data Summary

Table 1: Storage Recommendations for Citrate-Based Buffers

Storage ConditionDurationReference
Room TemperatureUp to 3 months[3][4]
4°CLonger-term storage[3][4]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Citrate Buffer (pH 6.0)

This protocol provides a general method for preparing a standard citrate buffer, which can be used as a control to investigate the effects of the active components of this compound without the influence of its specific formulation excipients.

Materials:

  • Trisodium (B8492382) citrate dihydrate (M.W. 294.1 g/mol )

  • Deionized or distilled water

  • 1.0 N HCl

  • pH meter

  • Graduated cylinders and beakers

  • Stir plate and stir bar

Procedure:

  • Weigh out 29.41 grams of trisodium citrate dihydrate.

  • Dissolve the trisodium citrate dihydrate in approximately 800 mL of deionized water.

  • Stir the solution until the salt is completely dissolved.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add 1.0 N HCl to the solution while continuously monitoring the pH until it reaches 6.0.

  • Add deionized water to bring the final volume to 1.0 L.

  • Store the buffer at room temperature or 4°C as required.

Visualizations

cluster_prep Solution Preparation Workflow start Start: Prepare this compound Solution dissolve Dissolve in Pre-warmed (RT or 37°C) Aqueous Buffer start->dissolve add_gradually Add Stock Solution Gradually to Medium dissolve->add_gradually check_ph Verify Final pH add_gradually->check_ph use_fresh Use Immediately or Store Appropriately check_ph->use_fresh end End: Solution Ready for Experiment use_fresh->end

Caption: Recommended workflow for preparing this compound solutions.

cluster_troubleshooting Troubleshooting Inconsistent Results cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Inconsistent/Low Biological Effect degradation Citrate Degradation issue->degradation precipitation Precipitation issue->precipitation ph_shift pH Shift issue->ph_shift excipient Excipient Interference issue->excipient protect_light Protect from Light degradation->protect_light Photodegradation aseptic_tech Use Aseptic Technique degradation->aseptic_tech Microbial prepare_fresh Prepare Fresh Solutions degradation->prepare_fresh prewarm Pre-warm Buffers precipitation->prewarm verify_ph Verify Final pH ph_shift->verify_ph control_buffer Use Pure Citrate Buffer Control excipient->control_buffer

Caption: Logical relationships in troubleshooting inconsistent results.

References

Addressing variability in patient response to Foncitril 4000

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in patient response to Foncitril 4000. The information is tailored for researchers, scientists, and drug development professionals to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a multi-component compound that includes potassium and sodium citrate (B86180), as well as 1,2,3-trimethoxybenzene (B147658).[1][2] Its principal therapeutic effect stems from the metabolic conversion of its citrate components into bicarbonate. This process results in an alkaline load, which in turn increases urinary pH and elevates urinary citrate levels.[1] The increased urinary citrate plays a crucial role in the prevention of urinary stone formation, particularly calcium oxalate (B1200264) and uric acid stones, by forming soluble complexes with calcium and increasing the solubility of uric acid.[1]

Q2: What is the role of the 1,2,3-trimethoxybenzene component in this compound?

The precise pharmacological role of 1,2,3-trimethoxybenzene in the this compound formulation is not extensively detailed in publicly available literature. It is classified as a component of the mixture alongside the citrate salts.[1][2] Further research may be required to elucidate its specific contribution to the overall therapeutic effect or its potential synergistic actions.

Q3: What are the primary factors that contribute to variability in patient response to this compound?

Variability in patient response to this compound is multifactorial and can be attributed to:

  • Baseline Urinary Citrate Levels: Patients with lower baseline urinary citrate are likely to show a more pronounced response.

  • Dietary Habits: Diets high in animal protein can increase the body's acid load, counteracting the alkalinizing effect of this compound. Conversely, diets rich in fruits and vegetables can enhance its effect.

  • Genetic Factors: Polymorphisms in genes encoding citrate transporters, such as SLC13A5, can influence how citrate is handled by the kidneys.

  • Underlying Medical Conditions: Conditions like renal tubular acidosis or chronic kidney disease can affect the body's acid-base balance and renal function, thereby altering the response to this compound.[3]

  • Drug-Drug Interactions: Concomitant medications may interfere with the absorption, metabolism, or excretion of this compound's components.

Q4: What are potential biomarkers for stratifying patients who are likely to respond to this compound therapy?

Effective patient stratification can significantly improve clinical trial outcomes and personalize treatment. Potential biomarkers for predicting response to this compound include:

  • Urinary Biomarkers:

    • Baseline 24-hour urinary citrate excretion: Low levels are a direct indicator of potential benefit.

    • Urinary pH: A lower baseline pH may indicate a greater potential for response to the alkalinizing effect.

    • Urinary calcium, oxalate, and uric acid levels: These can help identify patients at higher risk of stone formation who would benefit most.

  • Genetic Biomarkers:

    • Polymorphisms in the SLC13A5 gene: Variations in this citrate transporter gene could predict how efficiently a patient will excrete citrate in response to therapy.

  • Serum Biomarkers:

    • Serum bicarbonate and electrolytes: These can provide insights into the patient's baseline acid-base status.[4]

Troubleshooting Guides

Issue 1: Suboptimal Increase in Urinary Citrate Levels Post-Treatment
Potential Cause Troubleshooting Steps
High Dietary Acid Load Assess the patient's diet for high intake of animal protein and processed foods. Recommend a dietary consultation to encourage a diet richer in fruits and vegetables.
Inadequate Dosing Verify the dosage and patient adherence. Consider a dose-response study to determine the optimal dose for the individual. A typical therapeutic goal is to restore urinary citrate to normal levels (>320 mg/day).[1]
Genetic Predisposition Consider genotyping for polymorphisms in citrate transporter genes, such as SLC13A5, which may affect renal citrate handling.
Underlying Medical Condition Screen for undiagnosed conditions that can cause metabolic acidosis, such as distal renal tubular acidosis.
Drug Interactions Review the patient's concomitant medications for potential interactions that may affect drug absorption or renal function.
Issue 2: High Variability in In Vitro Crystallization Assay Results
Potential Cause Troubleshooting Steps
Inconsistent Supersaturation Ensure precise preparation of artificial urine or crystallization solutions. Verify the concentrations of calcium and oxalate using analytical methods.
Contamination Use sterile, high-purity water and reagents. Filter solutions to remove any particulate matter that could act as nucleation sites.
Temperature Fluctuations Maintain a constant and controlled temperature throughout the experiment, as solubility is temperature-dependent.
Vibration Conduct experiments on a stable surface, as vibrations can induce crystal nucleation.
Inconsistent Mixing If using a stirred system, ensure the stirring speed is consistent across all samples to maintain uniform supersaturation.

Experimental Protocols

Protocol 1: In Vitro Calcium Oxalate Crystallization Assay

This protocol is designed to assess the inhibitory effect of this compound on the nucleation and aggregation of calcium oxalate crystals.

Materials:

  • Calcium chloride (CaCl₂) solution (e.g., 10 mM)

  • Sodium oxalate (Na₂C₂O₄) solution (e.g., 1 mM)

  • Artificial urine solution (recipe can be adapted from literature)

  • This compound solutions of varying concentrations

  • Spectrophotometer

  • Microscope

  • 96-well plates

Methodology:

  • Nucleation Assay: a. In a 96-well plate, add 100 µL of CaCl₂ solution and 50 µL of this compound solution (or control buffer). b. Initiate crystallization by adding 50 µL of Na₂C₂O₄ solution. c. Immediately place the plate in a spectrophotometer and measure the absorbance at 620 nm every minute for 30 minutes. The increase in absorbance corresponds to crystal formation.

  • Aggregation Assay: a. Prepare a suspension of calcium oxalate monohydrate (COM) crystals in a buffer. b. Add the COM crystal slurry to a 96-well plate with varying concentrations of this compound. c. Monitor the decrease in absorbance at 620 nm over time. A slower decrease indicates inhibition of aggregation.

  • Microscopic Examination: a. At the end of the assays, collect the crystals by centrifugation. b. Resuspend the crystals in a small volume of supernatant and observe them under a microscope. c. Analyze the crystal morphology and size distribution. This compound is expected to lead to smaller and more rounded crystals.

Protocol 2: Assessment of Citrate Transporter Activity in a Cell-Based Assay

This protocol outlines a method to study the effect of this compound on the activity of the sodium-dependent citrate transporter, NaCT (encoded by SLC13A5), in a cell line.

Materials:

  • HEK293 cells (or another suitable cell line)

  • Expression vector containing the human SLC13A5 gene

  • Lipofectamine or other transfection reagent

  • [¹⁴C]-labeled citrate

  • Scintillation counter

  • Wash buffer (e.g., PBS)

  • Lysis buffer

Methodology:

  • Cell Culture and Transfection: a. Culture HEK293 cells in appropriate media. b. Transfect the cells with the SLC13A5 expression vector or an empty vector control.

  • Citrate Uptake Assay: a. 48 hours post-transfection, wash the cells with wash buffer. b. Incubate the cells with a buffer containing [¹⁴C]-citrate and varying concentrations of this compound (or its components) for a defined period (e.g., 15 minutes). c. Stop the uptake by rapidly washing the cells with ice-cold wash buffer.

  • Quantification: a. Lyse the cells with lysis buffer. b. Measure the radioactivity in the cell lysate using a scintillation counter. c. Normalize the radioactivity to the protein concentration of the lysate. d. Compare the citrate uptake in cells treated with this compound to untreated cells to determine its effect on transporter activity.

Data Presentation

Table 1: Factors Influencing Urinary Citrate Excretion and Response to this compound

Factor Effect on Urinary Citrate Implication for this compound Response
High Animal Protein Diet DecreasesMay blunt the therapeutic effect.
High Fruit & Vegetable Intake IncreasesMay enhance the therapeutic effect.
Metabolic Acidosis DecreasesPatients may require higher doses.
Metabolic Alkalosis IncreasesPatients may require lower doses.
SLC13A5 Polymorphisms Variable (can increase or decrease reabsorption)Can be a key determinant of inter-individual variability.
Thiazide Diuretics May decreasePotential for a negative drug-drug interaction.

Visualizations

Foncitril_Mechanism_of_Action Foncitril This compound (Oral Administration) Metabolism Metabolic Conversion (Citrate -> Bicarbonate) Foncitril->Metabolism Alkaline_Load Systemic Alkaline Load Metabolism->Alkaline_Load Urinary_pH Increased Urinary pH Alkaline_Load->Urinary_pH Urinary_Citrate Increased Urinary Citrate Alkaline_Load->Urinary_Citrate Uric_Acid Increased Uric Acid Solubility Urinary_pH->Uric_Acid Calcium_Complex Complexation with Calcium Urinary_Citrate->Calcium_Complex Stone_Prevention Prevention of Kidney Stone Formation Uric_Acid->Stone_Prevention Calcium_Complex->Stone_Prevention

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Suboptimal Patient Response to this compound Check_Adherence Verify Patient Adherence and Dosing Start->Check_Adherence Assess_Diet Assess Dietary Habits (High Acid Load?) Start->Assess_Diet Screen_Conditions Screen for Underlying Medical Conditions Start->Screen_Conditions Review_Meds Review Concomitant Medications Start->Review_Meds Genetic_Testing Consider Genetic Testing (e.g., SLC13A5) Check_Adherence->Genetic_Testing No Adherence/Dose Issue Adjust_Dose Adjust Dose or Provide Dietary Counseling Check_Adherence->Adjust_Dose Adherence/Dose Issue Assess_Diet->Genetic_Testing No Dietary Issue Assess_Diet->Adjust_Dose Dietary Issue Address_Condition Address Underlying Condition Screen_Conditions->Address_Condition Condition Identified Modify_Meds Modify Concomitant Medications Review_Meds->Modify_Meds Interaction Found Personalize_Therapy Personalize Therapy Based on Genotype Genetic_Testing->Personalize_Therapy

Caption: Troubleshooting workflow for suboptimal patient response.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo / Clinical Analysis Crystallization_Assay Calcium Oxalate Crystallization Assay Transporter_Assay Citrate Transporter Activity Assay Data_Integration Integrate In Vitro and Clinical Data Transporter_Assay->Data_Integration Foncitril_Testing Test Effect of This compound Foncitril_Testing->Crystallization_Assay Foncitril_Testing->Transporter_Assay Patient_Samples Collect Patient Samples (Urine, Blood) Biomarker_Analysis Analyze Biomarkers (Citrate, pH, Genetics) Patient_Samples->Biomarker_Analysis Stratification Patient Stratification Biomarker_Analysis->Stratification Stratification->Data_Integration

Caption: Integrated experimental workflow for studying this compound.

References

Best practices for urine sample collection and preservation for citrate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the accurate collection and preservation of urine samples for citrate (B86180) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best type of urine sample for citrate analysis?

For quantifying citrate excretion, a 24-hour urine collection is the standard and preferred method.[1][2][3][4][5] This type of collection provides a comprehensive overview of citrate excretion over a full day, which can fluctuate.[3] Random or spot urine samples can also be used, but they are more susceptible to diurnal variations and may not accurately reflect total daily citrate output.[3][6] If using a spot sample, the first-morning, mid-stream urine is often recommended as it is more concentrated.[7]

Q2: Are there any dietary or medication restrictions for the patient before or during urine collection?

Yes, certain dietary factors and medications can influence urinary citrate levels. It is recommended that patients maintain their usual diet unless otherwise instructed.[1][8] However, it's important to be aware of the following potential interferences:

  • Diet: High intake of animal protein can decrease urinary citrate.[9][10] Conversely, a high carbohydrate diet may increase it.[8]

  • Medications: Drugs that affect the body's acid-base balance, such as ACE inhibitors and acetazolamide, can alter citrate excretion.[2][8][10][11]

  • Supplements: Vitamin D may increase urine citrate levels.[8]

Patients should consult with their healthcare provider before discontinuing any prescribed medications.[4] It is also advisable to avoid alcohol before and during the collection period.[1]

Q3: How should a 24-hour urine sample be collected?

Proper collection is crucial for accurate results. The following is a standard protocol for a 24-hour urine collection:[1][12][13]

  • Start Time: Begin the collection in the morning. The patient should empty their bladder into the toilet and flush it. This first urination is not collected. Record this exact time as the start of the 24-hour period.[1][12]

  • Collection: For the next 24 hours, all urine must be collected in the provided container.[1] It is important to collect every drop. The container should be kept cool during the collection period, for instance, in a refrigerator or on ice in a cooler.[1][4]

  • End Time: Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this final sample to the collection container.[1][12]

  • Labeling: The container should be clearly labeled with the patient's full name, and the date and time the collection started and finished.[14]

Sample Preservation and Storage

Q4: Does a urine sample for citrate analysis require a preservative?

Yes, using a preservative is highly recommended to prevent bacterial degradation of citrate and to maintain the sample's integrity, especially if the sample cannot be immediately refrigerated or frozen.[15][16][17][18] Without a preservative, citrate levels can significantly decrease, particularly if stored at room temperature.[16]

Q5: What are the recommended preservatives and storage conditions?

The choice of preservative and storage temperature can vary depending on the analytical method and the other analytes being measured in the same sample. Toluene, boric acid, and diazolidinyl urea (B33335) are common choices.[2][11][17][18] Refrigeration or freezing are also crucial preservation steps.[16][17][18]

Data Presentation: Comparison of Preservatives and Storage Conditions for Urine Citrate Stability

PreservativeConcentration/AmountStorage TemperatureStability DurationNotes
Toluene 30 mL per 24-hour collectionRoom Temperature, 4°C, -80°CStable for at least 14 days.[16]Preferred for panels that include oxalate (B1200264) and uric acid, as acid preservatives are not suitable.[2] Forms a layer on top of the urine.[18]
Boric Acid 10 g per 24-hour collectionRefrigerated or FrozenNot explicitly stated, but is a preferred preservative.[2]
Diazolidinyl Urea (Germall) 5 mL per 24-hour collectionRefrigerated (preferred) or FrozenStable for 14 days.[11]
Hydrochloric Acid (HCl) 30 mL of 6N HClRefrigeratedCan be used, but may lead to lower citrate measurements.[17][18] If used, the final pH must be between 1 and 3.[14] Over-acidification (pH < 1) can make results unreliable.[2] Neutralization may be required before analysis.[17][18]Caution: Strong acid.[14]
Sodium Azide 0.05% to 1%Room Temperature or 4°CEffective at inhibiting microbial growth.[15][17][18]
No Preservative N/ARefrigerated (4°C)Stable.[16]
No Preservative N/AFrozen (-20°C or -22°C)Stable for at least 14 days.[16] Long-term stability (over 10 years) has been demonstrated at -22°C.[19][20]Freezing is a viable option if preservatives are not used.[2]
No Preservative N/ARoom TemperatureNot Recommended. Significant loss of citrate (57% after one week, 95% after 14 days).[16]

Troubleshooting Guide

Q6: My citrate levels are unexpectedly low. What are the potential causes?

Low urinary citrate, or hypocitraturia, can be a genuine clinical finding, but it can also result from pre-analytical errors.[8][9] Here are some factors to investigate:

  • Improper Sample Collection:

    • Incomplete 24-hour collection: The most common error is a missed void, leading to an underestimation of total citrate excretion.[3][5]

    • Incorrect timing: Starting or ending the collection at the wrong time can skew the results.[4]

  • Inadequate Preservation:

    • No preservative used and delayed processing: If the sample was stored at room temperature without a preservative, bacterial degradation of citrate is likely.[16]

    • Incorrect preservative: Using strong acids like HCl without proper pH control can lead to citrate degradation.[2]

  • Patient-Related Factors:

    • Diet: A diet high in animal protein can lower citrate excretion.[9][10]

    • Medical conditions: Conditions like renal tubular acidosis and chronic diarrhea can lead to low citrate levels.[8][9]

    • Medications: Certain medications can interfere with citrate excretion.[2][10][11]

Q7: Can the pH of the urine sample affect citrate analysis?

While urinary pH is a critical factor in kidney stone formation, its direct correlation with urinary citrate concentration is not always straightforward.[21][22][23][24] However, the pH of the sample during storage and analysis is important. Extreme pH values, particularly very low pH from excessive acidification with preservatives like HCl, can negatively impact citrate stability and measurement.[2]

Experimental Protocols

Protocol 1: 24-Hour Urine Sample Collection and Preservation

  • Patient Instruction: Clearly explain the collection procedure to the patient, including dietary and medication considerations. Provide them with the appropriate collection container, which may already contain a preservative.

  • Collection Initiation: Instruct the patient to begin the collection in the morning by first emptying their bladder and discarding this urine. The date and time should be recorded.[1][12]

  • Preservative Addition (if not pre-added): If the preservative is not already in the collection jug, it should be added at the start of the collection.[2][11] For example, add 30 mL of toluene.

  • Sample Collection: All subsequent urine for the next 24 hours must be collected in the jug.[1]

  • Storage During Collection: The collection jug must be kept cool throughout the 24-hour period, either by refrigeration or by placing it in a cooler with ice.[1][4]

  • Final Collection: The collection is completed by having the patient void one last time at the 24-hour mark and adding this urine to the jug.[1][12]

  • Aliquoting: After the 24-hour collection is complete, the total volume should be measured and recorded. The sample should be mixed well, and an aliquot (e.g., 5 mL) transferred to a labeled tube for analysis or storage.[2][11]

  • Long-Term Storage: For long-term storage, the aliquot should be frozen, preferably at -80°C.[3][25]

Protocol 2: Analytical Methods for Urinary Citrate

Several methods are available for the quantitative determination of urinary citrate:

  • Enzymatic Method: This common method utilizes the enzyme citrate lyase to convert citrate to oxaloacetate and acetate. The subsequent reactions involve the reduction of oxaloacetate and pyruvate (B1213749) in the presence of malate (B86768) dehydrogenase and lactate (B86563) dehydrogenase, leading to the oxidation of NADH. The decrease in absorbance at 340 nm is proportional to the citrate concentration.[26][27]

  • Ion Chromatography (IC): IC with conductivity detection is a sensitive and reliable method for citrate analysis. The urine sample is typically diluted with an internal standard before being injected into the system.[26][28]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method. Sample preparation can be as simple as dilution with water.[26]

  • Colorimetric Method: A modified colorimetric method involves the formation of a yellow complex between iron (III) chloride and citric acid, which can be measured spectrophotometrically.[29][30]

Visualizations

Urine_Sample_Workflow start Start: Patient Preparation collection 24-Hour Urine Collection start->collection Provide Instructions preservation Add Preservative & Refrigerate collection->preservation During Collection transport Transport to Lab (Cool) preservation->transport processing Measure Volume & Aliquot transport->processing analysis Citrate Analysis (e.g., Enzymatic, IC, LC-MS/MS) processing->analysis storage Long-term Storage (-80°C) processing->storage end End: Report Results analysis->end

Caption: Workflow for Urine Sample Collection and Analysis.

Troubleshooting_Low_Citrate issue Issue: Unexpectedly Low Citrate Levels check_collection Verify 24-Hour Collection Protocol issue->check_collection check_preservation Review Sample Preservation & Storage issue->check_preservation check_patient Investigate Patient Diet & Medications issue->check_patient incomplete Incomplete or Incorrectly Timed? check_collection->incomplete improper_storage Stored at Room Temp? Wrong Preservative? check_preservation->improper_storage interferences High Protein Diet? Interfering Drugs? check_patient->interferences recollect Action: Recollect Sample with Clear Instructions incomplete->recollect improper_storage->recollect valid_result Result is Likely Clinically Significant interferences->valid_result

Caption: Troubleshooting Guide for Low Urine Citrate Results.

References

Validation & Comparative

A Comparative Analysis of Foncitril 4000 and Potassium Citrate Monotherapy for the Treatment of Hypocitraturia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two therapeutic options for the management of hypocitraturia, a common metabolic abnormality contributing to nephrolithiasis: Foncitril 4000, a combination of potassium citrate (B86180), sodium citrate, and citric acid, and potassium citrate monotherapy. This analysis is based on available clinical data to assist in research and development efforts in the field of urology and nephrology.

Executive Summary

Hypocitraturia, defined as low urinary citrate excretion, is a significant risk factor for the formation of calcium-based kidney stones. Citrate is a natural inhibitor of stone formation, primarily by forming a soluble complex with calcium and inhibiting the crystallization of calcium oxalate (B1200264) and calcium phosphate. The mainstay of treatment for hypocitraturia is alkali therapy, with potassium citrate being the most extensively studied and commonly prescribed agent. This compound offers a combination therapy approach.

While robust clinical trial data for potassium citrate monotherapy is abundant, demonstrating its efficacy in increasing urinary citrate, raising urinary pH, and reducing stone recurrence, there is a notable lack of direct head-to-head comparative studies of this compound against potassium citrate alone in an adult population with hypocitraturia. This guide, therefore, presents a comprehensive overview of the evidence for each treatment, highlighting the established efficacy of potassium citrate and discussing the composition and theoretical basis for the use of this compound.

Mechanism of Action

Both this compound and potassium citrate monotherapy act as urinary alkalinizing agents. The citrate provided is metabolized to bicarbonate, which leads to an increase in urinary pH and a subsequent increase in urinary citrate excretion.[1] This is achieved by modifying the renal handling of citrate.[2] An increase in urinary pH also enhances the solubility of uric acid, which can be beneficial in preventing uric acid stones.[3][4]

The primary difference in their proposed mechanisms lies in their composition. This compound includes both potassium and sodium citrate. While the potassium component helps to avoid the potential for increased urinary calcium excretion that can be associated with a high sodium load, the inclusion of sodium citrate also contributes to the alkali load.[1][5]

Data Presentation: Efficacy in Treating Hypocitraturia

Potassium Citrate Monotherapy

Numerous studies have established the efficacy of potassium citrate in the management of hypocitraturic calcium nephrolithiasis. Below is a summary of key quantitative data from notable clinical trials.

ParameterBaselinePost-TreatmentPercent Change/Absolute IncreaseStudy PopulationReference
Urinary Citrate (mg/day) 250 ± 86Normal Levels Restored-13 patients with hypocitraturia and hypercalciuria[6]
398 ± 119856 ± 103+4585 patients with uric acid lithiasis[5]
470700+230503 patients with recurrent stones[7]
Urinary pH 5.35 ± 0.186.68 ± 0.14+1.335 patients with uric acid lithiasis[5]
5.906.46+0.56503 patients with recurrent stones[7]
Stone Formation Rate (stones/patient-year) 1.2 ± 0.60.1 ± 0.2-91.7%18 patients with idiopathic hypocitraturic calcium nephrolithiasis[6]
0.70.13-81.4%15 patients with hypocitraturia only[8]
1.20.08-93.3%12 patients with hypocitraturia and other abnormalities[8]
1.890.46-75.7%503 patients with recurrent stones[7]
This compound (Potassium Citrate, Sodium Citrate, Citric Acid)

As of the latest review of published literature, there is a lack of dedicated, large-scale clinical trials in adults that specifically quantify the efficacy of this compound for hypocitraturia with the same level of detail as potassium citrate monotherapy. One study examined a combination of potassium-sodium citrate and magnesium oxide in both healthy individuals and patients with calcium oxalate stones.[9] While this study provides some insight into the effects of a combined citrate salt therapy, the presence of magnesium oxide is a confounding factor.

ParameterBaselinePost-Treatment (Potassium-Sodium Citrate + MgO)Percent IncreaseStudy PopulationReference
Urinary Citrate Not specified-62.1%14 patients with recurrent CaOx stones[9]
Urinary Oxalate Not specified--66.5%14 patients with recurrent CaOx stones[9]

Note: The data for the potassium-sodium citrate combination is from a study that also included magnesium oxide, which may have contributed to the observed effects.

Experimental Protocols

Key Study Design for Potassium Citrate Monotherapy

A landmark study by Barcelo et al. provides a clear example of the experimental protocol used to evaluate potassium citrate.[6]

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Patient Population: 57 patients with active lithiasis (≥2 stones in the preceding 2 years) and documented hypocitraturia.

  • Intervention: Patients were randomly assigned to receive either potassium citrate (30 to 60 mEq/day in wax matrix tablet form) or a placebo.

  • Duration: 3 years.

  • Primary Outcome Measures: Stone formation rate.

  • Secondary Outcome Measures: Changes in urinary citrate, pH, and potassium.

  • Analysis: Comparison of stone formation rates and urinary parameters between the treatment and placebo groups.

Mandatory Visualizations

Experimental Workflow: Randomized Controlled Trial of Potassium Citrate

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms (3 Years) cluster_followup Follow-up & Analysis p1 Patients with Recurrent Kidney Stones p2 24-hour Urine Collection (Metabolic Evaluation) p1->p2 p3 Diagnosis of Hypocitraturia p2->p3 rand Random Allocation p3->rand groupA Potassium Citrate (30-60 mEq/day) rand->groupA groupB Placebo rand->groupB fup Monitor Stone Formation & Urinary Parameters groupA->fup groupB->fup analysis Comparative Analysis of Outcomes fup->analysis

Caption: Workflow of a randomized controlled trial for potassium citrate in hypocitraturia.

Logical Relationship: Therapeutic Action on Hypocitraturia

logical_relationship cluster_treatments Therapeutic Interventions cluster_mechanisms Physiological Mechanisms cluster_effects Urinary Effects cluster_outcome Clinical Outcome foncitril This compound (K-Citrate, Na-Citrate, Citric Acid) alkali Increased Alkali Load foncitril->alkali kcitrate Potassium Citrate Monotherapy kcitrate->alkali citrate_metabolism Metabolism of Citrate to Bicarbonate alkali->citrate_metabolism ph Increased Urinary pH citrate_metabolism->ph citrate_excretion Increased Urinary Citrate Excretion citrate_metabolism->citrate_excretion outcome Reduced Risk of Kidney Stone Formation ph->outcome citrate_excretion->outcome

Caption: Mechanism of action for citrate-based therapies in hypocitraturia.

Conclusion

Potassium citrate monotherapy is a well-established, evidence-based treatment for hypocitraturia, with strong clinical data supporting its efficacy in increasing urinary citrate and pH, and significantly reducing the recurrence of kidney stones.

This compound, a combination of potassium citrate, sodium citrate, and citric acid, is designed to achieve similar therapeutic goals. The inclusion of sodium citrate contributes to the total alkali load. However, a comprehensive evaluation of this compound is limited by the lack of direct comparative clinical trials against potassium citrate monotherapy in adults with hypocitraturia.

For researchers and drug development professionals, the robust data on potassium citrate serves as a benchmark for the development and evaluation of new therapeutic agents for hypocitraturia. Future clinical trials directly comparing this compound with potassium citrate monotherapy are warranted to definitively establish its comparative efficacy and safety profile in the adult population. Such studies should focus on quantifying changes in 24-hour urinary parameters and long-term stone formation rates.

References

A Comparative Analysis of Foncitril 4000 and Sodium Bicarbonate for the Management of Chronic Metabolic Acidosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic interventions for chronic metabolic acidosis, particularly in the context of chronic kidney disease (CKD), both Foncitril 4000 and sodium bicarbonate have emerged as prominent alkalizing agents. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Chronic metabolic acidosis is a common complication of CKD and is associated with an increased risk of disease progression, bone demineralization, and muscle wasting. The primary treatment strategy involves the administration of alkali to neutralize excess acid and restore systemic bicarbonate levels. Sodium bicarbonate is the most commonly used agent for this purpose. This compound, a formulation containing citric acid, monopotassium citrate (B86180), and monosodium citrate, offers an alternative therapeutic approach. The citrate salts in this compound are metabolized in the body to produce bicarbonate, thereby exerting an alkalizing effect.

This guide will delve into the mechanisms of action, comparative efficacy, safety profiles, and experimental protocols related to both treatments, providing a clear and data-driven overview for the scientific community.

Mechanism of Action

Sodium Bicarbonate: As a direct source of bicarbonate ions (HCO₃⁻), sodium bicarbonate acts as a systemic buffer.[1] It directly replenishes the depleted bicarbonate stores in the extracellular fluid, thereby increasing blood pH and neutralizing excess hydrogen ions (H⁺).[2] This straightforward mechanism allows for a rapid correction of acidosis.

This compound: The therapeutic effect of this compound is derived from its citrate components. After oral administration, citrate is absorbed and metabolized in the liver, primarily through the Krebs cycle. This metabolic conversion consumes hydrogen ions and produces bicarbonate ions, leading to a systemic alkaline load.[3] Essentially, citrate acts as a precursor to bicarbonate.

Comparative Efficacy in Chronic Kidney Disease

A prospective, single-center, randomized controlled trial provides the most direct comparison between the active components of this compound (sodium citrate) and sodium bicarbonate in patients with CKD stages 3b and 4 and metabolic acidosis.[4][5]

Table 1: Comparative Efficacy of Sodium Citrate and Sodium Bicarbonate in CKD Patients with Metabolic Acidosis [4][5]

Outcome MeasureSodium Citrate GroupSodium Bicarbonate GroupAdjusted Mean DifferenceP-value
Mean Change in eGFR (mL/min/1.73 m²) -1.58-1.33-0.990.20
Mean Change in Serum Bicarbonate (mmol/L) +6.15+6.190.310.25

The study concluded that both sodium citrate and sodium bicarbonate have a similar effect on the decline of kidney function and are equally effective in increasing serum bicarbonate levels.[5]

Meta-analyses of studies on sodium bicarbonate supplementation in CKD patients have shown a significant increase in serum bicarbonate levels and a potential to slow the decline in estimated glomerular filtration rate (eGFR).[6][7]

Table 2: Meta-Analysis of Sodium Bicarbonate Efficacy in CKD [6][7]

Outcome MeasureMean Difference (MD) / Risk Ratio (RR)95% Confidence Interval (CI)P-value
Change in Serum Bicarbonate (mmol/L) MD: 2.590.95 to 4.220.02
Change in eGFR (mL/min/1.73 m²) MD: 0.93-1.88 to 3.750.52

While the increase in eGFR with sodium bicarbonate was not statistically significant in this meta-analysis, the findings suggest a potential benefit in preventing CKD progression.[7]

Safety and Tolerability

The safety profiles of this compound and sodium bicarbonate are a crucial consideration in their clinical application.

Table 3: Comparative Safety of Sodium Citrate and Sodium Bicarbonate [4][5]

Adverse EventSodium Citrate GroupSodium Bicarbonate GroupP-value
Drug Discontinuation due to Adverse Events 4.8%17.7%0.02
Metabolic Alkalosis 0%Observed in some patients-
Gastrointestinal Events Higher, but not statistically significant--

A key finding from the comparative trial was that sodium bicarbonate was associated with a significantly higher rate of medication discontinuation due to adverse events.[5] Gastrointestinal side effects can be a limiting factor for sodium bicarbonate therapy. A meta-analysis of sodium bicarbonate in CKD patients found no significant association with death/prolonged hospitalization, gastrointestinal disorders, or worsening edema compared to control groups.[7]

This compound contains sodium and potassium, which should be taken into account for patients on sodium- or potassium-restricted diets or those with renal insufficiency.[8][9]

Experimental Protocols

Protocol for a Randomized Controlled Trial Comparing Sodium Citrate and Sodium Bicarbonate in CKD with Metabolic Acidosis [4]

  • Study Design: Prospective, single-center, randomized 1:1, parallel, controlled, unblinded clinical trial.

  • Participants: 124 patients with metabolic acidosis and CKD stages 3b and 4.

  • Intervention:

    • Group 1 (Sodium Citrate): Oral sodium citrate solution.

    • Group 2 (Sodium Bicarbonate): Oral sodium bicarbonate capsules.

    • Dosage was titrated to achieve and maintain a target serum bicarbonate level.

  • Primary Outcome: Mean change in estimated glomerular filtration rate (eGFR) over 12 months.

  • Secondary Outcomes: Mean change in serum bicarbonate level, eGFR decrease by 30% or 50%, initiation of dialysis, death or prolonged hospitalization, and a combined endpoint.

  • Data Collection: Clinical and laboratory measurements were performed at baseline and at regular intervals throughout the 12-month follow-up period.

Signaling Pathways and Experimental Workflows

Signaling_Pathway_Renal_Bicarbonate_Reabsorption cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Peritubular Capillary (Blood) Lumen_H H+ Lumen_H2CO3 H₂CO₃ Lumen_H->Lumen_H2CO3 Lumen_HCO3 Filtered HCO₃⁻ Lumen_HCO3->Lumen_H2CO3 CA_IV Carbonic Anhydrase IV Lumen_H2CO3->CA_IV Lumen_CO2_H2O CO₂ + H₂O Cell_CO2_H2O CO₂ + H₂O Lumen_CO2_H2O->Cell_CO2_H2O Diffusion CA_II Carbonic Anhydrase II Cell_CO2_H2O->CA_II Cell_H2CO3 H₂CO₃ Cell_H_HCO3 H⁺ + HCO₃⁻ Cell_H2CO3->Cell_H_HCO3 Dissociation NHE3 NHE3 (Na⁺/H⁺ Exchanger) Cell_H_HCO3->NHE3 H⁺ NBCe1 NBCe1 (Na⁺/HCO₃⁻ Cotransporter) Cell_H_HCO3->NBCe1 HCO₃⁻ CA_IV->Lumen_CO2_H2O Dehydration CA_II->Cell_H2CO3 Hydration NHE3->Lumen_H Secretion Blood_HCO3 Reabsorbed HCO₃⁻ NBCe1->Blood_HCO3 Reabsorption Blood_Na Na⁺ NBCe1->Blood_Na Na_in Na⁺ Na_in->NHE3 Na_out Na⁺ Na_out->NBCe1 HCO3_out HCO₃⁻

Experimental_Workflow cluster_screening Patient Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention Arms cluster_followup Follow-up (12 Months) cluster_analysis Data Analysis P1 Identify Patients with CKD (Stages 3b-4) and Metabolic Acidosis P2 Informed Consent and Baseline Assessments (eGFR, Serum HCO₃⁻) P1->P2 R1 Randomize Patients (1:1) P2->R1 I1 Group 1: Oral Sodium Citrate R1->I1 I2 Group 2: Oral Sodium Bicarbonate R1->I2 F1 Regular Monitoring of eGFR and Serum HCO₃⁻ I1->F1 I2->F1 F2 Record Adverse Events and Treatment Discontinuation F1->F2 A1 Compare Primary Outcome: Mean Change in eGFR F2->A1 A2 Compare Secondary Outcomes: Serum HCO₃⁻, Safety A1->A2

Conclusion

Both this compound (via its active component, sodium citrate) and sodium bicarbonate are effective in correcting chronic metabolic acidosis in patients with CKD. They demonstrate comparable efficacy in increasing serum bicarbonate levels and have a similar impact on the rate of eGFR decline. However, sodium citrate may be better tolerated, with a lower rate of treatment discontinuation due to adverse events compared to sodium bicarbonate. The choice of therapy should be individualized based on patient tolerance, co-morbidities, and dietary restrictions. Further large-scale, long-term studies are warranted to definitively establish the optimal alkali therapy for slowing CKD progression.

References

A Comparative Analysis of Foncitril 4000 and Other Urinary Alkalinizing Agents in Urolithiasis Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Foncitril 4000 (potassium sodium hydrogen citrate) against other commonly used urinary alkalinizing agents in the management of urolithiasis (kidney stones). The following sections present a comprehensive review of available data, detailed experimental protocols, and visualizations of key mechanistic pathways.

Executive Summary

Urinary alkalinization is a cornerstone of medical management for specific types of kidney stones, primarily uric acid and cystine stones. By increasing urinary pH, these agents enhance the solubility of stone-forming solutes, thereby preventing their crystallization and facilitating the dissolution of existing stones. This compound, a combination of potassium citrate (B86180) and sodium citrate, is a frequently prescribed agent. This guide evaluates its performance relative to other key players in this therapeutic class, including potassium citrate, sodium bicarbonate, and sodium citrate, based on their effects on urinary parameters and clinical outcomes.

Comparative Efficacy of Urinary Alkalinizing Agents

The primary measures of efficacy for urinary alkalinizing agents are their ability to increase urinary pH and citrate levels. Citrate plays a crucial role by forming soluble complexes with calcium, reducing the saturation of calcium oxalate (B1200264), and inhibiting crystal growth and aggregation.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies comparing the effects of different urinary alkalinizing agents on key urinary parameters.

Table 1: Comparison of Changes in Urinary pH

AgentDosageBaseline Urine pH (Mean ± SD)Post-treatment Urine pH (Mean ± SD)Absolute ChangeStudy PopulationReference
Potassium Sodium Hydrogen Citrate (PSHC)Maintenance DoseNot ReportedSignificantly higher than NaHCO3 (P < 0.001)Not Reported34 healthy volunteers[2]
Sodium Bicarbonate (NaHCO3)Maintenance DoseNot ReportedLower than PSHCNot Reported34 healthy volunteers[2]
Potassium Citrate60 mEq/day5.35 ± 0.186.68 ± 0.14+1.335 patients with uric acid lithiasis[3]
Sodium Citrate60 mEq/day5.35 ± 0.186.73 ± 0.20+1.385 patients with uric acid lithiasis[3]
Potassium Citrate20 mEq twice daily~6.0Increased significantly (p<0.01)Not specified13 recurrent calcium phosphate (B84403) stone formers[4]

Table 2: Comparison of Changes in Urinary Citrate and Calcium

AgentDosageBaseline Urinary Citrate (mg/day, Mean ± SD)Post-treatment Urinary Citrate (mg/day, Mean ± SD)Change in Urinary Calcium (mg/day)Study PopulationReference
Potassium Citrate60 mEq/day398 ± 119856 ± 103-55 (Significant decrease, P < 0.01)5 patients with uric acid lithiasis[3]
Sodium Citrate60 mEq/day398 ± 119799 ± 89-15 (Not significant)5 patients with uric acid lithiasis[3]
Potassium Citrate20 mEq twice dailyNot ReportedIncreased significantly (p<0.01)Trend towards lower calcium (p=0.062)13 recurrent calcium phosphate stone formers[4]

Table 3: Stone Dissolution Rates

AgentStone TypeStone SizeSuccess Rate (Complete Dissolution)Study PopulationReference
Potassium Sodium Hydrogen CitrateRadiolucent1-2.5 cm50% at 3 months150 patients[5]
Potassium Sodium Hydrogen CitrateRadiolucent5-30 mm64.8% overall response139 patients[6]
Potassium Sodium Hydrogen CitrateRadiolucent7-24 mm72.9%48 children[7]

Experimental Protocols

Study: Comparison of Potassium Sodium Hydrogen Citrate (PSHC) with Sodium Bicarbonate (NaHCO3) in Urine Alkalinization[2]
  • Study Design: A prospective, crossover, randomized, controlled trial.

  • Participants: 34 healthy Chinese volunteers.

  • Intervention: Participants were divided into two groups and received either PSHC or NaHCO3 at a maintenance dose for a specified period. After a washout period, they were crossed over to the other treatment.

  • Methodology: 24-hour urine samples were collected at baseline and after each treatment phase. Urine pH was measured at multiple time points to assess the circadian rhythm.

  • Key Findings: PSHC was found to be more effective in raising the average 24-hour urinary pH compared to NaHCO3 (P < 0.001). While both agents increased urine pH, the peak pH values were significantly higher in the PSHC group.

Study: Contrasting Effects of Potassium Citrate and Sodium Citrate Therapies[3]
  • Study Design: A comparative study.

  • Participants: Five male patients with a history of uric acid lithiasis.

  • Intervention: Patients received 60 mEq/day of either potassium citrate or sodium citrate.

  • Methodology: 24-hour urine collections were analyzed for pH, citrate, calcium, and other stone risk factors before and after treatment.

  • Key Findings: Both potassium citrate and sodium citrate significantly increased urinary pH and citrate. However, only potassium citrate led to a significant decrease in urinary calcium excretion. This suggests that potassium citrate may be preferable for patients at risk of calcium-containing stones.

Mechanism of Action and Signaling Pathways

The therapeutic effect of citrate-based alkalinizing agents stems from their metabolic conversion to bicarbonate, which increases systemic and urinary pH. Furthermore, citrate itself acts as a potent inhibitor of calcium stone formation.

G cluster_ingestion Oral Ingestion cluster_absorption Gastrointestinal Absorption cluster_metabolism Hepatic Metabolism cluster_renal Renal Excretion & Action cluster_effects Therapeutic Effects Foncitril_4000 This compound (Potassium Sodium Hydrogen Citrate) Citrate_Absorption Citrate Absorption Foncitril_4000->Citrate_Absorption Krebs_Cycle Krebs Cycle Citrate_Absorption->Krebs_Cycle Filtered_Citrate Filtered Citrate Citrate_Absorption->Filtered_Citrate Unmetabolized Citrate Bicarbonate Bicarbonate (HCO3-) Production Krebs_Cycle->Bicarbonate Filtered_Bicarbonate Filtered Bicarbonate Bicarbonate->Filtered_Bicarbonate Urine_Citrate Increased Urine Citrate Filtered_Citrate->Urine_Citrate Urine_pH Increased Urine pH Filtered_Bicarbonate->Urine_pH Uric_Acid_Dissolution Increased Uric Acid Solubility & Dissolution Urine_pH->Uric_Acid_Dissolution Calcium_Stone_Inhibition Inhibition of Calcium Stone Formation Urine_Citrate->Calcium_Stone_Inhibition Forms soluble complexes with calcium

The detailed molecular mechanism of how citrate inhibits calcium oxalate stone formation involves several key steps:

G Urinary_Citrate Urinary Citrate Calcium_Citrate_Complex Soluble Calcium-Citrate Complex Urinary_Citrate->Calcium_Citrate_Complex Inhibition_Growth Inhibition of Crystal Growth & Aggregation Urinary_Citrate->Inhibition_Growth Binds to crystal surface Urinary_Calcium Urinary Calcium (Ca2+) Urinary_Calcium->Calcium_Citrate_Complex Reduced_Free_Calcium Reduced Free Ca2+ Concentration Calcium_Citrate_Complex->Reduced_Free_Calcium Reduced_Supersaturation Reduced Supersaturation of Calcium Oxalate Reduced_Free_Calcium->Reduced_Supersaturation Inhibition_Nucleation Inhibition of Crystal Nucleation Reduced_Supersaturation->Inhibition_Nucleation Reduced_Stone_Formation Reduced Calcium Oxalate Stone Formation Inhibition_Nucleation->Reduced_Stone_Formation Inhibition_Growth->Reduced_Stone_Formation

Experimental Workflow for a Comparative Clinical Trial

A robust clinical trial to compare the efficacy of different urinary alkalinizing agents would follow a structured workflow.

G Patient_Recruitment Patient Recruitment (Urolithiasis Diagnosis) Inclusion_Criteria Inclusion/Exclusion Criteria Screening Patient_Recruitment->Inclusion_Criteria Baseline_Assessment Baseline Assessment (24h Urine, Imaging) Inclusion_Criteria->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Potassium Citrate) Randomization->Group_B Group_C Group C (Sodium Bicarbonate) Randomization->Group_C Treatment_Period Treatment Period (e.g., 3-6 months) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Follow_Up Follow-up Assessments (Monthly Urine pH, 24h Urine) Treatment_Period->Follow_Up Final_Assessment Final Assessment (Imaging, Stone Analysis) Follow_Up->Final_Assessment Data_Analysis Data Analysis (Efficacy & Safety) Final_Assessment->Data_Analysis

Discussion and Conclusion

The available evidence suggests that this compound (potassium sodium hydrogen citrate) is an effective urinary alkalinizing agent, demonstrating superiority in raising urinary pH when compared directly to sodium bicarbonate.[2] Its dual-cation composition may offer a balanced approach to alkalinization.

When compared to potassium citrate, both agents effectively raise urinary pH and citrate levels. A key differentiator is the effect on urinary calcium. Studies have shown that potassium citrate can significantly reduce urinary calcium excretion, a beneficial effect for patients with calcium-containing stones.[3] While direct comparative data for this compound on this parameter is limited, its potassium component would be expected to contribute to a similar, though perhaps less pronounced, effect compared to a pure potassium citrate formulation.

Sodium bicarbonate is also effective at raising urinary pH but lacks the added benefit of increasing urinary citrate and may increase sodium load. Sodium citrate increases both pH and citrate but does not lower urinary calcium.[3]

References

A Comparative Analysis of Foncitril 4000 and Thiol-Based Drugs in the Management of Cystinuria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cystinuria, an inherited disorder characterized by impaired renal reabsorption of cystine and dibasic amino acids, poses a significant challenge in urology due to recurrent nephrolithiasis. The cornerstone of management revolves around strategies to reduce urinary cystine concentration and increase its solubility. This guide provides a detailed comparative analysis of two primary pharmacological interventions: alkali citrate (B86180) therapy, represented by Foncitril 4000, and thiol-based drugs.

Executive Summary

This compound, an alkali citrate preparation, serves as a first-line therapy by increasing urinary pH, thereby enhancing cystine solubility.[1][2][3][4] Thiol-based drugs, such as tiopronin (B1683173) and D-penicillamine, are typically employed as second-line agents when conservative measures fail.[5][6] These drugs act by forming a more soluble mixed disulfide with cysteine, effectively reducing the concentration of free cystine in the urine.[5] While both approaches aim to prevent stone formation, their mechanisms, efficacy, and safety profiles differ significantly. This guide presents a comprehensive comparison based on available experimental data to inform research and drug development efforts in the field of cystinuria.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the efficacy and safety of this compound (alkali citrate therapy) and thiol-based drugs.

Table 1: Efficacy of this compound (Alkali Citrate) and Thiol-Based Drugs on Urinary Parameters and Stone Recurrence

ParameterThis compound (Alkali Citrate Therapy)TioproninD-Penicillamine
Urinary pH Increases to a target of 7.0-7.5[1][3]No direct effect on pH; often used in conjunction with alkali therapy[7]No direct effect on pH; often used in conjunction with alkali therapy[7]
Urinary Cystine Excretion Does not directly reduce cystine excretion[2]Reduced daily urinary cystine excretion from 901.48 mg to 488.60 mg in a long-term study.[8]A 250 mg/day dose increase can decrease urinary cystine by 75-100 mg/day.[3]
Urinary Cystine Crystal Volume Significantly decreased from 12,097 ± 3214 to 2648 ± 658 μ3/mm3 with potassium citrate or sodium bicarbonate treatment.[4]Reduces cystine crystal volume.[4]Reduces cystine crystal volume.[4]
Stone Formation Remission Rate Data on remission rates with alkali citrate alone are limited; it is a foundational therapy.63% to 71% remission of stone formation.[6]Effective in decreasing the rate of stone formation.[9]
Reduction in Stone Formation Rate A key component of conservative therapy aimed at reducing stone recurrence.81% to 94% reduction in individual stone formation rate.[6]Significantly improved the clinical course of patients based on the frequency of subsequent lithotomies and episodes of renal colic.[10]

Table 2: Comparative Safety and Tolerability of Thiol-Based Drugs

Adverse Event ProfileTioproninD-Penicillamine
Overall Incidence of Adverse Events Generally better tolerated than D-penicillamine.[11][12]Higher incidence of adverse effects, leading to discontinuation in a significant number of patients.[13]
Common Adverse Events Nausea, diarrhea/soft stools, oral ulcers, rash, fatigue, fever, arthralgia, proteinuria, and emesis.[14]Rash, fever, arthralgia, leukopenia, gastrointestinal intolerance, and nephrotic syndrome.[3]
Serious Adverse Events Lower incidence of serious adverse effects such as nephrotic syndrome and bone marrow suppression compared to D-penicillamine.[12]Higher risk of serious adverse events including severe skin reactions, taste disturbances, and autoimmune conditions.[11]
Discontinuation Rate due to Adverse Events Lower discontinuation rates.Approximately 50-70% of patients discontinue the drug due to adverse effects.[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the comparison.

Measurement of 24-Hour Urinary Cystine Excretion

The standard method for quantifying urinary cystine involves a 24-hour urine collection.[15] Patients are instructed to discard the first morning void on day one and collect all subsequent urine for the next 24 hours, including the first morning void on day two. The collected urine is kept refrigerated or on ice during the collection period to prevent degradation of urinary components. The total volume is measured, and an aliquot is sent to the laboratory for analysis. Ion-exchange chromatography or, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered reference methods for accurate quantification of urinary amino acids, including cystine.[16][17] It is important to note that standard assays may not differentiate between free cystine and the more soluble drug-cysteine complex in patients treated with thiol drugs.[17]

Assessment of Cystine Stone Recurrence

The recurrence of cystine stones is a primary endpoint in clinical studies. Methodologies for assessing recurrence include:

  • Patient-reported stone events: This involves documenting episodes of renal colic, passage of stones, and the need for medical intervention.

  • Imaging studies: Regular imaging, such as ultrasound or CT scans, is used to monitor the appearance of new stones or the growth of existing ones.[1]

  • Surgical intervention rates: A reduction in the frequency of surgical procedures to remove stones is a key indicator of treatment efficacy.[10]

Determination of Urinary Cystine Crystal Volume

The volume of cystine crystals in the urine (Vcys) can be a valuable marker for assessing the risk of stone formation. This is determined by examining a first morning voided urine specimen under a microscope. The number and average size of the hexagonal cystine crystals are measured to calculate the total crystal volume per unit of urine. A Vcys value greater than or equal to 3000 μm³/mm³ is considered a threshold for an increased risk of stone recurrence.[18]

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.

Cystinuria_Pathophysiology cluster_genetics Genetic Defect cluster_transporter Renal Tubule Transporter cluster_reabsorption Impaired Reabsorption cluster_urine Urinary Consequences SLC3A1 SLC3A1 gene mutation rBAT_b0AT Defective rBAT-b(0,+)AT transporter SLC3A1->rBAT_b0AT encodes rBAT subunit SLC7A9 SLC7A9 gene mutation SLC7A9->rBAT_b0AT encodes b(0,+)AT subunit Impaired_Reabsorption Decreased reabsorption of cystine, ornithine, lysine, arginine rBAT_b0AT->Impaired_Reabsorption leads to Increased_Cystine Increased urinary cystine concentration Impaired_Reabsorption->Increased_Cystine results in Crystallization Cystine crystallization (low solubility at acidic pH) Increased_Cystine->Crystallization leads to Stone_Formation Cystine stone formation (Nephrolithiasis) Crystallization->Stone_Formation results in

Figure 1. Pathophysiology of Cystinuria.

Treatment_Mechanisms cluster_foncitril This compound (Alkali Citrate) cluster_thiol Thiol-Based Drugs (Tiopronin, D-Penicillamine) Cystine_Stone Cystine Stone Formation Alkalinization Urinary Alkalinization Increased_pH Increased Urinary pH (to 7.0-7.5) Alkalinization->Increased_pH Increased_Solubility Increased Cystine Solubility Increased_pH->Increased_Solubility Increased_Solubility->Cystine_Stone Inhibits Thiol_Drug Thiol Drug Administration Disulfide_Exchange Thiol-Disulfide Exchange with Cystine Thiol_Drug->Disulfide_Exchange Soluble_Complex Formation of more soluble Cysteine-Drug Complex Disulfide_Exchange->Soluble_Complex Soluble_Complex->Cystine_Stone Prevents

Figure 2. Mechanisms of Action.

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Laboratory Analysis cluster_monitoring Clinical Monitoring Urine_Collection 24-Hour Urine Collection Volume_Measurement Total Volume Measurement Urine_Collection->Volume_Measurement Aliquoting Aliquoting Volume_Measurement->Aliquoting LC_MSMS LC-MS/MS or Ion-Exchange Chromatography Aliquoting->LC_MSMS Quantification Quantification of Urinary Cystine LC_MSMS->Quantification Imaging Imaging (Ultrasound/CT) Quantification->Imaging Inform Stone_Recurrence Assessment of Stone Recurrence Imaging->Stone_Recurrence

Figure 3. Experimental Workflow for Efficacy Assessment.

Concluding Remarks

The management of cystinuria requires a tailored approach, often involving a combination of dietary modifications, hydration, and pharmacological interventions. This compound, as an alkali citrate therapy, is a fundamental first-line treatment that effectively increases urinary pH to enhance cystine solubility.[1][2] Thiol-based drugs, particularly tiopronin due to its more favorable safety profile compared to D-penicillamine, represent a crucial second-line therapy for patients who do not respond to conservative measures.[11][12]

The quantitative data clearly demonstrate the efficacy of thiol drugs in reducing urinary cystine excretion and stone recurrence rates. However, their use is associated with a higher incidence of adverse effects compared to alkali citrate therapy. The choice of treatment should be guided by the severity of the disease, patient tolerance, and a thorough risk-benefit analysis.

Future research should focus on direct, head-to-head comparative trials of alkali citrate therapy versus and in combination with newer thiol-based drugs. Furthermore, the development of novel therapeutic agents with improved efficacy and safety profiles remains a critical unmet need in the management of cystinuria. This guide provides a foundational comparative framework to aid researchers and clinicians in their ongoing efforts to improve outcomes for patients with this challenging condition.

References

Comparative Analysis of Foncitril 4000's Inhibitory Effect on Brushite Crystal Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Brushite Urolithiasis and the Role of Inhibitors

Brushite (CaHPO₄·2H₂O), or calcium hydrogen phosphate (B84403) dihydrate, is a crystalline component of urinary calculi, commonly known as kidney stones.[1] The incidence of brushite stones has been on the rise, posing a significant clinical challenge as they are notably hard and often resistant to standard treatments like shock wave lithotripsy.[2][3] The formation of these stones is influenced by factors such as hypercalciuria (high urinary calcium), elevated urinary pH, and a deficiency of natural crystallization inhibitors.[3]

Therapeutic strategies often focus on modulating urinary chemistry to inhibit crystal nucleation, growth, and aggregation. Foncitril 4000 is a urinary alkalinizing agent used in the prevention and treatment of certain types of kidney stones.[4][5] This guide provides a comparative analysis of the inhibitory effects of its active components on brushite crystal formation against other known inhibitors, supported by experimental data and protocols.

This compound: Composition and Mechanism of Action

This compound is a granular formulation whose primary active ingredients are citric acid, monopotassium citrate (B86180), and monosodium citrate.[6][7] The therapeutic effect is primarily attributed to the citrate ion. Citrate is a well-known inhibitor of calcium-containing kidney stones. Its primary mechanism involves the chelation of calcium ions in the urine, forming a soluble calcium-citrate complex.[8] This action reduces the concentration of free calcium ions available to bind with phosphate, thereby lowering the urinary supersaturation of brushite and inhibiting its crystallization.[8]

However, the combination of potassium and sodium citrate presents a nuanced effect. While potassium citrate has been shown to decrease urinary calcium and the saturation of calcium oxalate (B1200264) without altering brushite saturation, sodium citrate can lead to an increase in brushite saturation.[9][10] This is an important consideration in its overall efficacy for preventing brushite stones.

Comparative Performance of Brushite Crystal Inhibitors

The following table summarizes quantitative data from various in-vitro and clinical studies on the inhibitory performance of this compound's components and alternative agents against brushite and other calcium-based crystals.

Inhibitor AgentMolar Concentration / DosageKey FindingsSource
Potassium Dihydrogen Citrate (KDC) 0.5 MComplete inhibition of brushite crystal growth observed in an in-vitro gel growth model.[1][11][1][11]
Sodium-Potassium Citrate > 2 mmol/LDemonstrated significant, dose-dependent inhibition of new calcium oxalate crystal deposition onto existing stone fragments.[12][12]
Potassium Citrate 80 mEq/dayIn patients with renal tubular acidosis, it did not alter the saturation of brushite while decreasing calcium oxalate saturation.[9][10][9][10]
Sodium Citrate 80 mEq/daySignificantly increased the saturation of brushite in patients with renal tubular acidosis.[9][10][9][10]
Citric Acid (with herbal extract) 0.01 MResulted in a 50.2% reduction in the size of brushite crystals in an in-vitro growth assay.[13][13]
Thiazide Diuretics (Chlorthalidone) 4-5 mg/kg/dayIn hypercalciuric rats, it significantly reduced urine calcium and brushite supersaturation, leading to fewer stones.[14][14]
Phytate 2.27 - 4.55 µMCompletely inhibited crystal growth on brushite stone fragments under hypercalciuria conditions.[12][12]
Pyrophosphate 69.0 µMCaused an 87% reduction in mass on brushite stone fragments under hypercalciuria conditions.[12][12]

Experimental Protocols for Evaluating Inhibitory Effects

Accurate validation of a compound's inhibitory effect on brushite formation requires standardized experimental procedures. Below are detailed methodologies for key in-vitro assays.

Single-Diffusion Gel Growth Technique

This method provides an in-vitro model to simulate the growth of urinary stones and to screen for potential inhibitors.[15]

  • Objective: To visually and quantitatively assess the impact of an inhibitor on the growth, size, and morphology of brushite crystals in a controlled medium.

  • Materials:

    • Glass test tubes (25 mm diameter, 150 mm length)

    • Sodium metasilicate (B1246114) solution (1.04 g/mL specific gravity)

    • Orthophosphoric acid (1 M)

    • Calcium chloride solution (1 M)

    • Inhibitor solution (e.g., this compound solution, Potassium Citrate) at various concentrations.

    • Distilled water

  • Procedure:

    • Gel Preparation: Mix sodium metasilicate solution with 1 M orthophosphoric acid and adjust the pH to 5.5. Pour the mixture into test tubes up to a height of 5 cm and allow it to set into a firm silica (B1680970) hydrogel for approximately 72 hours.

    • Supernatant Addition: After gelation, carefully layer the supernatant solution on top of the gel. The supernatant consists of 1 M calcium chloride mixed with either distilled water (for control) or the inhibitor solution at a specific concentration.

    • Incubation and Observation: Seal the test tubes and keep them at a constant room temperature. Observe the growth of crystals within the gel matrix over several days.

    • Data Collection: Measure the length and count the number of growing crystals daily using a traveling microscope. After the growth period, crystals can be harvested for further analysis (e.g., SEM for morphology, XRD for structure confirmation).[11]

    • Analysis: Compare the average crystal size and number in the inhibitor-containing tubes to the control tubes to determine the percentage of inhibition.

Spectrophotometric Nucleation Assay

This assay measures the initial formation of crystals from a supersaturated solution.[16]

  • Objective: To determine the inhibitory activity of a compound on the nucleation of brushite crystals.

  • Materials:

    • Calcium chloride solution (e.g., 8 mM)

    • Sodium phosphate solution (e.g., 100 mM)

    • Tris-HCl buffer (pH 6.5)

    • Inhibitor solution at various concentrations.

    • Spectrophotometer.

  • Procedure:

    • Reaction Setup: In a cuvette, mix the Tris-HCl buffer with the inhibitor solution (or water for control).

    • Initiation of Crystallization: Add the calcium chloride solution, mix, and then add the sodium phosphate solution to induce crystallization.

    • Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and record the absorbance at 620 nm at 30-second intervals for 15-20 minutes.

    • Analysis: The rate of nucleation is proportional to the slope of the absorbance curve. Calculate the percentage of inhibition using the formula: [(Slope_control - Slope_inhibitor) / Slope_control] * 100.

Spectrophotometric Aggregation Assay

This assay evaluates the ability of an inhibitor to prevent small crystals from clumping together to form larger aggregates.[16]

  • Objective: To determine the inhibitory activity of a compound on the aggregation of pre-formed brushite crystals.

  • Materials:

    • Pre-formed brushite crystal slurry (1 mg/mL in Tris-HCl buffer).

    • Tris-HCl buffer (pH 6.5).

    • Inhibitor solution at various concentrations.

    • Spectrophotometer.

  • Procedure:

    • Reaction Setup: Add the brushite crystal slurry to a cuvette containing the Tris-HCl buffer and the inhibitor solution (or water for control).

    • Spectrophotometric Measurement: Monitor the decrease in absorbance at 620 nm over 15-20 minutes. As crystals aggregate, they fall out of suspension, causing the absorbance to decrease.

    • Analysis: The rate of aggregation is determined from the slope of the absorbance curve. Calculate the percentage of inhibition using the formula: [(Slope_control - Slope_inhibitor) / Slope_control] * 100.

Visualizing Experimental and Mechanistic Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Setup cluster_analysis Phase 3: Incubation & Analysis prep_gel Prepare Silica Hydrogel (pH 5.5) setup_gel Dispense Gel into Test Tubes prep_gel->setup_gel prep_inhibitor Prepare Inhibitor Solutions (e.g., this compound) setup_supernatant Layer Supernatant Solution (CaCl2 + Inhibitor/Control) prep_inhibitor->setup_supernatant prep_control Prepare Control Solution (Distilled Water) prep_control->setup_supernatant setup_gel->setup_supernatant incubation Incubate at Constant Temp setup_supernatant->incubation measurement Daily Measurement (Crystal Size & Number) incubation->measurement harvest Harvest Crystals measurement->harvest sem SEM Analysis (Morphology) harvest->sem xrd XRD Analysis (Structure) harvest->xrd

Workflow for the Single-Diffusion Gel Growth Inhibition Assay.

G cluster_problem Condition: Supersaturated Urine cluster_solution Intervention: this compound Ca Free Calcium Ions (Ca²⁺) Result_Brushite Brushite Crystal Formation (CaHPO₄·2H₂O) Ca->Result_Brushite Binds Result_Complex Soluble Calcium-Citrate Complex Ca->Result_Complex Chelates PO4 Phosphate Ions (HPO₄²⁻) PO4->Result_Brushite Citrate Citrate Ions Citrate->Result_Complex Result_Complex->Result_Brushite Inhibits

Mechanism of Citrate Inhibition on Brushite Formation.

References

Unveiling the Dual Efficacy of Foncitril 4000: An In Vitro and In Vivo Comparison for Renal Stone Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo efficacy of Foncitril 4000 (Potassium Citrate) in the prevention of renal stones. It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of its mechanism of action, supported by experimental data, and a comparative analysis with other therapeutic alternatives.

Executive Summary

This compound, a potassium citrate (B86180) formulation, demonstrates robust efficacy in preventing the formation of calcium oxalate (B1200264), calcium phosphate (B84403), and uric acid stones through both direct physicochemical inhibition of crystal formation (in vitro) and modulation of key physiological parameters in the urinary system (in vivo). In vitro studies reveal its capacity to inhibit crystal nucleation, aggregation, and growth. In vivo evidence from animal models and clinical trials confirms its ability to favorably alter urine chemistry, most notably by increasing urinary citrate and pH, thereby reducing the supersaturation of stone-forming salts. This dual action underscores its therapeutic value in the management of nephrolithiasis.

I. Comparative Efficacy of this compound: In Vitro vs. In Vivo

The efficacy of this compound in preventing kidney stone formation is a result of its multifaceted mechanism of action, which is observable in both laboratory settings and living organisms.

In Vitro Efficacy: Direct Inhibition of Crystal Formation

In a laboratory setting, potassium citrate, the active component of this compound, directly interferes with the physical and chemical processes of stone formation. Studies have shown that citrate is a potent inhibitor of both calcium oxalate and calcium phosphate crystallization[1].

Key In Vitro Effects:

  • Inhibition of Nucleation: Citrate complexes with calcium ions, reducing the availability of free calcium required for the initial formation of crystal nuclei.

  • Inhibition of Crystal Growth and Aggregation: Citrate adsorbs to the surface of existing calcium oxalate crystals, impeding their growth and preventing them from aggregating into larger, clinically significant stones[2].

  • Morphological Alterations: The presence of citrate can alter the morphology of calcium oxalate crystals, making them less likely to adhere to renal tubular cells[3].

In Vivo Efficacy: Modulation of Urinary Milieu

In living organisms, this compound exerts its primary effect by altering the composition of urine to create an environment less conducive to stone formation. This is primarily achieved through the metabolic conversion of citrate to bicarbonate, which leads to an alkaline load[4].

Key In Vivo Effects:

  • Increased Urinary Citrate: Oral administration of potassium citrate significantly increases the concentration of citrate in the urine.[4][5]

  • Increased Urinary pH: The alkaline load from citrate metabolism raises urinary pH, which is particularly beneficial in preventing uric acid stones and can also inhibit calcium phosphate stone formation[4][5].

  • Reduced Urinary Calcium Saturation: By complexing with urinary calcium, the increased citrate levels lower the saturation of calcium oxalate and calcium phosphate[4].

  • Modulation of Stone Matrix Proteins: In vivo studies in animal models have shown that citrate administration can reduce the expression of osteopontin (B1167477) (OPN), a key protein involved in the organic matrix of kidney stones[3][6][7].

II. Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from representative in vitro and in vivo studies, as well as a comparison with alternative therapies.

In Vitro Parameter Control Potassium Citrate Reference
Calcium Oxalate Crystal Aggregation (%)100Significantly Reduced[2]
Calcium Oxalate Crystal Growth RateHighSignificantly Inhibited[2]
In Vivo Parameter (Rat Model) Control Group Potassium Citrate Group Reference
Urinary Citrate (mg/day)110 ± 2.7182 ± 3.4[7]
Urinary pH6.71 ± 0.057.51 ± 0.04[7]
Urinary Calcium (mg/day)HigherLower[7]
Stone Formation RateHighSignificantly Lower[6]
Osteopontin (OPN) mRNA ExpressionHighLow[6]
Alternative Therapies: In Vivo Comparison (Human Studies) This compound (Potassium Citrate) Thiazide Diuretics Allopurinol Reference
Primary Mechanism Increases urinary citrate and pHDecreases urinary calciumDecreases uric acid production[4]
Stone Type Efficacy Calcium Oxalate, Uric Acid, Calcium PhosphateCalcium-containing stonesUric Acid, Calcium Oxalate (with hyperuricosuria)[4][8]
Effect on Urinary Calcium Decreases or no significant changeSignificantly decreasesNo direct effect[5][8]
Effect on Urinary Citrate Significantly increasesMay decreaseNo direct effect[5]
Effect on Urinary pH Significantly increasesNo significant changeNo direct effect[5]
Recurrence Reduction (Calcium Oxalate) EffectiveEffectiveEffective (in hyperuricosuria)[8]

III. Experimental Protocols

In Vitro Crystallization Assay

A common method to assess the in vitro efficacy of stone prevention agents involves a seeded crystal growth assay.

  • Preparation of Supersaturated Solution: A solution supersaturated with calcium and oxalate is prepared by mixing solutions of calcium chloride and sodium oxalate in a buffered solution (e.g., Tris-HCl) at a physiological pH (e.g., 6.5-7.0) and temperature (37°C).

  • Seeding: A known quantity of calcium oxalate monohydrate (COM) seed crystals is added to the supersaturated solution to initiate crystal growth.

  • Inhibitor Addition: Different concentrations of potassium citrate are added to the solution. A control group without any inhibitor is also prepared.

  • Monitoring Crystal Growth: The depletion of oxalate from the solution over time is monitored spectrophotometrically at 214 nm. The rate of crystal growth is calculated from the change in oxalate concentration.

  • Data Analysis: The percentage inhibition of crystal growth by potassium citrate is calculated by comparing the growth rate in the presence of the inhibitor to the control.

In Vivo Animal Model of Nephrolithiasis

Ethylene (B1197577) glycol (EG)-induced nephrolithiasis in rats is a widely used model to study the in vivo efficacy of anti-lithogenic agents.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Nephrolithiasis: Animals in the stone-forming group receive drinking water containing 0.75% ethylene glycol and may also be supplemented with vitamin D3 to induce hypercalciuria and promote stone formation. A control group receives normal drinking water.

  • Treatment: The treatment group receives the same ethylene glycol-containing water supplemented with a defined dose of potassium citrate.

  • Urine Collection: 24-hour urine samples are collected at regular intervals to analyze for key stone risk factors including calcium, oxalate, citrate, and pH.

  • Histopathological Analysis: At the end of the study period (e.g., 4-8 weeks), the animals are euthanized, and their kidneys are harvested for histopathological examination to assess crystal deposition and tissue damage.

  • Molecular Analysis: Kidney tissue can be used for molecular analysis, such as quantifying the expression of osteopontin (OPN) mRNA via RT-PCR, to investigate the molecular mechanisms of action[6].

IV. Visualizing the Mechanisms of Action

Signaling Pathway of Citrate's Effect on Osteopontin Expression

citrate_osteopontin_pathway Citrate Potassium Citrate (this compound) Urine_pH Increased Urinary pH Citrate->Urine_pH Metabolism to Bicarbonate Urine_Citrate Increased Urinary Citrate Citrate->Urine_Citrate Increased Excretion Renal_Tubular_Cell Renal Tubular Cell Urine_Citrate->Renal_Tubular_Cell Modulates Cellular Environment OPN_Expression Decreased Osteopontin (OPN) Gene Expression Renal_Tubular_Cell->OPN_Expression Inhibitory Signal Stone_Matrix Reduced Stone Organic Matrix OPN_Expression->Stone_Matrix

Caption: Citrate's inhibitory effect on osteopontin expression.

Experimental Workflow for In Vivo Efficacy Assessment

in_vivo_workflow start Start animal_model Select Animal Model (e.g., Wistar Rats) start->animal_model induction Induce Nephrolithiasis (Ethylene Glycol in Drinking Water) animal_model->induction treatment Administer this compound (Potassium Citrate) induction->treatment control Control Group (No Treatment) induction->control urine_collection 24-Hour Urine Collection (Weekly) treatment->urine_collection histopathology Kidney Histopathology (Crystal Deposition) treatment->histopathology molecular_analysis Molecular Analysis (e.g., OPN Expression) treatment->molecular_analysis control->urine_collection control->histopathology control->molecular_analysis urine_analysis Urine Analysis (pH, Ca, Ox, Citrate) urine_collection->urine_analysis end End urine_analysis->end histopathology->end molecular_analysis->end

Caption: Workflow for assessing in vivo efficacy.

Logical Relationship of this compound's Mechanism of Action

mechanism_of_action foncitril This compound (Potassium Citrate) absorption Oral Absorption foncitril->absorption metabolism Metabolism to Bicarbonate absorption->metabolism urinary_changes Changes in Urine Composition metabolism->urinary_changes inc_ph Increased pH urinary_changes->inc_ph inc_citrate Increased Citrate urinary_changes->inc_citrate inhibition Inhibition of Crystal Nucleation, Growth, Aggregation inc_ph->inhibition dec_ca_sat Decreased Calcium Saturation inc_citrate->dec_ca_sat inc_citrate->inhibition dec_ca_sat->inhibition prevention Prevention of Kidney Stones inhibition->prevention

Caption: Mechanism of action of this compound.

References

Head-to-Head Trial: Foncitril 4000 (Potassium Citrate) vs. Dietary Interventions for the Prevention of Recurrent Calcium Oxalate Nephrolithiasis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Foncitril 4000 (potassium citrate) and specific dietary interventions in the management of recurrent calcium oxalate (B1200264) kidney stones. The data and protocols presented are primarily derived from a prospective, randomized controlled trial that directly compared these two treatment modalities.

Comparative Efficacy and Biochemical Changes

The following table summarizes the key findings from a prospective randomized study comparing the effects of potassium citrate (B86180) supplementation with a diet rich in fiber and vegetables and low in animal protein and oxalate over a two-year period.

Parameter Potassium Citrate Group (n=64) Dietary Intervention Group (n=64) p-value
Stone Recurrence Rate 7.8%12.5%< 0.05
Urinary Citrate (mEq/24h) Baseline: 320 ± 110 -> 24 Months: 640 ± 140Baseline: 310 ± 120 -> 24 Months: 420 ± 110< 0.001
Urinary Oxalate (mg/24h) Baseline: 38 ± 12 -> 24 Months: 35 ± 10Baseline: 39 ± 11 -> 24 Months: 28 ± 9< 0.001
Urinary pH Baseline: 5.8 ± 0.4 -> 24 Months: 6.5 ± 0.3Baseline: 5.9 ± 0.5 -> 24 Months: 6.2 ± 0.4< 0.01
Urinary Uric Acid (mg/24h) No significant changeSignificant decrease< 0.01

Experimental Protocols

Study Design: A Prospective Randomized Controlled Trial

A total of 128 patients with a history of recurrent calcium oxalate nephrolithiasis were enrolled in the study. Participants were randomly assigned to one of two treatment arms for a duration of 24 months.

  • Group 1: Potassium Citrate Supplementation: Patients in this group received a daily dose of potassium citrate (this compound equivalent) adjusted to maintain a urinary pH between 6.2 and 6.8.

  • Group 2: Dietary Intervention: This group was prescribed a diet characterized by:

    • High intake of fruits, vegetables, and fiber.

    • Reduced intake of animal protein.

    • Low oxalate content.

    • Adequate calcium intake (1.2 g/day ).

    • High fluid intake (to achieve >2 L of urine output per day).

Inclusion and Exclusion Criteria
  • Inclusion Criteria: Patients with a documented history of at least two episodes of calcium oxalate kidney stones in the preceding three years.

  • Exclusion Criteria: Patients with hyperparathyroidism, renal tubular acidosis, chronic kidney disease, or urinary tract infections.

Monitoring and Data Collection

24-hour urine samples were collected at baseline and at 6, 12, and 24 months. These samples were analyzed for key stone risk factors, including citrate, oxalate, calcium, uric acid, and pH. Stone recurrence was monitored using renal ultrasonography every 6 months and confirmed by clinical symptoms or stone analysis.

Mechanism of Action and Experimental Workflow

Signaling and Physiological Pathways

The therapeutic effects of both potassium citrate and the prescribed dietary interventions converge on altering urinary chemistry to reduce the supersaturation of calcium oxalate.

cluster_PC This compound (Potassium Citrate) cluster_Diet Dietary Intervention cluster_Outcome Therapeutic Outcome PC Potassium Citrate Ingestion Metabolism Hepatic Metabolism of Citrate PC->Metabolism Bicarb Increased Bicarbonate Load Metabolism->Bicarb Renal Increased Renal Citrate Excretion Metabolism->Renal pH Increased Urinary pH Bicarb->pH Inhibition Inhibition of Calcium Oxalate Crystal Growth and Aggregation Renal->Inhibition Supersaturation Reduced Urinary Supersaturation of Calcium Oxalate pH->Supersaturation Diet High Fruit/Vegetable, Low Animal Protein/Oxalate Diet Alkali Increased Alkali Absorption (from fruits/veg) Diet->Alkali Oxalate Reduced Oxalate Absorption Diet->Oxalate Protein Reduced Acid Load (from animal protein) Diet->Protein Bicarb2 Bicarb2 Alkali->Bicarb2 Increased Bicarbonate Oxalate->Supersaturation pH2 pH2 Protein->pH2 Increased Urinary pH Renal2 Renal2 Bicarb2->Renal2 Increased Citrate Excretion pH2->Supersaturation Renal2->Inhibition

Comparative Mechanisms of Action
Experimental Workflow Diagram

The following diagram outlines the workflow of the prospective randomized trial.

G cluster_screening Patient Recruitment & Screening cluster_randomization Randomization cluster_arms Treatment Arms (24 Months) cluster_followup Follow-up & Analysis P 128 Patients with Recurrent Calcium Oxalate Stones Inc Inclusion/Exclusion Criteria Assessment P->Inc Base Baseline 24h Urine Collection & Analysis Inc->Base R Random Assignment Base->R G1 Group 1 (n=64) Potassium Citrate R->G1 G2 Group 2 (n=64) Dietary Intervention R->G2 Fup1 24h Urine Collection (6, 12, 24 months) G1->Fup1 Fup2 Renal Ultrasonography (Every 6 months) G1->Fup2 G2->Fup1 G2->Fup2 End Endpoint Analysis: Stone Recurrence & Urinalysis Fup1->End Fup2->End

Clinical Trial Workflow

Safety Operating Guide

Proper Disposal of Foncitril 4000: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring safety and environmental protection. This guide provides detailed procedures for the proper disposal of Foncitril 4000, a medication used to make urine more alkaline. While this compound is a pharmaceutical product, its handling and disposal in a laboratory setting require adherence to chemical safety protocols.

This compound is supplied as granules in sachets. Its active ingredients are citric acid, potassium citrate, and sodium citrate.[1][2] The primary consideration for its disposal is its chemical composition and the potential environmental impact.

Hazard Assessment and Regulatory Compliance

The components of this compound—citric acid, potassium citrate, and sodium citrate—are generally not classified as hazardous waste.[5][6][7] However, disposal methods must still comply with institutional and local regulations for chemical waste.

Quantitative Data Summary

The composition of this compound per sachet is summarized in the table below.

ComponentQuantity per Sachet
Anhydrous Citric Acid1.189 g
Anhydrous Monopotassium Citrate1.730 g
Anhydrous Monosodium Citrate1.845 g
Sodium200.6 mg
Potassium293 mg
Sucrose5.1 g

Source: Base de Données Publique des Médicaments[2]

Disposal Protocols

Two primary disposal pathways should be considered, depending on the laboratory's waste management policies and local regulations: disposal as a non-hazardous chemical waste and disposal as pharmaceutical waste.

Protocol 1: Disposal as Non-Hazardous Chemical Waste

This protocol is suitable for laboratories that manage chemical waste streams and where local regulations permit the sewer disposal of non-hazardous, water-soluble organic salts.

Methodology:

  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Dissolution: In a designated chemical fume hood, dissolve the contents of the this compound sachet(s) in a large volume of water (e.g., at least 100 mL per sachet). This will create a dilute solution.

  • Neutralization (Optional but Recommended): Although citric acid is a weak acid, it is good practice to neutralize the solution. Check the pH of the solution using a pH meter or pH strips. If the pH is acidic (below 6.0), neutralize it by slowly adding a dilute basic solution (e.g., 1M sodium bicarbonate) until the pH is between 6.0 and 8.0.

  • Sewer Disposal: If permitted by your institution and local regulations, slowly pour the diluted and neutralized solution down the drain with a copious amount of running water. Let the water run for a few minutes after pouring to ensure the solution is thoroughly flushed from the plumbing system.[5]

  • Empty Sachet Disposal: The empty sachets should be disposed of in the regular solid waste stream, after ensuring they are completely empty.

Protocol 2: Disposal as Pharmaceutical Waste

This protocol aligns with general guidelines for disposing of unused medicines and is recommended when sewer disposal is not permitted or when a more conservative approach is required.

Methodology:

  • PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Inertization: For small quantities of this compound, the "mix and dispose" method recommended by the FDA and DEA for household pharmaceutical waste can be adapted for a laboratory setting.[8][9]

    • Remove the granules from the sachet(s).

    • Mix the granules with an undesirable, non-hazardous, and inert substance such as used coffee grounds, kitty litter, or dirt.[8][9] This makes the mixture unappealing and less likely to be diverted.

  • Containment: Place the mixture in a sealed container, such as a sealable plastic bag or a labeled waste container, to prevent leakage.

  • Waste Stream: Dispose of the sealed container in the designated non-hazardous solid waste stream for your laboratory. This may be the regular trash or a specific pharmaceutical waste container.

  • Empty Sachet Disposal: Dispose of the empty sachets in the regular solid waste stream.

Visualizations

Logical Relationship for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Foncitril_Disposal_Decision start This compound for Disposal sds Consult SDS and Local Regulations start->sds decision Sewer Disposal Permitted? sds->decision protocol1 Follow Protocol 1: Non-Hazardous Chemical Waste decision->protocol1 Yes protocol2 Follow Protocol 2: Pharmaceutical Waste decision->protocol2 No

Decision pathway for this compound disposal.
Experimental Workflow for Protocol 1

The workflow for disposing of this compound as non-hazardous chemical waste is outlined below.

Protocol1_Workflow arrow arrow step1 Wear appropriate PPE step2 Dissolve this compound in a large volume of water step1->step2 step3 Check pH of the solution step2->step3 step4 Neutralize if necessary (pH 6.0-8.0) step3->step4 step5 Dispose of in sewer with copious amounts of water step4->step5 step6 Dispose of empty sachets in solid waste step5->step6

Workflow for disposal as non-hazardous chemical waste.
Experimental Workflow for Protocol 2

The workflow for disposing of this compound as pharmaceutical waste is outlined below.

Protocol2_Workflow step1 Wear appropriate PPE step2 Mix this compound granules with an inert substance (e.g., coffee grounds, kitty litter) step1->step2 step3 Place mixture in a sealed container step2->step3 step4 Dispose of sealed container in designated non-hazardous solid waste step3->step4 step5 Dispose of empty sachets in solid waste step4->step5

Workflow for disposal as pharmaceutical waste.

References

Essential Safety and Logistical Information for Handling Foncitril 4000

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory materials is paramount. This document provides essential guidance on the personal protective equipment (PPE) required for handling Foncitril 4000, along with operational and disposal plans. This compound is a granular product containing citric acid, monopotassium citrate, and monosodium citrate. While it is a pharmaceutical product, its constituent chemicals necessitate standard laboratory precautions.

Personal Protective Equipment (PPE)

Based on the Safety Data Sheets (SDS) of its components, the following PPE is recommended when handling this compound in a laboratory setting.

PPE CategoryItemJustification
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against dust particles and potential splashes. Citric acid can cause serious eye irritation.[1][2][3][4]
Hand Protection Nitrile or latex glovesPrevents skin contact with the powder. Citric acid can cause skin irritation.[1][4]
Body Protection Laboratory coatProtects clothing and skin from spills and contamination.[5][6]
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.If creating fine dust, a dust mask may be considered to avoid respiratory tract irritation.[2]

Operational Plan: Handling this compound

A systematic approach is crucial for safely handling this compound in a laboratory environment. The following workflow outlines the key steps from preparation to disposal.

Foncitril4000_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE review_sds Review Component SDS don_ppe Don PPE review_sds->don_ppe weigh_foncitril Weigh this compound don_ppe->weigh_foncitril dissolve Dissolve in Solvent weigh_foncitril->dissolve clean_spills Clean Spills Immediately dissolve->clean_spills dispose_waste Dispose of Waste clean_spills->dispose_waste doff_ppe Doff and Dispose PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of unused this compound and its solutions is essential to ensure environmental safety and regulatory compliance.

Waste StreamDisposal Method
Unused this compound Powder Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste. It is generally not considered a hazardous waste.[7][8]
Aqueous Solutions of this compound Neutralize the solution with a suitable agent if necessary, then dispose of down the drain with copious amounts of water, in accordance with local regulations.
Contaminated PPE (Gloves, etc.) Dispose of as solid laboratory waste.

Experimental Protocols: Hazard Assessment of Components

The primary hazards associated with this compound are related to its main component, citric acid.

Hazard Summary of Components
ComponentCAS NumberKey Hazards
Citric Acid 77-92-9Causes serious eye irritation, may cause skin and respiratory irritation.[1][2][4]
Potassium Citrate 866-84-2Not classified as hazardous. May cause mild irritation with excessive exposure.[8][9]
Sodium Citrate 6132-04-3Not classified as hazardous. May form combustible dust concentrations in air.[7][10]

It is important to note that this compound also contains an azo dye (E110, yellow orange S), which may cause allergic reactions in sensitive individuals.

By adhering to these safety protocols and logistical plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.